N-Acetylcytisine
Description
Properties
IUPAC Name |
(1R,9S)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9(16)14-6-10-5-11(8-14)12-3-2-4-13(17)15(12)7-10/h2-4,10-11H,5-8H2,1H3/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRIKJOQMRFVPX-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H]2C[C@H](C1)C3=CC=CC(=O)N3C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316686 | |
| Record name | N-Acetylcytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-52-6 | |
| Record name | N-Acetylcytisine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Acetylcytisine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-Acetylcysteine (NAC) in the Management of Oxidative Stress: A Mechanistic Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract
N-Acetylcysteine (NAC), a derivative of the amino acid cysteine, is a potent antioxidant with a multifaceted mechanism of action. This document provides a comprehensive overview of NAC's role in mitigating oxidative stress, focusing on its direct and indirect antioxidant properties, its function as a precursor for glutathione (B108866) (GSH) synthesis, and its modulatory effects on key cellular signaling pathways. This guide synthesizes quantitative data from pivotal studies, details relevant experimental protocols, and provides visual representations of the underlying biochemical and cellular processes.
Core Mechanisms of Action
N-Acetylcysteine combats oxidative stress through two primary avenues: direct action as a scavenger of reactive oxygen species (ROS) and indirect action as a precursor for the synthesis of glutathione (GSH), a critical endogenous antioxidant.
Direct Antioxidant Activity
The thiol group (-SH) in NAC is a potent reducing agent that can directly neutralize a variety of free radicals, including the hydroxyl radical (•OH) and hydrogen peroxide (H₂O₂). This direct scavenging activity provides an immediate, albeit less significant, line of defense against oxidative damage compared to its role in GSH synthesis.
Indirect Antioxidant Activity: A Glutathione Precursor
The predominant mechanism by which NAC exerts its antioxidant effects is by providing a readily available source of L-cysteine for the synthesis of glutathione. GSH is the most abundant non-protein thiol in mammalian cells and plays a crucial role in cellular defense against oxidative and electrophilic stress. The synthesis of GSH is a two-step enzymatic process:
-
γ-glutamylcysteine synthetase (GCS) , the rate-limiting enzyme, combines glutamate (B1630785) and cysteine to form γ-glutamylcysteine.
-
Glutathione synthetase then adds glycine (B1666218) to γ-glutamylcysteine to form GSH.
The intracellular availability of cysteine is the rate-limiting factor for GSH synthesis. By providing a stable source of cysteine, NAC effectively replenishes and maintains intracellular GSH levels, thereby enhancing the cell's capacity to neutralize ROS and detoxify harmful compounds.
Modulation of Key Signaling Pathways
Beyond its direct and indirect antioxidant roles, NAC influences several signaling pathways integral to the cellular response to oxidative stress.
The Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the antioxidant response. Under basal conditions, Keap1 sequesters Nrf2 in the cytoplasm, targeting it for ubiquitination and proteasomal degradation. In the presence of oxidative stress, or through the action of molecules like NAC, specific cysteine residues on Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes. This upregulates the expression of enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in GSH synthesis and regeneration.
Caption: The Keap1-Nrf2 signaling pathway and its activation by NAC.
The NF-κB Pathway
The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a potent activator of NF-κB. ROS can activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκB). This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. NAC has been shown to inhibit the activation of NF-κB by reducing the intracellular levels of ROS, thereby preventing the degradation of IκB.
N-Acetylcysteine: A Comprehensive Technical Guide on its Discovery and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, has a rich history that began with its initial patent in 1960 and its introduction into medical use in 1968.[1] It was first recognized for its mucolytic properties, effectively breaking down thick mucus in various respiratory conditions.[1] Soon after, its critical role as an antidote for acetaminophen (B1664979) (paracetamol) overdose was discovered, solidifying its place as an essential medicine worldwide.[2] Over the decades, extensive research has unveiled a much broader therapeutic potential for NAC, driven by its multifaceted mechanisms of action. This technical guide provides an in-depth exploration of the discovery, mechanisms, and therapeutic applications of NAC, supported by quantitative data from clinical trials, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanisms of Action
N-Acetylcysteine's therapeutic effects are primarily attributed to three core mechanisms: its role as a precursor to glutathione (B108866), its ability to break disulfide bonds, and its modulation of key signaling pathways.
Glutathione Precursor and Antioxidant Activity
The most well-established mechanism of NAC is its function as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (GSH).[3] GSH is the most abundant endogenous antioxidant in the body, playing a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage. By replenishing intracellular GSH stores, NAC enhances the body's natural defense against oxidative stress, a key pathological factor in numerous diseases.
Disulfide Bond Reduction (Mucolytic Action)
NAC's mucolytic properties stem from its free sulfhydryl group, which can cleave disulfide bonds in the glycoprotein (B1211001) matrix of mucus. This action reduces the viscosity of mucus, facilitating its clearance from the respiratory tract. This mechanism is the basis for its use in conditions like chronic obstructive pulmonary disease (COPD) and cystic fibrosis.
Modulation of Signaling Pathways
NAC has been shown to influence several critical intracellular signaling pathways, primarily due to its antioxidant and redox-modulating effects. Key pathways affected by NAC include:
-
NF-κB Signaling: NAC can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines. By suppressing NF-κB, NAC exerts potent anti-inflammatory effects.
-
Glutamate (B1630785) Modulation: NAC can modulate the glutamatergic system, in part by influencing the cystine-glutamate antiporter. This action can help to restore glutamate homeostasis in the brain, which is dysregulated in several psychiatric and neurological disorders.[4]
-
Notch3 Signaling: Research has indicated that NAC can negatively regulate the Notch3 signaling pathway, which is implicated in some cancers. This suggests a potential role for NAC in oncology.
-
Apoptosis Pathways: NAC has been shown to modulate apoptosis (programmed cell death) through the mitochondria-dependent pathway. It can influence the expression of key apoptosis-related proteins such as Bax and Bcl-2.
Data Presentation: Summary of Clinical Trial Data
The following tables summarize quantitative data from a selection of clinical trials investigating the therapeutic efficacy of N-Acetylcysteine across various conditions.
Table 1: N-Acetylcysteine in Acetaminophen Overdose
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Single-arm clinical trial (2014) | 309 | 140 mg/kg loading dose, then 70 mg/kg every 4h for 12 doses (IV) | Hepatotoxicity (>1000 IU/L aminotransferase) | Overall hepatotoxicity: 18.1%. Hepatotoxicity when treated within 10h: 3.4%. |
| Retrospective cohort study (2021) | 104 (massive overdose) | 300 mg/kg over 21h (IV) | Hepatotoxicity | Overall hepatotoxicity: 24%. Hepatotoxicity when treated within 8h: 9%. |
Table 2: N-Acetylcysteine in Chronic Obstructive Pulmonary Disease (COPD)
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Meta-analysis | 4155 | Varied (low and high dose) | Frequency of exacerbations | Overall significant reduction in exacerbations (Relative Risk 0.75). |
| Randomized Controlled Trial (2025) | 968 | 600 mg twice daily for 2 years | Annual rate of moderate or severe exacerbations | 24% lower in the NAC group (0.34 per patient-year) vs. placebo (0.45 per patient-year). |
Table 3: N-Acetylcysteine in Major Depressive Disorder (MDD)
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Double-blind, randomized, placebo-controlled trial (2014) | 252 | 2 g/day for 12 weeks | Montgomery-Åsberg Depression Rating Scale (MADRS) | No significant difference at week 12. Significant improvement in functioning (LIFE-RIFT) at week 12. |
| Meta-analysis (2020) | 728 | Varied | Depressive symptoms (SMD) | No significant improvement in overall depressive symptoms compared to placebo. |
Table 4: N-Acetylcysteine in Obsessive-Compulsive Disorder (OCD)
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Randomized, double-blind, placebo-controlled trial | 40 | 3,000 mg/day for 16 weeks | Yale-Brown Obsessive Compulsive Scale (Y-BOCS) | No significant difference in Y-BOCS scores between NAC and placebo groups. |
| Meta-analysis (2024) | 195 | Varied | Y-BOCS scores | Trend towards beneficial impact of NAC on total Y-BOCS scores at 12 weeks or longer. |
Table 5: N-Acetylcysteine in Autism Spectrum Disorder (ASD)
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Pilot trial (2012) | 31 | Titrated up to 2,700 mg/day for 12 weeks | Aberrant Behavior Checklist (ABC) - Irritability | Significant reduction in irritability scores from 13.1 to 7.2. |
| Meta-analysis (2020) | 5 trials | Varied | ABC - Hyperactivity and Irritability | Significant improvements in hyperactivity (MD = 4.80) and irritability (MD = 4.07). |
Table 6: N-Acetylcysteine in Chronic Kidney Disease (CKD)
| Study/Analysis | Number of Patients | NAC Dosing Regimen | Outcome Measure | Results |
| Meta-analysis (2025) | 768 | Varied | Cardiovascular events, eGFR, Serum creatinine (B1669602) | Reduced cardiovascular events (RR 0.60). Improved eGFR and serum creatinine in the NAC group. |
| Retrospective cohort study | 123,608 | Varied | Progression to end-stage renal disease (ESRD) | NAC use was associated with a reduced risk of progression to ESRD (HR 0.819). |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of N-Acetylcysteine's therapeutic potential.
Measurement of Intracellular Glutathione (GSH) Levels
Objective: To quantify the levels of reduced glutathione (GSH) in cultured cells following treatment with N-Acetylcysteine.
Materials:
-
Cultured cells (e.g., hepatocytes, neurons)
-
N-Acetylcysteine (NAC)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or similar protein precipitating agent
-
Thiol-reactive fluorescent probe (e.g., ThiolTracker™ Violet) or HPLC with electrochemical detection
-
Microplate reader or flow cytometer (for fluorescent probe) or HPLC system
-
Cell lysis buffer (for HPLC)
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of NAC (and a vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Lysis (for HPLC):
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing a protein precipitating agent like MPA to prevent GSH oxidation.
-
Centrifuge the lysate to pellet the precipitated proteins.
-
Collect the supernatant for HPLC analysis.
-
-
Fluorescent Probe Staining (for microscopy or flow cytometry):
-
After NAC treatment, wash the cells with PBS.
-
Incubate the cells with a thiol-reactive fluorescent probe (e.g., 5-10 µM ThiolTracker™ Violet) in the dark for 30-60 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
-
Quantification:
-
HPLC: Inject the prepared supernatant into an HPLC system equipped with a C18 column and an electrochemical or fluorescence detector. Quantify GSH levels by comparing the peak area to a standard curve of known GSH concentrations.
-
Fluorescence: Measure the fluorescence intensity using a microplate reader or analyze the stained cells using a flow cytometer or fluorescence microscope.
-
Assessment of Mucolytic Activity (In Vitro)
Objective: To determine the in vitro mucolytic activity of N-Acetylcysteine.
Materials:
-
N-Acetylcysteine (NAC) solutions of varying concentrations
-
Sputum sample or a mucus simulant (e.g., egg white solution)
-
Viscometer (e.g., suspended level viscometer)
-
Water bath
-
Phosphate (B84403) buffer (pH 7.0)
Protocol:
-
Preparation of Mucus/Simulant: Obtain a fresh sputum sample from a patient or prepare a standardized mucus simulant, such as a 10% (w/v) solution of egg white in phosphate buffer.
-
Treatment: Add different concentrations of NAC solution to aliquots of the sputum or mucus simulant. Include a control group with only the buffer.
-
Incubation: Incubate the mixtures in a water bath at 37°C for a defined period (e.g., 30 minutes) to allow for the mucolytic reaction to occur.
-
Viscosity Measurement:
-
Measure the viscosity of each sample using a viscometer according to the manufacturer's instructions.
-
Record the efflux time for each sample.
-
-
Data Analysis: Calculate the relative viscosity of the NAC-treated samples compared to the control. A decrease in viscosity indicates mucolytic activity. The results can be expressed as a percentage reduction in viscosity.
Western Blot Analysis of NF-κB Pathway Activation
Objective: To investigate the effect of N-Acetylcysteine on the activation of the NF-κB signaling pathway by measuring the phosphorylation of key proteins.
Materials:
-
Cultured cells (e.g., macrophages, epithelial cells)
-
N-Acetylcysteine (NAC)
-
Inducing agent (e.g., TNF-α, LPS)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Pre-treat the cells with NAC for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB inducing agent (e.g., 10 ng/mL TNF-α) for a short period (e.g., 15-30 minutes). Include appropriate controls (untreated, NAC alone, inducer alone).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control (β-actin).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to N-Acetylcysteine.
Caption: N-Acetylcysteine as a precursor for Glutathione synthesis.
Caption: Inhibition of the NF-κB signaling pathway by N-Acetylcysteine.
Caption: Experimental workflow for Western Blot analysis.
Conclusion
N-Acetylcysteine has evolved from a simple mucolytic agent to a versatile therapeutic compound with a broad spectrum of applications. Its well-understood mechanisms of action, particularly its role in replenishing glutathione and modulating key signaling pathways, provide a strong rationale for its use in a variety of diseases characterized by oxidative stress and inflammation. The quantitative data from numerous clinical trials, while sometimes yielding mixed results, continue to support its efficacy in specific contexts and highlight the need for further well-designed studies to optimize dosing and patient selection. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the therapeutic potential of this remarkable molecule. As our understanding of the molecular basis of disease deepens, the therapeutic landscape for N-Acetylcysteine is likely to continue to expand.
References
- 1. Protective effect of N-acetylcysteine on progression to end-stage renal disease: Necessity for prospective clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 4. A randomized placebo-controlled pilot study of N-acetylcysteine in youth with autism spectrum disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mucolytic Power of N-Acetylcysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, has long been a cornerstone in the management of respiratory conditions characterized by excessive and viscous mucus. Its efficacy as a mucolytic agent stems from a multifaceted mechanism of action that not only directly targets the complex structure of mucus but also addresses the underlying inflammatory and oxidative processes that contribute to its overproduction. This technical guide provides an in-depth exploration of the mucolytic properties of NAC, offering detailed experimental protocols, quantitative data, and visualizations of its core mechanisms to support further research and drug development.
Core Mechanism of Mucolysis: Cleavage of Mucin Disulfide Bonds
The primary mucolytic action of N-Acetylcysteine lies in its ability to break the disulfide bonds that cross-link high-molecular-weight glycoprotein (B1211001) polymers, known as mucins.[1] These disulfide bridges are crucial for maintaining the gel-like structure and high viscosity of mucus.[1][2] The free sulfhydryl group (-SH) in the NAC molecule acts as a reducing agent, opening these bonds and leading to the depolymerization and liquefaction of the mucus gel.[3][4] This reduction in viscosity and elasticity facilitates the clearance of mucus from the respiratory tract.
Secondary Mechanisms: Antioxidant and Anti-inflammatory Effects
Beyond its direct mucolytic action, NAC exhibits potent antioxidant and anti-inflammatory properties that contribute to its therapeutic effect in muco-obstructive diseases. Chronic respiratory conditions are often associated with a heightened inflammatory response and oxidative stress, which can lead to mucus hypersecretion and increased viscosity.
NAC functions as a precursor to L-cysteine, a key component for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant. By replenishing GSH stores, NAC helps to neutralize reactive oxygen species (ROS) and reduce oxidative stress in the airway epithelium.
Furthermore, NAC has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and mucin genes, such as MUC5AC. By suppressing NF-κB activation, NAC can downregulate the production of inflammatory mediators and reduce mucus hypersecretion at the genetic level.
Quantitative Data on the Mucolytic Properties of N-Acetylcysteine
The mucolytic efficacy of NAC has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data on its effects on mucus viscosity and mucin gene expression.
Table 1: Effect of N-Acetylcysteine on Mucus Viscosity
| Concentration of NAC | Model System | Measurement Technique | Observed Effect on Viscosity | Reference |
| 0.6 mg/mL | Bovine Submaxillary Mucin (BSM) | Rheometry | Complex viscosity decreased from ~0.6 Pa·s to ~0.1 Pa·s. | |
| 1.5 mg/mL | Bovine Submaxillary Mucin (BSM) | Rheometry | Similar reduction in complex viscosity to 0.6 mg/mL, suggesting saturation of effect. | |
| 10-60 mg/10 mL | Egg White Solution | Suspended Level Viscometer | Linear decrease in viscosity with increasing concentration. Viscosity reduction of 71.10% to 84.63% compared to control. | |
| 10⁻³ - 10⁻¹ M | Porcine Gastric Mucin | Rheometer | Marked viscoelasticity-lowering effect. | |
| Inhaled NAC | Patients with Chronic Productive Cough | Sputum Rheology | Significant reduction in critical strain (γC), an indicator of sputum stringiness. |
Table 2: Effect of N-Acetylcysteine on Mucin Gene and Protein Expression
| NAC Concentration/Dose | Cell/Animal Model | Target Mucin | Observed Effect | Reference |
| 0.1, 1, and 10 mM | A549 cells (alveolar type II) | MUC5AC | Significant inhibition of MUC5AC expression and release induced by influenza and RSV. | |
| 20 mM | Human Bronchial Epithelial Cells (HBECs) | MUC5AC | Significantly reduced overexpression of MUC5AC protein induced by bacterial infection. | |
| 0.3, 3.0, and 30 mg/mL | Calu-3 cells | MUC5AC | Significantly decreased LPS-induced MUC5AC gene and mucin protein expression. | |
| 54 mg/kg/day | Animal model of COPD | MUC5AC & MUC5B | Significantly reduced levels of MUC5AC protein and expression of MUC5B protein. | |
| 3 mmol/kg (oral) | Animal model of asthma | MUC5AC | Significantly reduced MUC5AC gene secretion. | |
| 3 mmol/kg/day (oral) | Rat model of bleomycin-induced lung damage | Muc5ac | Significantly reduced the increased number of mucus secretory cells and Muc5ac mRNA and protein expression. |
Experimental Protocols for Assessing Mucolytic Properties
Standardized experimental protocols are essential for the accurate evaluation of mucolytic agents. The following sections provide detailed methodologies for key experiments.
Protocol 1: In Vitro Mucolytic Activity Assay using Porcine Gastric Mucin
This protocol provides a method for evaluating the mucolytic activity of NAC by measuring its effect on the viscosity of a mucin solution.
Materials:
-
Porcine Gastric Mucin (PGM)
-
Tris-HCl buffer (pH 7.0)
-
N-Acetylcysteine (NAC) solutions of varying concentrations
-
Cone-and-plate rheometer or a viscometer
-
Incubator (37°C)
-
Magnetic stirrer and stir bars
-
pH meter
Procedure:
-
Preparation of Mucin Solution:
-
Prepare a 20% (w/v) porcine gastric mucin solution by dissolving the required amount of PGM in Tris-HCl buffer (pH 7.0).
-
Stir the solution gently on a magnetic stirrer at room temperature until the mucin is completely dissolved. Avoid vigorous stirring to prevent shearing of the mucin polymers.
-
Adjust the pH of the mucin solution to 7.0 using the pH meter.
-
-
Incubation with NAC:
-
Prepare a series of NAC solutions at different concentrations in Tris-HCl buffer.
-
Add a defined volume of each NAC solution to an equal volume of the 20% mucin solution. A control sample should be prepared by adding an equal volume of Tris-HCl buffer without NAC.
-
Incubate the samples at 37°C for 30 minutes.
-
-
Viscosity Measurement:
-
After incubation, immediately measure the viscosity of each sample using a cone-and-plate rheometer or a suitable viscometer.
-
For cone-and-plate rheometry, apply the sample to the plate, lower the cone to the set gap, and allow the sample to equilibrate to the measurement temperature.
-
Perform oscillatory measurements to determine the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').
-
Record the viscosity values for each NAC concentration and the control.
-
-
Data Analysis:
-
Calculate the percentage reduction in viscosity for each NAC concentration relative to the control.
-
Plot the viscosity or percentage reduction in viscosity against the NAC concentration to determine the dose-response relationship.
-
Protocol 2: Sputum Rheology using a Cone-and-Plate Rheometer
This protocol outlines the procedure for measuring the viscoelastic properties of sputum samples treated with NAC.
Materials:
-
Sputum samples from patients with muco-obstructive diseases
-
N-Acetylcysteine (NAC) solution
-
Phosphate-buffered saline (PBS)
-
Cone-and-plate rheometer
-
Spatula for sample handling
-
Vortex mixer (optional, for sample homogenization)
Procedure:
-
Sputum Sample Preparation:
-
Collect fresh sputum samples from patients.
-
If necessary, gently homogenize the sputum sample using a vortex mixer at a low speed to ensure uniformity.
-
Divide the sputum sample into aliquots for treatment and control.
-
-
NAC Treatment:
-
To the treatment aliquot, add a specific volume of NAC solution to achieve the desired final concentration.
-
To the control aliquot, add an equal volume of PBS.
-
Incubate both aliquots at 37°C for a predetermined time (e.g., 30 minutes).
-
-
Rheological Measurement:
-
Carefully load the treated or control sputum sample onto the lower plate of the cone-and-plate rheometer using a spatula.
-
Lower the cone to the specified gap, ensuring the sample completely fills the gap without air bubbles.
-
Allow the sample to equilibrate to the measurement temperature (typically 37°C).
-
Perform an amplitude sweep to determine the linear viscoelastic region (LVER).
-
Perform a frequency sweep within the LVER to measure the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of frequency.
-
-
Data Analysis:
-
Compare the rheological parameters (G', G'', η*) of the NAC-treated sputum with the control sputum.
-
Analyze the changes in the viscoelastic profile to quantify the mucolytic effect of NAC.
-
Conclusion
N-Acetylcysteine remains a vital therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion. Its robust mucolytic activity, underpinned by the direct cleavage of mucin disulfide bonds and complemented by its antioxidant and anti-inflammatory effects, provides a comprehensive approach to improving airway clearance. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate the mucolytic properties of NAC and to develop novel mucoactive therapies. The continued exploration of its mechanisms of action and the standardization of methodologies for its evaluation will undoubtedly pave the way for more effective treatments for patients suffering from muco-obstructive lung diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetylcysteine for Patients Requiring Mucous Secretion Clearance: A Review of Clinical Effectiveness and Safety - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. emerginginvestigators.org [emerginginvestigators.org]
N-Acetylcysteine's Effect on Mitochondrial Function and Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetylcysteine (NAC) is a well-established antioxidant and a precursor to the critical intracellular antioxidant, glutathione (B108866) (GSH).[1] Beyond its direct radical scavenging capabilities, NAC exerts profound effects on mitochondrial health. This technical guide provides an in-depth analysis of NAC's mechanisms of action on mitochondrial function and biogenesis. It consolidates quantitative data, details key experimental protocols, and visualizes the complex signaling pathways involved. Evidence demonstrates that NAC robustly preserves mitochondrial bioenergetics by restoring redox homeostasis, protecting respiratory chain complex activity, and maintaining mitochondrial membrane potential.[2][3] Its role in mitochondrial biogenesis, however, is nuanced and highly context-dependent. NAC can promote biogenesis through the activation of the SIRT1/PGC-1α axis, yet it can also attenuate stress-induced biogenesis by quenching the upstream reactive oxygen species (ROS) signals.[4][5] Understanding this duality is critical for the strategic development of NAC as a therapeutic agent for mitochondria-related diseases.
Introduction
Mitochondria are dynamic organelles central to cellular life, governing not only ATP synthesis but also crucial processes like redox signaling, calcium homeostasis, and apoptosis. Mitochondrial dysfunction is a cornerstone of numerous pathologies, including neurodegenerative diseases, cardiovascular conditions, and metabolic disorders. A primary driver of this dysfunction is oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them.
N-Acetylcysteine (NAC) is a thiol-containing compound that serves as a membrane-permeable precursor for L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). As the most abundant endogenous antioxidant, GSH is pivotal in defending mitochondria from oxidative damage. NAC's ability to replenish GSH stores forms the basis of its protective effects, but its influence extends deeper into the signaling networks that control mitochondrial quality and quantity.
NAC's Impact on Core Mitochondrial Function
The primary therapeutic benefit of NAC on mitochondria stems from its ability to restore a healthy redox environment and support the machinery of cellular respiration.
Restoration of Mitochondrial Redox Homeostasis
NAC's principal mechanism is the replenishment of the mitochondrial glutathione (mtGSH) pool. Under conditions of oxidative stress, mtGSH is depleted, leading to the oxidation of lipids, proteins, and mitochondrial DNA (mtDNA). By providing cysteine, NAC boosts mtGSH levels, thereby enhancing the detoxification of ROS and preserving the integrity of mitochondrial components. This is reflected in an improved GSH/GSSG (oxidized glutathione) ratio, a key indicator of cellular redox status.
Enhancement of Mitochondrial Bioenergetics
Oxidative damage can severely impair the function of the electron transport chain (ETC) complexes, leading to reduced ATP synthesis, a collapse of the mitochondrial membrane potential (ΔΨm), and further ROS leakage. Studies consistently show that NAC can prevent or reverse these defects. It protects the activity of ETC complexes, particularly Complexes I and IV, which are highly susceptible to oxidative damage. This preservation of the ETC helps maintain a robust ΔΨm, which is essential for ATP production and mitochondrial integrity. Consequently, NAC supports efficient oxidative phosphorylation (OXPHOS) and cellular energy supply.
Table 1: Quantitative Effects of NAC on Mitochondrial Function Parameters
| Parameter | Model System | Condition | NAC Treatment | Observed Effect | Citation(s) |
| Mitochondrial GSH | Rat Parotid Gland Mitochondria | High-Fat Diet | Not specified | +56% increase in GSH content compared to HFD group. | |
| Mitochondrial GSH | Murine Oligodendrocytes | VLCFA-induced stress | 500 µM | Replenished mtGSH to control levels; increased total cellular GSH by ~40% . | |
| Mitochondrial H₂O₂ | Isolated Rat Heart Mitochondria | Cardiorenal Syndrome | 600 mg/kg/day | Significantly reduced H₂O₂ production during State 3 respiration. | |
| ETC Complex Activity | Rat Heart Mitochondria | Cardiorenal Syndrome | 600 mg/kg/day | Prevented the decrease in Complex I, II, and IV activity. | |
| Mitochondrial Membrane Potential (ΔΨm) | Murine Oligodendrocytes | VLCFA-induced stress | 500 µM | Increased the ratio of healthy/unhealthy cells (JC-1 assay) from 7.9 to 9.5 . | |
| NADPH Oxidase (NOX) Activity | Rat Parotid Gland Mitochondria | High-Fat Diet | Not specified | -50% decrease in NOX activity compared to HFD group. |
The Dichotomous Role of NAC in Mitochondrial Biogenesis
Mitochondrial biogenesis is the process of generating new mitochondria, which is critical for adapting to metabolic demands and replacing damaged organelles. The master regulator of this process is the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha). NAC's influence on this pathway is complex and appears to be dictated by the specific cellular context.
The PGC-1α-SIRT1 Axis: A Pathway for Biogenesis Activation
In certain models, NAC promotes mitochondrial biogenesis by modulating the activity of Sirtuin 1 (SIRT1), a NAD⁺-dependent deacetylase. By potentially increasing the cellular NAD⁺/NADH ratio, NAC can activate SIRT1. SIRT1, in turn, deacetylates and activates PGC-1α. Activated PGC-1α co-activates nuclear respiratory factors (NRF-1 and NRF-2), which drive the expression of key mitochondrial genes, including Mitochondrial Transcription Factor A (TFAM). TFAM is essential for the replication and transcription of mtDNA, culminating in the synthesis of new mitochondrial components. This pathway represents a mechanism by which NAC can actively support mitochondrial renewal.
ROS Signaling: An Indirect Inhibitory Effect
Conversely, in situations of chronic pathological stress, such as long-term ethanol (B145695) exposure, ROS can act as a signaling molecule that triggers a compensatory upregulation of the PGC-1α pathway. This is an adaptive response by the cell to produce more mitochondria to counteract the ongoing damage. In this scenario, NAC, by virtue of its potent antioxidant activity, quenches the initial ROS signal. This blunts the upstream trigger for PGC-1α induction, thereby preventing the increase in biogenesis markers. This is not necessarily a detrimental effect; rather, it indicates that NAC mitigates the initial stress so effectively that the compensatory biogenesis response is no longer required.
Table 2: Context-Dependent Effects of NAC on Mitochondrial Biogenesis Markers
| Model System | Condition | NAC Treatment | Effect on PGC-1α / TFAM | Interpretation | Citation(s) |
| Rat Liver | Chronic Ethanol Feeding | 1.7 g/kg/day | Prevented the ethanol-induced increase in PGC-1α and TFAM mRNA and protein. | NAC reduced the primary oxidative stress, negating the need for a compensatory biogenesis response. | |
| Human Liver Cell Line (LO2) | Palmitic Acid-induced Stress | Not specified | Activated SIRT1, leading to deacetylation and maintenance of PGC-1α activity. | In a metabolic stress model, NAC actively promoted the PGC-1α pathway to preserve mitochondrial function. |
Key Experimental Protocols for Assessing NAC's Mitochondrial Effects
Accurate assessment of NAC's impact on mitochondrial function requires a suite of specialized assays.
Measurement of Mitochondrial Respiration
The oxygen consumption rate (OCR) is the gold standard for assessing mitochondrial respiratory activity in real-time. The Seahorse XF Analyzer is a common platform for this measurement.
Protocol Outline:
-
Cell Seeding: Plate cells in a Seahorse XF microplate and allow them to adhere.
-
Treatment: Treat cells with NAC for the desired duration.
-
Assay Preparation: Replace culture medium with a specialized assay medium and incubate in a CO₂-free environment.
-
Seahorse Analysis: Place the plate in the analyzer. After baseline OCR measurements, the following compounds are sequentially injected:
-
Oligomycin: Inhibits ATP synthase, revealing ATP-linked respiration and proton leak.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the proton gradient, forcing the ETC to function at its maximum rate. This measures maximal respiratory capacity.
-
Rotenone & Antimycin A: Inhibit Complexes I and III, shutting down mitochondrial respiration and revealing non-mitochondrial oxygen consumption.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
The fluorescent dye JC-1 is widely used to measure ΔΨm. Protocol Outline:
-
Cell Culture and Treatment: Grow and treat cells with NAC as required. Include a positive control for depolarization (e.g., CCCP or FCCP).
-
Staining: Incubate cells with JC-1 staining solution (typically 1-10 µM) in a cell culture incubator for 15-30 minutes, protected from light.
-
Washing: Gently wash cells with assay buffer to remove excess dye.
-
Analysis: Measure fluorescence immediately.
-
Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates, Ex/Em ~535/595 nm).
-
Apoptotic or unhealthy cells with low ΔΨm will exhibit green fluorescence (JC-1 monomers, Ex/Em ~485/535 nm).
-
-
Quantification: The ratio of red to green fluorescence is calculated using a fluorescence plate reader, flow cytometer, or fluorescence microscope. A higher red/green ratio indicates healthier mitochondria.
Quantification of Mitochondrial Biogenesis
A multi-faceted approach is required to confirm changes in mitochondrial biogenesis.
Protocol Outlines:
-
mtDNA Copy Number via qPCR:
-
DNA Extraction: Isolate total genomic DNA from cell or tissue samples.
-
qPCR: Perform quantitative PCR using two primer sets: one targeting a mitochondrial-encoded gene (e.g., MT-ND1) and one targeting a single-copy nuclear-encoded gene (e.g., BECN1).
-
Calculation: The relative mtDNA copy number is determined from the difference in quantification cycle (Cq) values between the mitochondrial and nuclear targets (ΔCq).
-
-
Biogenesis Marker Protein Levels via Western Blot:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), load equal amounts onto an SDS-PAGE gel, and perform electrophoresis.
-
Transfer & Blocking: Transfer proteins to a PVDF or nitrocellulose membrane and block with a protein solution (e.g., 5% non-fat milk or BSA).
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for PGC-1α, NRF-1, and/or TFAM, followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify band density relative to a loading control (e.g., β-actin or GAPDH).
-
Conclusion and Future Directions
N-Acetylcysteine is a multifaceted agent that robustly supports mitochondrial function, primarily by bolstering the organelle's antioxidant defenses and preserving the integrity of the electron transport chain. Its role as a direct GSH precursor provides a clear mechanism for mitigating oxidative stress, thereby improving mitochondrial bioenergetics and reducing cell death.
The impact of NAC on mitochondrial biogenesis is more complex, highlighting a critical concept for therapeutic development: context is paramount. In scenarios of acute metabolic need or where SIRT1 activation is beneficial, NAC can promote the PGC-1α pathway. In contrast, where chronic stress drives a potentially maladaptive biogenesis response, NAC's primary antioxidant function can normalize cellular signaling and render this response unnecessary.
Future research should focus on:
-
Elucidating the precise cellular conditions and signaling thresholds that determine whether NAC acts as a promoter or an attenuator of biogenesis.
-
Investigating the synergistic effects of NAC with other compounds that target mitochondrial pathways, such as NAD⁺ precursors.
-
Developing and testing mitochondria-targeted NAC analogs (e.g., Mito-NAC) to increase local concentrations within the organelle and enhance efficacy, potentially at much lower systemic doses.
By continuing to dissect these complex interactions, the full therapeutic potential of NAC can be harnessed for a wide range of diseases rooted in mitochondrial dysfunction.
References
- 1. N-acetylcysteine induces apoptosis via the mitochondria-dependent pathway but not via endoplasmic reticulum stress in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of N-Acetylcysteine in Mitochondrial Function, Redox Signaling, and Sirtuin 3 Levels in the Heart During Cardiorenal Syndrome Type 4 Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. N-acetylcysteine inhibits the upregulation of mitochondrial biogenesis genes in livers from rats fed ethanol chronically - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Protocol for Dissolving N-Acetylcysteine for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Acetylcysteine (NAC) is a versatile cell-permeable antioxidant and a precursor to L-cysteine and reduced glutathione (B108866) (GSH).[1][2][3] It is widely used in cell culture to mitigate oxidative stress, improve cell viability, and study redox-sensitive signaling pathways.[4][5] Proper preparation of NAC solutions is critical for experimental reproducibility and to avoid unintended cytotoxic effects. Dissolved NAC is acidic and can significantly lower the pH of the culture medium, which can independently affect cellular health. This document provides a detailed protocol for the dissolution, pH adjustment, sterilization, and storage of NAC for use in cell culture experiments.
Quantitative Data Summary
For consistent and reproducible results, it is essential to be aware of the key chemical and physical properties of NAC. The following table summarizes important quantitative data.
| Parameter | Value | Source(s) |
| Molecular Weight | 163.19 g/mol | |
| Form | White solid | |
| Solubility in Water | Up to 100 mg/mL (heating may be required) | |
| Solubility in DMSO | Up to 50 mM (~8.16 mg/mL) | |
| pH of 1% Aqueous Solution | 2.0 - 2.8 | |
| Typical Stock Concentration | 100 mM - 1 M | |
| Typical Working Concentration | 0.5 mM - 25 mM (highly cell-type dependent) | |
| Stock Solution Storage | Aliquots at -20°C | |
| Aqueous Stock Stability | Stable for up to 1 month at -20°C |
Experimental Protocols
Protocol 1: Preparation of a 1 M N-Acetylcysteine (NAC) Stock Solution
This protocol describes the preparation of a high-concentration aqueous stock solution of NAC, which is the recommended solvent for most cell culture applications to avoid potential solvent toxicity from DMSO.
Materials:
-
N-Acetylcysteine powder (cell culture grade)
-
Sterile, cell culture grade water or Phosphate-Buffered Saline (PBS)
-
Sterile 1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquots
-
pH meter or pH indicator strips
Methodology:
-
Weighing NAC: In a sterile conical tube, weigh out 1.632 g of NAC powder to prepare 10 mL of a 1 M stock solution. Perform this step in a laminar flow hood to maintain sterility.
-
Dissolution: Add approximately 7-8 mL of sterile water or PBS to the conical tube. Dissolve the NAC powder by vortexing. Gentle warming in a 37°C water bath or sonication for 5-10 minutes can aid dissolution if necessary.
-
pH Measurement and Adjustment:
-
Once the NAC is fully dissolved, the solution will be highly acidic (pH ~2-3).
-
Measure the pH of the solution using a calibrated pH meter.
-
Carefully add 1 M NaOH dropwise to the solution while gently mixing. Continuously monitor the pH.
-
Adjust the pH to a final value of 7.2 - 7.4 to match the physiological pH of standard cell culture media. This step is critical, as adding unbuffered acidic NAC directly to cultures can cause a rapid drop in media pH, turning it yellow and inducing cytotoxicity.
-
-
Final Volume Adjustment: Once the target pH is reached, add sterile water or PBS to bring the final volume to 10 mL. Mix the solution thoroughly.
-
Sterilization:
-
Draw the pH-adjusted NAC solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. This is the preferred method of sterilization as autoclaving can degrade NAC.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -20°C. Aqueous stock solutions are reported to be stable for at least one month when stored frozen. Avoid repeated freeze-thaw cycles.
-
Visualizations
Workflow for NAC Stock Solution Preparation
The following diagram illustrates the step-by-step workflow for preparing a sterile, pH-neutral NAC stock solution for cell culture use.
Caption: Workflow for preparing NAC stock solution.
Signaling Pathway of NAC's Antioxidant Action
N-Acetylcysteine primarily exerts its antioxidant effects by serving as a precursor for the synthesis of glutathione (GSH), a key intracellular antioxidant.
Caption: NAC acts as a precursor for L-Cysteine, boosting cellular Glutathione (GSH) levels to combat oxidative stress.
References
- 1. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylcysteine | Antioxidants | Tocris Bioscience [tocris.com]
- 3. N-Acetylcysteine (7874) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. Molecular mechanisms of N-acetylcysteine actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetylcysteine (NAC) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the proper dosage and administration of N-Acetylcysteine (NAC) for in vivo animal studies. NAC is a potent antioxidant and a precursor to L-cysteine and reduced glutathione (B108866) (GSH), making it a valuable compound for investigating the role of oxidative stress in various disease models.[[“]][2][3] This document outlines recommended dosage ranges, detailed experimental protocols, and key signaling pathways affected by NAC.
Data Presentation: NAC Dosage Summaries
The following tables summarize common NAC dosages used in various animal models, categorized by administration route. These values are intended as a starting point, and the optimal dose for a specific study will depend on the animal model, disease state, and experimental endpoints.
Table 1: Oral Administration of NAC in Rodent Models
| Animal Model | Dosage Range | Administration Method | Therapeutic Area/Application | Reference(s) |
| Rat | 25 - 100 mg/kg | Oral Gavage | Memory Enhancement | [4] |
| Rat | 50 - 200 mg/kg/day | Oral Gavage | Diabetes | [5] |
| Rat | 600 - 1200 mg/kg/day | Oral Gavage | General Physiology | |
| Mouse | 50 mg/kg/day | Oral Gavage | Diet-induced Obesity | |
| Mouse | 1% in drinking water | Ad libitum | Muscular Dystrophy | |
| Mouse | 2 g/L in drinking water | Ad libitum | Diet-induced Obesity |
Table 2: Intraperitoneal (IP) Administration of NAC in Rodent Models
| Animal Model | Dosage Range | Therapeutic Area/Application | Reference(s) |
| Rat | 150 mg/kg | Iron Intoxication | |
| Rat | 300 mg/kg | Inflammation (LPS-induced) | |
| Rat | 50, 75, 150 mg/kg | Post-operative Adhesion | |
| Mouse | 70 mg/kg | Neuronal Antioxidant Capacity | |
| Mouse | 275 - 800 mg/kg | Toxicity Studies |
Table 3: Intravenous (IV) and Other Administration Routes
| Animal Model | Dosage Range | Administration Route | Therapeutic Area/Application | Reference(s) |
| Rat | 50 - 1200 mg/kg | Intravenous (IV) | Cisplatin-induced Toxicity | |
| Rat | 275 mg/kg over 48h | Intravenous (IV) Infusion | Endotoxin-mediated Oxidative Stress |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following are standard protocols for NAC preparation and administration.
Protocol 1: Preparation of NAC for Oral and Injectable Administration
Materials:
-
N-Acetylcysteine (powder)
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile water for injection
-
5% Dextrose solution
-
pH meter
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile conical tubes or vials
Procedure:
-
Dissolution:
-
For oral and intraperitoneal administration, NAC is commonly dissolved in sterile saline or PBS. For intravenous administration, sterile water for injection, 0.45% sodium chloride, or 5% dextrose in water can be used as a diluent.
-
Weigh the required amount of NAC powder based on the desired concentration and final volume.
-
Add the powder to the chosen vehicle in a sterile conical tube.
-
-
pH Adjustment:
-
NAC solutions are acidic. It is critical to adjust the pH to a physiological range (typically 6.8-7.4) using sodium hydroxide (B78521) (NaOH) to prevent irritation and tissue damage upon administration.
-
Use a calibrated pH meter to monitor the pH while adding NaOH dropwise.
-
-
Sterilization:
-
Once the desired pH is achieved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This is particularly important for injectable routes.
-
-
Storage:
-
It is recommended to prepare NAC solutions fresh before each use. If short-term storage is necessary, store aliquots at -20°C for a maximum of one month.
-
Protocol 2: Administration of NAC via Oral Gavage in Mice
Materials:
-
Prepared NAC solution
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1-1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to calculate the precise volume of NAC solution to be administered. The volume should not exceed 10 mL/kg.
-
Properly restrain the mouse by scruffing the neck to immobilize the head and prevent movement.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Gently insert the gavage needle into the mouth, slightly to one side, and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube is advanced.
-
The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (and not the trachea), slowly administer the NAC solution.
-
Monitor the animal for any signs of distress, such as coughing or difficulty breathing. If this occurs, immediately withdraw the needle.
-
-
Post-Administration Monitoring:
-
After administration, return the mouse to its cage and monitor for any adverse effects for a short period.
-
Signaling Pathways and Mechanisms of Action
NAC exerts its biological effects through several key mechanisms, primarily centered around its antioxidant and anti-inflammatory properties.
Antioxidant and Glutathione Replenishment Pathway
NAC's primary role as an antioxidant is to serve as a precursor for glutathione (GSH) synthesis. NAC is deacetylated to L-cysteine, which is the rate-limiting amino acid in the synthesis of GSH. GSH is a major intracellular antioxidant that directly neutralizes reactive oxygen species (ROS) and is a cofactor for antioxidant enzymes like glutathione peroxidase.
Caption: NAC's role as a precursor for glutathione (GSH) synthesis to combat oxidative stress.
Anti-inflammatory Signaling Pathway
NAC has been shown to modulate inflammatory pathways, notably by inhibiting the activation of Nuclear Factor-kappa B (NF-κB). NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α and interleukins. By suppressing NF-κB activation, NAC can reduce the inflammatory response.
Caption: NAC's inhibitory effect on the NF-κB inflammatory signaling pathway.
Experimental Workflow for a Typical In Vivo NAC Study
The following diagram illustrates a general workflow for an in vivo study investigating the effects of NAC.
Caption: A generalized experimental workflow for conducting an in vivo study with NAC.
References
- 1. consensus.app [consensus.app]
- 2. tandfonline.com [tandfonline.com]
- 3. N-acetylcysteine negatively regulates Notch3 and its malignant signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Utilizing N-Acetylcysteine in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the use of N-Acetylcysteine (NAC) as a reducing agent to cleave disulfide bonds in proteins during proteomic sample preparation. Disulfide bond reduction is a critical step to ensure proper protein unfolding, enhance enzymatic digestion efficiency, and improve peptide identification and quantification by mass spectrometry. While dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are commonly used, NAC presents an alternative with distinct chemical properties. This guide outlines the mechanism of action of NAC, offers a detailed protocol for its application, and provides a comparative overview with other reducing agents.
Introduction to Disulfide Bond Reduction in Proteomics
Proteins are intricate macromolecules whose functions are dictated by their three-dimensional structures. Disulfide bonds, covalent linkages between the thiol groups of cysteine residues, are pivotal in stabilizing these tertiary and quaternary structures. For comprehensive proteomic analysis, particularly in bottom-up approaches, it is imperative to denature proteins into their linear amino acid sequences. This linearization is achieved through the reduction of disulfide bonds, which allows for complete unfolding and renders the protein more accessible to proteolytic enzymes like trypsin. Incomplete reduction can lead to missed cleavages, reduced sequence coverage, and an underrepresentation of cysteine-containing peptides in mass spectrometry analysis.
N-Acetylcysteine (NAC), a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent.[1][2] Its utility in proteomics stems from its free thiol group, which can participate in a thiol-disulfide exchange reaction to break disulfide bonds.[1]
Mechanism of Action: N-Acetylcysteine as a Reducing Agent
N-Acetylcysteine reduces disulfide bonds through a nucleophilic attack of its thiolate anion on one of the sulfur atoms of the disulfide bridge. This thiol-disulfide interchange reaction proceeds via an SN2 mechanism, resulting in the formation of a mixed disulfide and the release of a free thiol.[1] The reaction ultimately leads to the complete reduction of the protein's disulfide bond and the formation of an NAC disulfide dimer. The efficiency of this reaction is influenced by factors such as the concentration of NAC, pH, temperature, and incubation time. The chemical structure of NAC, with its acetylated amino group, influences its nucleophilicity and, consequently, its disulfide-reducing capability.[1]
Comparative Analysis of Reducing Agents
While NAC is a capable reducing agent, it is important to understand its characteristics in comparison to the more commonly used reagents, DTT and TCEP. The choice of reducing agent can impact the outcome of a proteomics experiment.
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | N-Acetylcysteine (NAC) |
| Typical Concentration | 5-20 mM | 5-20 mM | 5-20 mM (recommended starting point for optimization) |
| Optimal pH | >7 | Broad range | >7 |
| Incubation Temperature | 25-56°C | Room Temperature | 37-56°C (optimization recommended) |
| Incubation Time | 15-60 min | 5-30 min | 30-90 min (optimization recommended) |
| Chemical Nature | Thiol-based | Phosphine-based | Thiol-based |
| Odor | Strong, unpleasant | Odorless | Mild |
| Stability | Prone to oxidation | More stable to air oxidation | Moderately stable |
| Compatibility with IEF | Not recommended (charged) | Not recommended (charged) | Not recommended (charged) |
| Compatibility with Thiol-reactive Labeling | Must be removed | Compatible | Must be removed |
Experimental Protocols
The following protocols provide a general framework for the use of NAC in proteomic sample preparation. Optimization may be required based on the specific sample type and downstream analysis.
In-Solution Protein Digestion Protocol
This protocol is suitable for the digestion of purified proteins or total protein lysates in solution.
Reagents and Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium (B1175870) Bicarbonate)
-
Urea (B33335) or Guanidine (B92328) Hydrochloride (for denaturation)
-
N-Acetylcysteine (NAC) solution (freshly prepared)
-
Iodoacetamide (B48618) (IAA) or other alkylating agents
-
Sequencing-grade trypsin
-
Formic acid
Procedure:
-
Protein Denaturation:
-
Adjust the protein sample to a final concentration of 6-8 M urea or 4-6 M guanidine hydrochloride.
-
-
Reduction:
-
Add freshly prepared NAC solution to the protein sample to a final concentration of 10 mM.
-
Incubate at 37°C for 60 minutes. Note: Optimization of NAC concentration (5-20 mM) and incubation time (30-90 min) may be necessary.
-
-
Alkylation:
-
Add iodoacetamide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching (Optional but Recommended):
-
Add a small amount of DTT or NAC to quench any unreacted iodoacetamide.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Reaction Termination and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 0.1-1%.
-
Proceed with peptide desalting using C18 spin columns or other suitable methods prior to LC-MS/MS analysis.
-
In-Gel Protein Digestion Protocol
This protocol is designed for proteins separated by 1D or 2D gel electrophoresis.
Reagents and Materials:
-
Excised protein bands/spots from a Coomassie-stained gel
-
Destaining solution (e.g., 50% acetonitrile (B52724) in 50 mM ammonium bicarbonate)
-
N-Acetylcysteine (NAC) solution (freshly prepared)
-
Iodoacetamide (IAA) or other alkylating agents
-
Sequencing-grade trypsin
-
Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)
Procedure:
-
Excision and Destaining:
-
Excise the protein bands of interest from the gel.
-
Destain the gel pieces with the destaining solution until the gel is clear.
-
-
Reduction:
-
Add enough 10 mM NAC in 50 mM ammonium bicarbonate to cover the gel pieces.
-
Incubate at 56°C for 45 minutes.
-
-
Alkylation:
-
Remove the NAC solution and add 55 mM iodoacetamide in 50 mM ammonium bicarbonate.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Washing and Dehydration:
-
Wash the gel pieces with 50 mM ammonium bicarbonate and then with 100% acetonitrile to dehydrate them.
-
-
Digestion:
-
Rehydrate the gel pieces in a minimal volume of trypsin solution (10-20 ng/µL in 50 mM ammonium bicarbonate) on ice.
-
Add additional 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
-
Peptide Extraction:
-
Extract the peptides from the gel pieces using an extraction buffer. Repeat the extraction process for higher recovery.
-
Pool the extracts and dry them in a vacuum centrifuge.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.
-
Visualizations
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of disulfide bond reduction by NAC.
Caption: Proteomics workflow using NAC for in-solution digestion.
Conclusion and Outlook
N-Acetylcysteine is a viable alternative reducing agent for disulfide bond cleavage in proteomics sample preparation. Its mild odor and ready availability make it an attractive option. The provided protocols offer a starting point for incorporating NAC into standard proteomics workflows. It is important to note that, as with any reagent, empirical optimization is key to achieving the best results for a specific sample type and experimental goal. Future studies involving a direct quantitative comparison of NAC with DTT and TCEP in various proteomic applications would be beneficial to further delineate its specific advantages and limitations.
References
Preparation of Stable N-Acetylcysteine Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC), the N-acetyl derivative of L-cysteine, is a versatile molecule widely utilized in research for its potent antioxidant and mucolytic properties. It functions primarily as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1][[“]][3] The reliability of experimental results involving NAC is critically dependent on the stability of the prepared solutions, as NAC is susceptible to degradation. This document provides detailed methodologies for preparing stable NAC solutions for various laboratory applications, ensuring consistency and efficacy.
Factors Influencing N-Acetylcysteine Solution Stability
The stability of NAC in solution is compromised by several factors that promote its oxidation, primarily to its disulfide dimer, N,N'-diacetylcystine (DAC).[4][5] Understanding these factors is essential for proper preparation and storage.
-
pH: NAC is most stable in acidic conditions. Aqueous solutions are relatively stable in acid but oxidize upon contact with air at neutral or alkaline pH. Forced degradation studies show significant NAC degradation under both acidic (15% decrease) and basic (23% decrease) conditions when stressed, with basic conditions being more detrimental.
-
Oxygen: The presence of dissolved oxygen is a primary driver of NAC oxidation. To enhance stability, it is crucial to minimize the solution's exposure to air by using deoxygenated solvents and purging storage containers with an inert gas like nitrogen.
-
Temperature: Higher temperatures accelerate the rate of degradation. Solutions are significantly more stable when stored at refrigerated (5 ± 3 °C) or frozen (-20°C) temperatures compared to ambient room temperature (25 ± 2 °C).
-
Light Exposure: Exposure to light, particularly fluorescent light, can contribute to the degradation of NAC solutions over extended periods. The use of amber or opaque containers is recommended for storage.
-
Metal Ions: Certain metal ions, such as iron and copper, can catalyze the oxidation of NAC. It is advisable to use high-purity reagents and avoid contact with reactive metal surfaces.
Experimental Protocols
Protocol 1: Preparation of NAC Solution for Immediate Use (e.g., Cell Culture)
This protocol is designed for preparing a physiologically compatible NAC solution (pH 7.4) for immediate use in applications like cell culture. Due to its limited stability at neutral pH, this solution should not be stored for long periods.
Materials:
-
N-Acetylcysteine powder (BioReagent, suitable for cell culture)
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS)
-
Sterile 1 M Sodium Hydroxide (NaOH)
-
Sterile 0.22 µm syringe filters
-
Sterile conical tubes
Methodology:
-
Dissolution: Weigh the desired amount of NAC powder in a sterile conical tube. Add sterile water or PBS to achieve the target concentration. A common stock concentration for laboratory use is 100 mM. If solubility is an issue, the solution can be gently warmed to 37°C.
-
pH Adjustment: Since NAC is acidic, the pH of the solution must be adjusted for cell compatibility. Slowly add sterile 1 M NaOH dropwise while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.4.
-
Sterile Filtration: Draw the pH-adjusted solution into a sterile syringe. Attach a 0.22 µm syringe filter and dispense the solution into a new sterile tube.
-
Application: Use the freshly prepared, sterile NAC solution immediately in your cell culture medium. For most cell lines, a final concentration of 500 µM to 5 mM is effective.
Protocol 2: Preparation of Acidified NAC Stock Solution for Long-Term Storage
This protocol describes the preparation of a more stable, low-pH NAC stock solution that can be stored for extended periods and diluted for use in various experiments.
Materials:
-
N-Acetylcysteine powder
-
High-purity, deionized water
-
Nitrogen gas source
-
Sterile 1 M Hydrochloric Acid (HCl)
-
Amber or opaque, screw-cap microcentrifuge tubes or cryovials
Methodology:
-
Deoxygenate Solvent: Sparge the high-purity water with nitrogen gas for at least 30 minutes to remove dissolved oxygen. This is a critical step for long-term stability.
-
Dissolution: In a clean container, dissolve the NAC powder in the deoxygenated water to the desired stock concentration (e.g., 1 M).
-
Acidification (Optional but Recommended): For maximum stability, adjust the pH to be acidic. NAC is relatively stable in acid. Note: This acidic stock must be neutralized before use in pH-sensitive applications like cell culture.
-
Aliquoting and Inert Gas Purging: Dispense the NAC solution into small-volume amber or opaque tubes suitable for freezing. Before capping, purge the headspace of each tube with a gentle stream of nitrogen gas to displace any oxygen.
-
Storage: Immediately store the aliquots at -20°C or -80°C. Aliquots stored at -20°C in acidic solution are stable for at least one month.
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the preparation and storage of N-Acetylcysteine solutions.
Caption: NAC acts as a precursor to glutathione (GSH) to mitigate cellular oxidative stress.
Quantitative Stability Data
The stability of NAC solutions is highly dependent on the preparation and storage conditions. The following table summarizes stability data compiled from various studies.
Table 1: Summary of N-Acetylcysteine Solution Stability
| Concentration | Solvent/Diluent | pH | Storage Temp. | Container | Duration of Stability (>95% Initial Conc.) | Reference |
| 20% Solution | Undiluted | Not specified | Refrigerated | Oral Syringes | >98% stable for 6 months | |
| 20% Solution | Undiluted | Not specified | Room Temp. | Oral Syringes | 95% stable for 6 months | |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | Not specified | 25°C | PVC Bags | >98% stable for 72 hours | |
| 25 mg/mL | 5% Dextrose in Water (D5W) | Not specified | 5 ± 3 °C | PP/PA/PE Bag | Stable for 3 days | |
| 25 mg/mL | 5% Dextrose in Water (D5W) | Not specified | 25 ± 2 °C | PP/PA/PE Bag | Stable for 2 days | |
| 20 mM | H₂O, adjusted with NaOH | 7.4 | -20°C | Aliquots | Up to 1 month | |
| Undiluted portion | From opened vial | Not specified | Refrigerated | Original Vial | Up to 96 hours |
Note: "Stable" is generally defined as retaining ≥90-95% of the initial concentration.
References
N-Acetylcysteine (NAC) as a Tool to Study the Effects of Reactive Oxygen Species: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetylcysteine (NAC) is a versatile and widely used tool in biomedical research, particularly for investigating the roles of reactive oxygen species (ROS) in cellular processes and disease pathogenesis. As a precursor to the amino acid L-cysteine and subsequently the primary intracellular antioxidant glutathione (B108866) (GSH), NAC plays a crucial role in maintaining cellular redox homeostasis.[1][2] Its ability to scavenge free radicals directly and replenish GSH levels makes it an invaluable agent for studying the impact of oxidative stress on signaling pathways, cell viability, and inflammation.[1][2][3] These application notes provide detailed protocols for utilizing NAC in both in vitro and in vivo experimental settings to elucidate the multifaceted effects of ROS.
Mechanism of Action
NAC exerts its antioxidant effects through several mechanisms:
-
Glutathione Precursor: NAC is readily deacetylated in cells to form L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH). GSH is a major endogenous antioxidant that detoxifies ROS and electrophilic compounds.
-
Direct ROS Scavenging: The thiol group (-SH) in NAC can directly neutralize various ROS, including hydroxyl radicals (•OH) and hydrogen peroxide (H₂O₂), although its reactivity with some ROS like superoxide (B77818) (O₂•⁻) is low.
-
Modulation of Signaling Pathways: NAC has been shown to inhibit the activation of pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, by preventing the degradation of its inhibitory subunit IκBα. It can also influence the mitogen-activated protein kinase (MAPK) signaling cascade.
-
Disulfide Bond Reduction: NAC can reduce disulfide bonds in proteins, which is the basis for its mucolytic activity.
Data Presentation: NAC Concentrations and Incubation Times
The optimal concentration and incubation time for NAC treatment can vary significantly depending on the cell type, the specific experimental question, and the method of inducing oxidative stress. The following tables provide a summary of commonly used concentrations in both in vitro and in vivo studies.
Table 1: In Vitro NAC Concentrations and Incubation Times
| Cell Line | Application | NAC Concentration | Incubation Time | Reference |
| Human Leukemia (HL-60, U937) | Induction of ROS and cell death | 0.5–1 mM | Not specified | |
| Human Bronchial Epithelial (16HBE) | Abrogation of silver-induced ROS | 10 mM | 2 hours (pre-incubation) | |
| Human Neuroblastoma (SH-SY5Y) | Prevention of IFN-α-induced neurotoxicity | 5 mM | 72 hours (co-treatment) | |
| Human Gastric Epithelial (GES-1) | Inhibition of H. pylori-induced ROS | 5–10 mM | 1 hour (pre-treatment) | |
| Bovine Secondary Follicles | Improvement of in vitro growth | 1 mM | 18 days | |
| Rat Cardiomyoblast (H9c2) | Protection against H₂O₂-induced damage | 1 mM | 1 hour (pre-treatment) | |
| Human Primary Gingival Fibroblasts | Protection against HEMA-induced cytotoxicity | 5–10 mM | 24 hours (co-treatment) | |
| Human Embryonic Kidney (HEK293) | Amelioration of patulin-induced apoptosis | 4 mM | 3 hours (pre-treatment) | |
| Pancreatic Rin-5F cells | Attenuation of glucolipotoxicity-induced oxidative stress | Not specified | Not specified | |
| NS0 Cell Line | Increased cell growth and viability | 1.0–2.0 mM | During exponential growth | |
| Murine Oligodendrocytes (158N) | Reduction of H₂O₂-induced ROS | 50–500 µM | 24 hours (co-incubation) | |
| Human Colon Cancer (HCT116) | Measurement of total ROS | Not specified | Not specified |
Table 2: In Vivo NAC Administration Protocols
| Animal Model | Application | NAC Dosage | Route of Administration | Duration | Reference |
| Mice (C57BL/6N) | Reduction of high-fat diet-induced beta cell oxidative stress | 50 mM | In drinking water | Up to 60 weeks | |
| Rats (CUMS model) | Attenuation of oxidative stress-induced neuronal injury | 300 mg/kg | Intraperitoneal injection | Daily before stress procedure | |
| Mice (Pregnant) | Long-term effects on offspring of a high-fat diet | 1 g/kg body weight | In drinking water | 5 weeks | |
| Zebrafish Larvae | Rescue from mitochondrial complex I disease | 100 mM | In water | Not specified |
Experimental Protocols
In Vitro Protocols
1. Preparation of NAC Stock Solution for Cell Culture
-
Materials:
-
N-Acetylcysteine (powder)
-
Sterile deionized water or DMSO
-
Sterile 1 M NaOH
-
Sterile 0.22 µm filter
-
-
Protocol:
-
Weigh the desired amount of NAC powder in a sterile container.
-
Dissolve NAC in sterile deionized water or DMSO to a stock concentration of 100 mM to 1 M. Note that NAC is acidic.
-
Adjust the pH of the stock solution to 7.4 using sterile 1 M NaOH. This is crucial to avoid adding pH-induced stress to the cells.
-
Sterile-filter the NAC stock solution using a 0.22 µm filter.
-
Aliquot the stock solution into sterile tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
-
2. Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
-
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be measured by fluorometry or flow cytometry.
-
Materials:
-
DCFH-DA (5 mM stock in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium without phenol (B47542) red
-
NAC-treated and control cells
-
Positive control (e.g., H₂O₂)
-
-
Protocol:
-
Seed cells in a 24-well or 96-well plate and treat with NAC and/or an ROS-inducing agent as per your experimental design.
-
After treatment, remove the medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution to a final concentration of 10-50 µM in serum-free medium without phenol red.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 500 µL (for 24-well plate) or 100 µL (for 96-well plate) of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm. Alternatively, cells can be harvested and analyzed by flow cytometry.
-
3. Assessment of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
1X Annexin-binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)
-
NAC-treated and control cells
-
Flow cytometer
-
-
Protocol:
-
Induce apoptosis in your cells and treat with or without NAC according to your experimental design.
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI (typically 50-100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
-
4. Western Blot Analysis of the NF-κB Signaling Pathway
-
Principle: To investigate the effect of NAC on the NF-κB pathway, the phosphorylation and degradation of key proteins like IκBα and the phosphorylation and nuclear translocation of the p65 subunit are assessed by Western blotting.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Protocol:
-
Treat cells with an NF-κB activator (e.g., TNF-α or LPS) with or without NAC pre-treatment.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
-
In Vivo Protocol
General Guidelines for NAC Administration in Animal Models
-
Dosage and Route: The dosage and route of administration of NAC in animal studies can vary widely. Common routes include intraperitoneal (i.p.) injection, oral gavage, or supplementation in drinking water or feed. Dosages can range from 50 mM in drinking water to 300 mg/kg via i.p. injection.
-
Vehicle Control: It is essential to include a vehicle control group that receives the same volume and route of administration of the solvent used to dissolve NAC (e.g., saline or water).
-
Timing of Administration: NAC can be administered prophylactically (before the induction of oxidative stress) or therapeutically (after the onset of the pathological condition).
-
Monitoring: Monitor the animals for any adverse effects of NAC treatment, although it is generally considered safe.
Example Protocol: NAC Treatment in a Mouse Model of Oxidative Stress
-
Animal Model: Use a relevant mouse model of oxidative stress (e.g., induced by a high-fat diet, a toxin, or a genetic modification).
-
NAC Preparation: Dissolve NAC in the drinking water to a final concentration of 50 mM. Ensure the water is freshly prepared and protected from light.
-
Treatment Groups:
-
Control group: Standard diet, regular drinking water.
-
Oxidative stress group: High-fat diet, regular drinking water.
-
NAC treatment group: High-fat diet, drinking water containing 50 mM NAC.
-
-
Duration: Administer the respective diets and drinking water for a predetermined period (e.g., 8-60 weeks).
-
Outcome Measures: At the end of the study, collect blood and tissues for analysis of:
-
Biomarkers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine).
-
Antioxidant enzyme activity (e.g., SOD, catalase, GPx).
-
Histopathological changes.
-
Expression and activation of signaling proteins (e.g., NF-κB, MAPKs) by Western blotting or immunohistochemistry.
-
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the NF-κB signaling pathway by NAC.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of NAC on ROS.
References
Application Notes and Protocols: Enhancing Cell and Tissue Cryopreservation with N-Acetylcysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cryopreservation is an indispensable technology for the long-term storage of cells and tissues, crucial for research, cell-based therapies, and drug development. However, the freeze-thaw process inevitably induces cellular stress, primarily through the formation of ice crystals and increased concentrations of solutes, leading to osmotic stress and the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components, including lipids, proteins, and DNA, ultimately compromising cell viability and function post-thaw.
N-Acetylcysteine (NAC), a well-established antioxidant, has emerged as a valuable supplement in cryopreservation media. NAC serves as a precursor to L-cysteine, a rate-limiting amino acid for the synthesis of glutathione (B108866) (GSH), the most abundant intracellular antioxidant. By replenishing intracellular GSH levels and directly scavenging ROS, NAC effectively mitigates oxidative stress-induced damage during cryopreservation, leading to improved post-thaw cell survival, recovery, and functionality.[1][2]
These application notes provide a comprehensive overview of the use of NAC in the cryopreservation of various cell and tissue types, complete with quantitative data, detailed experimental protocols, and diagrams of the underlying molecular mechanisms.
Mechanism of Action: How NAC Protects Cells During Cryopreservation
The protective effects of NAC during cryopreservation are primarily attributed to its potent antioxidant properties. The freeze-thaw cycle exposes cells to significant oxidative stress due to an imbalance between the production of ROS and the cell's antioxidant defense capacity.
NAC combats oxidative stress through a dual mechanism:
-
Direct ROS Scavenging: NAC can directly neutralize a variety of free radicals.
-
Indirect Antioxidant Effect via Glutathione (GSH) Synthesis: NAC is readily deacetylated within the cell to form L-cysteine, which is then used for the synthesis of GSH.[1] GSH is a critical intracellular antioxidant that detoxifies ROS and maintains the cellular redox balance.
By bolstering the cell's antioxidant defenses, NAC helps to:
-
Reduce Oxidative Damage: Minimize damage to lipids, proteins, and nucleic acids.
-
Inhibit Apoptosis: Prevent the activation of programmed cell death pathways triggered by oxidative stress.
-
Improve Post-Thaw Viability and Function: Enhance the overall survival and functional recovery of cryopreserved cells.
The signaling pathway diagram below illustrates the central role of NAC in mitigating cryopreservation-induced oxidative stress and apoptosis.
References
Measuring N-Acetylcysteine Levels in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative determination of N-Acetylcysteine (NAC) in various biological samples. The methods described herein are essential for pharmacokinetic studies, clinical monitoring, and research investigating the therapeutic effects of NAC.
N-Acetylcysteine is a multifaceted compound widely recognized for its role as a mucolytic agent, an antidote for acetaminophen (B1664979) toxicity, and a potent antioxidant.[1][2] Its therapeutic efficacy is closely linked to its bioavailability and metabolism, necessitating accurate and reliable methods for its quantification in biological matrices such as plasma, serum, and tissue homogenates. This guide outlines three prevalent analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and a Fluorometric Assay Kit.
Method Comparison
The choice of analytical method depends on the specific requirements of the study, including sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the described methods.
| Parameter | HPLC with UV/Fluorescence Detection | LC-MS/MS | Fluorometric Assay Kit |
| Linearity Range | 25 - 5000 nM (Fluorescence)[1][2], 10 - 50 µg/mL (UV)[3] | 10 - 5000 ng/mL, 50 - 1000 ng/mL | 0 - 10 nmol/well |
| Limit of Detection (LOD) | 5 nM (Fluorescence) | 0.093 µg/mL | Not explicitly stated, but high sensitivity is implied. |
| Limit of Quantitation (LOQ) | 0.00018 mg/mL (UV) | 50 ng/mL, 0.28 µg/mL | Not explicitly stated. |
| Precision (%RSD) | Within-run: 0.67 - 5.23%, Inter-assay: 8.7 - 13.4% | Within-run: <15%, Between-run: <15% (typical) | Not explicitly stated. |
| Accuracy/Recovery (%) | 94.5 - 102.8% | -5.9 to 8.5% (relative error), 97.35 to 101.33% | Not explicitly stated, but expected to be high. |
| Sample Type | Plasma, Blood, Tissue | Human Plasma | Serum, Plasma, etc. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the simultaneous quantification of NAC and its amide form, N-acetyl-cysteine-amide (NACA), in biological samples. It involves pre-column derivatization to enhance fluorescence detection.
a. Sample Preparation
-
To measure total NAC (reduced and oxidized forms), treat the plasma samples with a reducing agent like dithiothreitol (B142953) (DTT).
-
Deproteinize the sample by adding a precipitating agent such as trichloroacetic acid (TCA).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for the derivatization step.
b. Derivatization
-
Use a derivatizing agent such as N-(1-pyrenyl)maleimide (NPM) to react with the thiol group of NAC.
-
Incubate the mixture to ensure complete reaction.
c. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., YMC-Pack Pro C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 376 nm.
d. Quantification
-
Prepare a calibration curve using known concentrations of NAC standards subjected to the same sample preparation and derivatization process.
-
The concentration of NAC in the samples is determined by comparing their peak areas to the standard curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the determination of total NAC in human plasma.
a. Sample Preparation
-
To reduce all oxidized forms of NAC, digest the plasma sample with dithiothreitol (DTT).
-
Perform protein precipitation and extraction using trichloroacetic acid (TCA) followed by ethyl acetate.
-
Use an isotope-labeled internal standard, such as d3-N-acetylcysteine, to improve accuracy and precision.
b. LC-MS/MS Conditions
-
Chromatographic Separation: Utilize a suitable reverse-phase column for separation.
-
Mass Spectrometric Detection: Operate in positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.
-
Mass Transitions:
-
N-acetylcysteine: 164 → 122
-
d3-N-acetylcysteine (Internal Standard): 167 → 123
-
c. Quantification
-
Construct a calibration curve by plotting the peak area ratio of NAC to the internal standard against the concentration of the NAC standards.
-
The method is typically linear over a range of 10-5000 ng/mL in human plasma.
Fluorometric Assay Kit
Commercial fluorometric assay kits provide a simple and sensitive method for quantifying NAC in biological samples. The principle involves the enzymatic deacetylation of NAC to cysteine, which then reacts with a probe to generate a fluorescent signal.
a. Sample Preparation
-
Centrifuge biological samples (e.g., serum, plasma) to remove insoluble material.
-
Deproteinize the supernatant using a trichloroacetic acid (TCA) solution.
-
Neutralize the sample after deproteinization.
b. Assay Procedure
-
Prepare a standard curve by diluting the provided NAC standard.
-
Add samples and standards to a 96-well black plate.
-
Add the reconstituted enzyme mix to initiate the deacetylation of NAC.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Add the fluorogenic probe, which will react with the generated cysteine.
-
Measure the fluorescence at an excitation of ~368 nm and an emission of ~460 nm.
c. Calculation
-
Subtract the background fluorescence from the readings of the standards and samples.
-
Plot the standard curve and determine the NAC concentration in the samples from this curve.
Visualizations
The following diagrams illustrate the general workflow for NAC measurement and the principle of the fluorometric assay.
References
- 1. Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Separation and quantification of N-acetyl-l-cysteine and N-acetyl-cysteine-amide by HPLC with fluorescence detection. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
Application Notes: A Methodology for Assessing the Antioxidant Capacity of N-Acetylcysteine
Introduction
N-Acetylcysteine (NAC) is a widely utilized antioxidant in research, clinical, and pharmaceutical settings.[1] Its mechanism of action is multifaceted, extending beyond simple radical scavenging.[[“]][3] A comprehensive assessment of NAC's antioxidant capacity requires a multi-assay approach that captures its direct and indirect effects. These application notes provide a framework and detailed protocols for researchers, scientists, and drug development professionals to evaluate the antioxidant properties of NAC.
NAC's antioxidant effects are attributed to several key mechanisms:
-
Indirect Antioxidant Action : NAC serves as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (B108866) (GSH).[4][5] GSH is a primary intracellular antioxidant and a crucial cofactor for antioxidant enzymes. Replenishing GSH pools is a major contributor to NAC's protective effects.
-
Direct Radical Scavenging : While NAC's thiol group can directly scavenge certain reactive oxygen species (ROS), its reaction rates with key oxidants like H₂O₂ are relatively low compared to enzymatic processes. Its direct activity becomes more relevant in conditions of significant GSH depletion.
-
Disulfide Bond Reduction : NAC can reduce disulfide bonds in proteins, restoring their function and breaking down cross-linked proteins, which is the basis for its mucolytic activity.
-
Hydrogen Sulfide (H₂S) and Sulfane Sulfur Production : A more recently elucidated mechanism involves the conversion of NAC-derived cysteine into H₂S and sulfane sulfur species. These molecules are potent antioxidants that contribute significantly to the cytoprotective effects of NAC.
Given these diverse mechanisms, a combination of chemical (acellular) and cell-based assays is recommended for a thorough evaluation.
Caption: Primary antioxidant mechanisms of N-Acetylcysteine (NAC).
Recommended Assays and Data Presentation
The choice of assay is critical for accurately reflecting NAC's antioxidant potential. Acellular assays measure direct scavenging, while cellular assays provide more biologically relevant insights into its primary mechanism of boosting intracellular defenses.
Table 1: Summary of Antioxidant Capacity Data for N-Acetylcysteine (NAC)
| Assay Type | Assay Name | Endpoint Measured | Typical Result for NAC | Positive Control |
| Acellular | DPPH Radical Scavenging | IC₅₀ (µg/mL) | Moderate Activity | Ascorbic Acid / Trolox |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Moderate Activity | Trolox | |
| Oxygen Radical Absorbance Capacity (ORAC) | TEAC (Trolox Equivalents) | Moderate to High Activity | Trolox | |
| Reducing Power Assay | Absorbance at 700 nm | Concentration-dependent increase | Ascorbic Acid | |
| Cellular | Intracellular GSH Levels | % Increase over Control | Significant Increase | - |
| Cellular Antioxidant Activity (CAA) | % Inhibition of Oxidation | High Activity | Quercetin | |
| H₂O₂ Scavenging | % Scavenging | Concentration-dependent activity | Catalase |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the antioxidant capacity of NAC.
Caption: General experimental workflow for comparing antioxidant capacity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle : This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.
-
Reagents and Materials :
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
N-Acetylcysteine (NAC)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure :
-
DPPH Solution Preparation : Prepare a 0.1 mM DPPH working solution in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1. Store in the dark.
-
Sample Preparation : Prepare a stock solution of NAC in a suitable solvent (e.g., water or methanol) and create a series of dilutions. Prepare similar dilutions for the positive control.
-
Assay Protocol :
-
Add 20 µL of each sample or standard dilution to the wells of a 96-well plate.
-
Add 200 µL of the DPPH working solution to each well. Mix gently.
-
Include a blank control (solvent only) and a negative control (solvent + DPPH).
-
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the negative control and A_sample is the absorbance of the sample.
-
Plot the scavenging percentage against the concentration of NAC and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle : This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured by the decrease in absorbance at 734 nm.
-
Reagents and Materials :
-
ABTS solution (7 mM)
-
Potassium persulfate (2.45 mM)
-
Buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
N-Acetylcysteine (NAC)
-
Positive control (e.g., Trolox)
-
96-well microplate and reader
-
-
Procedure :
-
ABTS•+ Generation : Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.
-
Working Solution Preparation : Dilute the ABTS•+ solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation : Prepare serial dilutions of NAC and a positive control (Trolox) in PBS.
-
Assay Protocol :
-
Add 5 µL of the sample or standard dilutions to the wells.
-
Add 200 µL of the diluted ABTS•+ working solution to each well.
-
-
Incubation and Measurement : After a set incubation time (e.g., 5-6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis :
-
Calculate the percentage of ABTS•+ scavenging activity similar to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of NAC is expressed as µM of Trolox equivalents.
-
Oxygen Radical Absorbance Capacity (ORAC) Assay
-
Principle : The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC).
-
Reagents and Materials :
-
Fluorescein (FL) sodium salt (fluorescent probe)
-
AAPH (free radical initiator)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
N-Acetylcysteine (NAC)
-
Positive control (Trolox)
-
Black 96-well microplate
-
Fluorescent microplate reader
-
-
Procedure :
-
Reagent Preparation : Prepare fresh solutions of Fluorescein, AAPH, NAC, and Trolox in phosphate buffer.
-
Assay Protocol : (Protocols can vary by kit manufacturer)
-
To each well, add 25 µL of sample, standard (Trolox), or blank (buffer).
-
Add 150 µL of the Fluorescein solution to all wells.
-
Incubate the plate at 37°C for at least 15-30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement : Immediately place the plate in the reader (pre-set to 37°C) and begin recording the fluorescence (Excitation: ~485 nm, Emission: ~520 nm) every 1-2 minutes for up to 2 hours or until the fluorescence has decayed.
-
-
Data Analysis :
-
Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.
-
Calculate the Net AUC for each sample by subtracting the AUC of the blank.
-
Plot a standard curve of Net AUC versus Trolox concentration.
-
Determine the ORAC value of NAC from the standard curve and express it in Trolox Equivalents (TE).
-
Cellular Assay: Measurement of Intracellular Glutathione (GSH) Levels
-
Principle : This assay is crucial for demonstrating NAC's primary, indirect antioxidant mechanism. Cells are treated with NAC, and the intracellular levels of GSH are measured. A common method uses 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which reacts with the sulfhydryl group of GSH to form a yellow-colored product (TNB), measured at 412 nm.
-
Reagents and Materials :
-
Cell culture medium and supplements
-
A suitable cell line (e.g., HepG2, SH-SY5Y)
-
N-Acetylcysteine (NAC)
-
Lysis buffer (e.g., containing Trichloroacetic acid, TCA)
-
DTNB solution
-
GSH standard solution
-
Phosphate buffer
-
96-well plate and reader
-
-
Procedure :
-
Cell Culture : Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treatment : Treat the cells with various concentrations of NAC for a specified period (e.g., 12-24 hours). An untreated control group is essential. Optionally, include a group where oxidative stress is induced (e.g., with H₂O₂) after NAC pre-treatment.
-
Cell Lysis : Wash the cells with cold PBS, then lyse them using a suitable lysis buffer (e.g., 10% TCA) to precipitate proteins and release intracellular contents.
-
Sample Preparation : Centrifuge the lysate to pellet the protein. The supernatant contains the GSH.
-
DTNB Reaction :
-
In a 96-well plate, add a portion of the supernatant to a phosphate buffer.
-
Add DTNB solution to initiate the colorimetric reaction.
-
-
Measurement : After a short incubation, measure the absorbance at 412 nm.
-
-
Data Analysis :
-
Create a standard curve using known concentrations of GSH.
-
Calculate the GSH concentration in the cell lysates based on the standard curve.
-
Normalize the GSH concentration to the total protein content of the lysate (determined by a separate protein assay like BCA).
-
Express results as nmol GSH/mg protein and compare the levels in NAC-treated cells to untreated controls.
-
Caption: Logical relationship between assays for NAC's antioxidant capacity.
References
- 1. N-acetyl cysteine functions as a fast-acting antioxidant by triggering intracellular H2S and sulfane sulfur production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Acetylcysteine (NAC) Concentration in Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of N-Acetylcysteine (NAC) in cell culture experiments, with a focus on avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NAC in cell culture?
N-Acetylcysteine (NAC) is a multifaceted compound primarily known for its role as a precursor to L-cysteine, which is a building block for the major intracellular antioxidant, glutathione (B108866) (GSH).[[“]][2][3] By replenishing intracellular GSH stores, NAC helps protect cells from oxidative stress.[[“]][4] Additionally, NAC can act as a direct scavenger of reactive oxygen species (ROS), particularly hydroxyl radicals (•OH) and hypochlorous acid (HOCl). It can also break disulfide bonds in proteins, which is the basis for its mucolytic action.
Q2: Can NAC be cytotoxic to cells? If so, at what concentrations?
Yes, despite its antioxidant properties, NAC can exhibit cytotoxicity, often in a concentration- and cell line-dependent manner. Some studies have reported cytotoxic effects at concentrations as low as 0.5-1 mM in human leukemia HL-60 cells, while other cell lines may tolerate much higher concentrations. For example, concentrations up to 10 mM were found to be non-toxic in human bronchial epithelial cells, whereas 30 mM was cytotoxic to vascular smooth muscle cells. It is crucial to determine the optimal, non-toxic concentration for each specific cell line and experimental condition.
Q3: How does NAC induce cytotoxicity?
The cytotoxic effects of NAC can be paradoxical. Under certain conditions, NAC can act as a pro-oxidant, leading to the production of ROS and subsequent oxidative stress. This can occur through interactions with components in the cell culture media or intracellularly. For instance, NAC has been shown to induce massive ROS production in human leukemia cells. The pro-oxidant activity can be influenced by the presence of metal ions and the overall redox state of the cells. NAC-induced cytotoxicity can also occur through the intrinsic mitochondrial apoptosis pathway, involving the activation of caspases.
Q4: How should I prepare my NAC stock solution for cell culture experiments?
NAC can be dissolved in water, PBS, or DMSO to create a stock solution. It is important to note that NAC is acidic, and dissolving it in media can lower the pH, which can be toxic to cells. Therefore, it is crucial to adjust the pH of the NAC stock solution to ~7.4 with NaOH before adding it to your cell culture medium. Stock solutions can typically be made at concentrations up to 100 mM and stored at -20°C. For long-term experiments (48-72 hours), it may be necessary to replenish NAC in the culture medium, as it can be unstable and oxidize over time.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Increased cell death after NAC treatment. | NAC concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.1 mM to 20 mM). |
| pH of the culture medium has decreased. | Always pH-adjust your NAC stock solution to ~7.4 before adding it to the culture medium. Monitor the pH of the medium after adding NAC. | |
| NAC is acting as a pro-oxidant. | Consider the components of your culture medium. The presence of serum can influence whether NAC acts as an antioxidant or pro-oxidant. Ensure your experimental setup is consistent. | |
| Oxidation of NAC during preparation. | Avoid excessive vortexing when dissolving NAC powder, as this can introduce oxygen and lead to oxidation. Gentle warming (e.g., 37°C) can aid dissolution. | |
| Inconsistent or unexpected results with NAC. | NAC instability. | For experiments longer than 24 hours, consider replenishing the NAC in the medium, as it can degrade over time. |
| Cell line-specific sensitivity. | The effects of NAC can vary significantly between different cell lines. Always optimize the concentration for each new cell line. | |
| Interaction with other compounds. | NAC can form adducts with certain electrophilic compounds, which may interfere with their activity and lead to misleading results. | |
| NAC does not show the expected antioxidant effect. | Suboptimal concentration. | The protective effects of NAC are dose-dependent. A concentration that is too low may not be effective. |
| Mechanism of cell damage is not ROS-mediated. | Confirm that the cytotoxicity you are trying to rescue is indeed caused by oxidative stress. | |
| NAC uptake by cells is inefficient. | While generally cell-permeable, the efficiency of NAC uptake can vary. |
Quantitative Data Summary
Table 1: Reported Cytotoxic and Non-Cytotoxic Concentrations of NAC in Various Cell Lines.
| Cell Line | Non-Cytotoxic Concentration | Cytotoxic Concentration | Incubation Time | Assay | Reference |
| Human Leukemia (HL-60) | < 0.5 mM | 0.5 - 1 mM | 24 h | Trypan Blue | |
| Human Histiocytic Lymphoma (U937) | Marginally affected at same concentrations as HL-60 | - | 24 h | Trypan Blue | |
| Human Lung Carcinoma (A549) | ≤ 10 mM | 50 mM | 24 h | MTT | |
| Human Liver Carcinoma (HepG2) | 0.125, 0.25, 0.5 mM (protective) | Not specified | 48 h | MTT | |
| Human Neuroblastoma (SH-SY5Y) | 0.25 - 2 mM (<5% cytotoxicity) | 5 mM (31% cytotoxicity) | 48 h | LDH | |
| Rat Cardiomyoblast-like (H9c2) | - | 1, 2, 4 µM | 24 h | alamarBlue® | |
| Bovine Secondary Follicles | 1 mM (beneficial) | 5 mM, 25 mM | 18 days | - | |
| Swine Intestinal Epithelial (SIEC02) | 81, 162, 324 µg/mL | - | 6 h | CCK-8 | |
| Breast Cancer (MCF7) | 10, 25, 50, 75 mM (proliferative) | - | 24, 48, 72 h | WST-1 |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of NAC
This protocol outlines the steps to identify the appropriate concentration range of NAC for your specific cell line using a cell viability assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
NAC Preparation: Prepare a high-concentration stock solution of NAC (e.g., 100 mM) in sterile water or PBS. Adjust the pH to ~7.4 with NaOH.
-
Serial Dilutions: Perform serial dilutions of the NAC stock solution in your complete cell culture medium to create a range of final concentrations to test (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM). Include a vehicle control (medium with the same amount of pH-adjusted water/PBS as the highest NAC concentration).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of NAC.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: Assess cell viability using a standard method such as the MTT, MTS, or LDH assay.
-
MTT/MTS Assay: Add the reagent to the wells and incubate as per the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.
-
LDH Assay: Collect the cell culture supernatant to measure the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell membrane damage.
-
-
Data Analysis: Calculate the percentage of cell viability for each NAC concentration relative to the untreated control. The optimal concentration is the highest concentration that does not significantly reduce cell viability.
Protocol 2: Assessing the Protective Effect of NAC Against an Inducer of Oxidative Stress
This protocol is designed to evaluate if a non-toxic concentration of NAC can protect cells from a cytotoxic agent that induces oxidative stress.
-
Determine IC50 of the Cytotoxic Agent: First, determine the concentration of your cytotoxic agent that results in approximately 50% cell death (IC50) using a similar protocol to Protocol 1.
-
Cell Seeding: Plate your cells as described in Protocol 1.
-
NAC Pre-treatment: Pre-treat the cells with the predetermined optimal, non-toxic concentration of NAC for a specific duration (e.g., 1-2 hours) before adding the cytotoxic agent.
-
Co-treatment: Add the cytotoxic agent at its IC50 concentration to the wells already containing NAC. Include the following controls:
-
Untreated cells
-
Cells treated with NAC only
-
Cells treated with the cytotoxic agent only
-
-
Incubation: Incubate the plate for the desired duration.
-
Cell Viability Assay: Perform a cell viability assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells co-treated with NAC and the cytotoxic agent to the viability of cells treated with the cytotoxic agent alone. A significant increase in viability in the co-treated group indicates a protective effect of NAC.
Visualizations
Caption: Dual antioxidant and pro-oxidant signaling pathways of NAC.
Caption: Experimental workflow for determining optimal NAC concentration.
References
- 1. consensus.app [consensus.app]
- 2. N-acetylcysteine Can Induce Massive Oxidative Stress, Resulting in Cell Death with Apoptotic Features in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Interaction between N-Acetylcysteine and Cytotoxic Electrophile—An Overlooked In Vitro Mechanism of Protection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing N-Acetylcysteine (NAC) Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage N-Acetylcysteine (NAC) interference in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is N-Acetylcysteine (NAC) and why does it interfere with biochemical assays?
N-Acetylcysteine (NAC) is a medication and supplement used as a mucolytic agent and for treating acetaminophen (B1664979) overdose.[1] Its antioxidant properties, stemming from a free thiol group, can interfere with certain biochemical assays.[2][3]
Q2: What is the primary mechanism of NAC interference?
The primary mechanism of NAC interference is its ability to act as a reducing agent in assays that involve oxidation-reduction (redox) reactions.[2] Many clinical chemistry assays are based on the Trinder reaction, which uses horseradish peroxidase (HRP) to produce a colored product. NAC can compete with the chromogenic substrate for HRP, leading to a decreased colorimetric signal and a falsely low measurement of the analyte.[2]
Q3: Which biochemical assays are most commonly affected by NAC interference?
Assays that are based on the Trinder reaction are particularly susceptible to NAC interference. These include, but are not limited to:
-
Cholesterol (Total, HDL, LDL)
-
Creatinine (B1669602) (enzymatic method)
-
Lactate
-
Triglycerides
-
Uric Acid
-
Lipase
It's important to note that the Jaffe method for creatinine measurement is not affected by NAC interference as it does not involve a peroxidase-based reaction.
Troubleshooting Guides
Issue 1: Falsely low results in Trinder-based assays for patients receiving NAC.
Cause: NAC in the patient's sample is interfering with the assay chemistry, leading to an underestimation of the true analyte concentration. The magnitude of this interference is dependent on the concentration of NAC in the sample.
Solutions:
-
Pre-analytical Sample Collection: Whenever possible, collect blood samples before the administration of NAC. This is the most straightforward way to avoid interference.
-
Use an Alternative Assay Method: For affected assays, switch to a method that is not susceptible to NAC interference.
-
For Creatinine: Use the Jaffe reaction method instead of the enzymatic method.
-
For Other Analytes: Investigate if alternative enzymatic or analytical principles are available on your platform that do not rely on a peroxidase-based final step.
-
-
Chemical Scavenging of NAC: Treat the sample with a thiol-scavenging agent like N-ethylmaleimide (NEM) to block the reactive thiol group of NAC.
Issue 2: Unexpectedly high glucose readings when using certain point-of-care devices.
Cause: While NAC typically causes falsely low results in many assays, it has been shown to cause falsely high readings on some glucose meters that use a glucose dehydrogenase-based method.
Solutions:
-
Use an Alternative Glucose Measurement Method: If a patient is on NAC, use a central laboratory method for glucose measurement (e.g., hexokinase or glucose oxidase method) that is not affected by this interference.
-
Consult Device Manufacturer's Information: Always check the manufacturer's instructions for your specific glucose meter for any listed interfering substances, including NAC.
Quantitative Data on NAC Interference
The following tables summarize the quantitative impact of NAC on various biochemical assays as reported in the literature.
Table 1: NAC Concentration Causing ≥10% Inhibition in Roche Cobas 8000 Assays
| Assay | NAC Concentration (mg/L) for ≥10% Inhibition |
| Triglycerides (TRIG) | 570 |
| Cholesterol (CHOL) | 740 |
| Creatinine (Cr) | 790 |
| Uric Acid (UA) | 1100 |
| HDL-Cholesterol (HDL-C) | 1760 |
| LDL-Cholesterol (LDL-C) | 2900 |
Table 2: Clinically Significant Interference of NAC in Abbott Architect Assays
| Analyte | NAC Concentration (mg/L) Causing Clinically Significant Interference |
| Triglycerides | 250 |
| Total Cholesterol | 250 |
| Lactate | 250 |
| Uric Acid | 1250 |
| Lipase | 1250 |
Experimental Protocols
Protocol 1: Mitigation of NAC Interference using N-Ethylmaleimide (NEM)
This protocol describes a pre-analytical step to chemically neutralize NAC in a sample before analysis.
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of N-Ethylmaleimide (NEM) in a suitable solvent (e.g., DMSO or ethanol).
-
-
Sample Pre-treatment:
-
To 1 mL of serum or plasma sample, add a calculated volume of the NEM stock solution to achieve a final concentration that is in molar excess to the highest expected NAC concentration. A 5- to 10-fold molar excess is a reasonable starting point.
-
For example, if the maximum expected NAC concentration is 2 mM, add NEM to a final concentration of 10-20 mM.
-
Vortex the sample gently.
-
-
Incubation:
-
Incubate the sample at room temperature for 15-30 minutes to allow for the complete reaction between NEM and NAC.
-
-
Analysis:
-
After incubation, analyze the treated sample using your standard assay protocol.
-
-
Validation:
-
It is crucial to validate this pre-treatment method. Run a control sample with a known analyte concentration, both with and without the NEM treatment (but without NAC), to ensure that NEM itself does not interfere with the assay. Also, run a NAC-spiked sample with and without NEM treatment to confirm the effectiveness of the scavenging.
-
Protocol 2: Lactate Dehydrogenase (LDH) Assay (Example of a Potentially Affected Assay)
This is a general protocol for a colorimetric LDH assay. Be aware that if your specific LDH assay kit relies on a Trinder-like final step, it may be susceptible to NAC interference.
-
Reagent Preparation:
-
Prepare the LDH assay buffer (e.g., 200 mM TRIS, pH 8).
-
Prepare the substrate solution (e.g., 50 mM Lithium Lactate).
-
Prepare the cofactor/dye solution (e.g., a mixture of NAD+, Phenazine Methosulfate (PMS), and INT dye).
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of sample (or standard) to each well.
-
Prepare a master mix of the assay buffer, substrate solution, and cofactor/dye solution according to the kit manufacturer's instructions.
-
Add 50 µL of the master mix to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes), protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for an INT-based assay).
-
-
Calculation:
-
Determine the LDH activity based on the change in absorbance over time, relative to a standard curve.
-
Visualizations
Caption: Mechanism of N-Acetylcysteine (NAC) interference in Trinder-based biochemical assays.
Caption: Decision workflow for mitigating NAC interference in biochemical assays.
References
Technical Support Center: Enhancing N-Acetylcysteine Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the bioavailability of N-Acetylcysteine (NAC) in preclinical models.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues during your experiments with N-Acetylcysteine.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why am I observing low and variable plasma concentrations of NAC after oral administration in my rodent models? | 1. Poor Oral Bioavailability: NAC has a low oral bioavailability (around 6-10%) due to extensive first-pass metabolism in the liver.[1] 2. Instability of NAC: NAC is prone to oxidation, especially in solution, which can lead to degradation before and after administration.[2][3] 3. Improper Gavage Technique: Incorrect oral gavage technique can lead to inaccurate dosing or aspiration. | 1. Formulation Strategies: Consider using bioavailability-enhancing formulations such as liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[4][5] Prodrugs of NAC, like N-acetylcysteine amide (NACA) or N-acetylcysteine ethyl ester (NACET), are designed to improve lipophilicity and bypass first-pass metabolism. 2. Proper Solution Preparation and Storage: Prepare NAC solutions fresh before each use. If storage is necessary, store at 2-8°C and use within a validated stability window (e.g., 60-96 hours depending on the diluent and concentration). Using deoxygenated water and adding chelating agents like EDTA can help minimize oxidation. 3. Refine Gavage Technique: Ensure proper training and technique for oral gavage to minimize stress to the animal and ensure accurate dose delivery to the stomach. |
| My NAC formulation (e.g., liposomes, nanoparticles) shows poor encapsulation efficiency. | 1. Suboptimal Formulation Parameters: The lipid composition, drug-to-lipid ratio, pH, and processing parameters (e.g., sonication time, extrusion pressure) can significantly impact encapsulation. 2. NAC's Hydrophilicity: As a hydrophilic molecule, NAC can be challenging to efficiently encapsulate in lipid-based carriers. | 1. Optimize Formulation: Systematically vary formulation parameters to find the optimal conditions. For liposomes, methods like dehydration-rehydration can improve encapsulation. For nanoparticles, adjusting polymer concentration and solvent/non-solvent systems can enhance entrapment. 2. Modify NAC or the Carrier: Consider using a more lipophilic prodrug of NAC. Alternatively, surface modification of the nanoparticles or liposomes can improve interaction with and encapsulation of NAC. |
| I am seeing high variability in my pharmacokinetic data between animals in the same group. | 1. Inconsistent Dosing: Variability in the administered volume or concentration of the NAC formulation. 2. Physiological Differences: Individual differences in gastric emptying time, metabolic rate, and health status of the animals. 3. Sample Handling and Processing: Inconsistent timing of blood collection or improper handling of plasma samples can lead to degradation of NAC. | 1. Standardize Procedures: Ensure accurate and consistent preparation of dosing solutions and precise administration volumes based on individual animal body weight. 2. Animal Acclimatization and Health: Allow for a proper acclimatization period for the animals before the study. Ensure all animals are healthy and within a similar age and weight range. Fasting animals before oral dosing can help reduce variability in gastric emptying. 3. Strict Sample Handling Protocol: Follow a standardized protocol for blood collection, plasma separation, and storage. Immediately process blood samples and add a reducing agent like TCEP to stabilize NAC in the plasma samples. |
| My NAC solution changes color or develops a strong sulfurous odor during the experiment. | Oxidation of NAC: The thiol group in NAC is susceptible to oxidation, leading to the formation of disulfide-linked dimers and other degradation products. This process can be accelerated by exposure to air (oxygen), certain metals (iron, copper), and changes in pH. | Proper Handling and Formulation: Prepare solutions fresh. Use deaerated buffers and store solutions under nitrogen if possible. Avoid contact with reactive metals; use glass, plastic, or stainless steel equipment. The formation of a slight purple color upon opening a vial of NAC is often noted by manufacturers and is not indicative of significant degradation. However, a strong odor and significant color change in prepared solutions suggest degradation. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms by which NAC bioavailability can be improved?
The primary strategies to enhance NAC's bioavailability focus on protecting it from first-pass metabolism and improving its absorption. These include:
-
Encapsulation in Nanocarriers: Liposomes and nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) can encapsulate NAC, protecting it from degradation in the gastrointestinal tract and facilitating its transport across the intestinal epithelium.
-
Prodrug Approach: Modifying the chemical structure of NAC to create more lipophilic prodrugs, such as N-acetylcysteine amide (NACA) and N-acetylcysteine ethyl ester (NACET), can enhance its membrane permeability and reduce first-pass metabolism. These prodrugs are then converted back to NAC within the body.
2. How do I choose the best method to improve NAC bioavailability for my preclinical model?
The choice of method depends on the specific research question, the target tissue, and the desired release profile.
-
For systemic delivery and bypassing first-pass metabolism, prodrugs like NACA and NACET have shown significant promise in preclinical studies.
-
For targeted delivery to specific organs like the lungs, intranasal or inhaled formulations of liposomal NAC can be effective.
-
For controlled and sustained release, nanoparticle-based formulations can be designed to release NAC over an extended period.
3. What is the importance of measuring both reduced and total NAC in pharmacokinetic studies?
In plasma, NAC exists in a reduced form (with a free thiol group) and various oxidized forms (e.g., disulfide bonds with itself or other thiols like cysteine and glutathione). Measuring only the reduced form may underestimate the total amount of NAC absorbed. Therefore, it is often necessary to treat plasma samples with a reducing agent (e.g., TCEP) to convert the oxidized forms back to reduced NAC before analysis, allowing for the quantification of total NAC.
4. What are the key signaling pathways modulated by NAC?
NAC's therapeutic effects are attributed to its ability to influence several key signaling pathways, primarily through its role as a precursor to the antioxidant glutathione (B108866) (GSH) and its direct antioxidant properties. Important pathways include:
-
Glutathione (GSH) Synthesis: NAC provides the cysteine necessary for the synthesis of GSH, the body's primary intracellular antioxidant.
-
Nuclear Factor-kappa B (NF-κB) Pathway: NAC can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This leads to a reduction in the production of pro-inflammatory cytokines.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: NAC has been shown to modulate MAPK signaling pathways, such as JNK and p38, which are involved in cellular responses to stress, inflammation, and apoptosis.
Data on Improved NAC Bioavailability
The following tables summarize quantitative data from preclinical studies on the improvement of NAC bioavailability using different formulation strategies.
Table 1: Bioavailability Enhancement of NAC Prodrugs
| Prodrug | Animal Model | Administration Route | Bioavailability (%) | Fold Increase vs. NAC | Reference(s) |
| N-acetylcysteine amide (NACA) | Mice | Oral | 67% | ~4.5x | |
| Thioester Prodrug (A1) | Rats | Oral | 4.85% (NAC detected at 8h) | Not directly compared | |
| N-acetylcysteine ethyl ester (NACET) | Rats | Oral | Rapidly absorbed, low plasma levels (trapped in cells) | - |
Table 2: Characteristics of NAC-Loaded Nanoparticles
| Nanoparticle Type | Animal Model | Administration Route | Key Findings | Reference(s) |
| Solid Lipid Nanoparticles (SLNs) | Rabbits | Oral | 8.5-fold increase in bioavailability compared to NAC powder | |
| Silk Fibroin Nanoparticles | Rats | Nasal | 1.40-2.60 times higher NAC concentration in the brain compared to NAC solution |
Experimental Protocols
Protocol 1: Preparation of Liposomal N-Acetylcysteine (L-NAC)
This protocol is based on the dehydration-rehydration method.
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
N-Acetylcysteine (NAC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen gas
-
Rotary evaporator
-
Sonicator
-
High-speed centrifuge
Procedure:
-
Dissolve DPPC in chloroform in a round-bottom flask. The molar ratio of DPPC to NAC can be varied, for example, 7:3.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator at 45°C.
-
Dry the lipid film under a stream of nitrogen gas to remove any residual chloroform.
-
Hydrate the lipid film with a solution of NAC in PBS. The concentration of the NAC solution will determine the final drug loading.
-
Sonicate the mixture to reduce the size of the liposomes.
-
To separate the encapsulated NAC from the free drug, centrifuge the liposomal suspension at high speed (e.g., 24,400 x g) at 4°C for 30 minutes.
-
Discard the supernatant containing free NAC and resuspend the liposomal pellet in fresh PBS. Repeat this washing step at least once.
-
The final L-NAC suspension can be characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: Pharmacokinetic Study of NAC in Rodents
This protocol outlines a general procedure for a pharmacokinetic study of an oral NAC formulation in mice or rats.
Materials:
-
NAC formulation
-
Appropriate size gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Pipettes and tips
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the animals overnight (with access to water) before dosing.
-
Weigh each animal to calculate the exact dose volume.
-
Administer the NAC formulation via oral gavage. Record the exact time of administration for each animal.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Use a consistent blood collection method (e.g., tail vein, saphenous vein).
-
Place the blood into EDTA-coated tubes and immediately mix gently.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma supernatant to a new, labeled tube.
-
To measure total NAC, add a reducing agent like TCEP to the plasma to a final concentration of 1-5 mM and incubate.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis by LC-MS/MS:
-
Prepare calibration standards and quality control samples by spiking known concentrations of NAC into blank plasma.
-
Precipitate plasma proteins by adding a solvent like acetonitrile. Centrifuge to pellet the protein and analyze the supernatant.
-
Use a validated LC-MS/MS method for the quantification of NAC.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to analyze the plasma concentration-time data.
-
Calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and bioavailability (if an intravenous dose group is included).
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
N-Acetylcysteine (NAC) Administration: A Technical Support Center for Consistent Experimental Results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the administration of N-Acetylcysteine (NAC). It offers troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring more consistent and reliable outcomes.
Troubleshooting Guide
This section addresses specific problems that may arise during the use of NAC in a research setting.
Issue 1: Inconsistent or unexpected experimental results.
| Possible Cause | Troubleshooting Step |
| NAC Degradation | Ensure proper storage of NAC solutions. Unopened vials should be stored at 20°-25°C. Once opened, the undiluted portion should be refrigerated and used within 96 hours[1]. For prepared dilutions, it is best to use them within one hour[1]. Stability is affected by temperature, light, and pH.[2][3] |
| Low Bioavailability (Oral Administration) | The oral bioavailability of NAC is low, typically between 4% and 10%[4]. Consider the timing of administration in relation to meals, as food can impact absorption. For more consistent systemic exposure, intravenous administration may be necessary, as it bypasses first-pass metabolism. |
| Variability in Subject Metabolism | Age and genetic factors can influence how individuals absorb and metabolize NAC, leading to varied responses. |
| Incorrect Dosing | Dosing requirements can vary significantly depending on the application. For instance, doses for psychiatric conditions may be much higher than those for metabolic diseases. Review literature for established dosages for your specific model or experiment. |
| Assay Interference | NAC can interfere with certain laboratory assays. For example, it may cause false-low results in some biochemistry tests, particularly with Siemens instruments. It has also been reported to artificially lower measured serum creatinine (B1669602) without affecting actual kidney function. |
Issue 2: Physical changes in the NAC solution.
| Possible Cause | Troubleshooting Step |
| Color Change | A change in the color of the NAC solution after opening a vial does not necessarily indicate a loss of efficacy. |
| Precipitation or Particulate Matter | Ensure proper dilution and use of recommended diluents such as 0.9% sodium chloride, 0.45% sodium chloride, or 5% dextrose. Visually inspect solutions for particulate matter before administration. |
| Reaction with Equipment | Certain metals, like iron and copper, and rubber components in nebulization equipment can react with NAC solutions. It is recommended to use equipment made of glass, plastic, aluminum, or stainless steel. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare and store NAC solutions for in vitro experiments?
For cell culture, NAC is typically dissolved in water, and the pH must be adjusted to 7.4 using NaOH to avoid acidic stress on the cells. Stock solutions can be stored at -20°C for up to a month. While some protocols use DMSO, water is generally preferred as a solvent.
Q2: What is the stability of NAC in different intravenous solutions?
NAC solutions at a concentration of 60 mg/mL are chemically and physically stable for at least 72 hours at 25°C when diluted in 0.9% sodium chloride, 0.45% sodium chloride, or 5% dextrose and stored in PVC bags. Another study found that a 26 mg/mL NAC solution in 5% dextrose was stable for 60 hours at room temperature.
Q3: Does light exposure affect NAC stability?
Yes, NAC is sensitive to light. It should be stored in light-proof containers to prevent degradation. One study noted a 3% decrease in NAC content after four weeks of exposure to a sunlamp.
Administration and Dosing
Q4: What are the key differences between oral and intravenous NAC administration?
The primary difference is bioavailability. Oral NAC has a low bioavailability (<10%) due to extensive first-pass metabolism in the intestines and liver. Intravenous administration provides 100% bioavailability, leading to higher and more predictable plasma concentrations. The choice of administration route depends on the experimental goal and the need for systemic versus localized effects.
Q5: Are there standardized protocols for NAC administration?
Protocols are often indication-specific. For acetaminophen (B1664979) toxicity, both three-bag and two-bag intravenous protocols exist, with the two-bag regimen being simpler and less prone to errors. Dosing for other conditions, such as chronic obstructive pulmonary disease (COPD) or psychiatric disorders, varies widely in the literature.
Mechanism and Effects
Q6: What are the primary mechanisms of action for NAC?
NAC has multiple mechanisms of action. It is best known as a precursor to L-cysteine, which is a rate-limiting substrate for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). By replenishing GSH stores, NAC helps protect cells from oxidative stress. It can also act as a direct scavenger of reactive oxygen species (ROS). Beyond its antioxidant effects, NAC can modulate various signaling pathways, including those involved in inflammation (e.g., NF-κB) and cell survival.
Q7: Can NAC administration affect inflammatory signaling?
Yes, NAC has been shown to suppress the activation of NF-κB, a key transcription factor in the inflammatory response. However, the effect may be dose-dependent, with some studies suggesting that high intracellular concentrations are needed for this effect.
Quantitative Data Summary
Table 1: Stability of N-Acetylcysteine Solutions
| Concentration | Diluent | Storage Container | Temperature | Stability Duration | Reference |
| 60 mg/mL | 0.9% NaCl, 0.45% NaCl, or 5% Dextrose | PVC Bags | 25°C | At least 72 hours | |
| 26 mg/mL | 5% Dextrose | PVC Containers | Room Temperature | Stable for 60 hours | |
| 22.82 mg/mL | Not specified | Not specified | Refrigerated (5 ± 3 °C) | >95% of initial concentration for 3 days | |
| 22.82 mg/mL | Not specified | Not specified | Ambient (25 ± 2 °C) | >95% of initial concentration for 2 days | |
| 20% Solution | Undiluted | Oral Syringes | Room Temperature | 95% of original concentration at 6 months | |
| 20% Solution | Undiluted | Oral Syringes | Refrigerated | >98% of original concentration at 6 months |
Table 2: Bioavailability and Pharmacokinetics of N-Acetylcysteine
| Administration Route | Bioavailability | Time to Max Plasma Concentration (Tmax) | Terminal Half-Life | Reference |
| Oral | 4% - 10% | 1 - 2 hours | ~6.25 hours | |
| Intravenous | 100% | ~15 minutes (for 150 mg/kg dose) | ~5.58 hours | |
| Inhalation | Not specified | 1 - 2 hours | Not specified |
Experimental Protocols
Protocol 1: General Method for NAC Stability Assessment by HPLC
This protocol outlines a general procedure for evaluating the chemical stability of NAC solutions, based on methodologies described in the literature.
-
Preparation of Solutions: Prepare NAC solutions at the desired concentration (e.g., 60 mg/mL) using the specified diluent (e.g., 0.9% sodium chloride, 5% dextrose) from a commercial NAC solution (e.g., 200 mg/mL).
-
Storage: Store the prepared solutions in appropriate containers (e.g., PVC bags) under controlled environmental conditions (e.g., 25°C).
-
Sampling: Collect samples at predetermined time points (e.g., 0, 16, 24, 40, 48, and 72 hours).
-
HPLC Analysis:
-
Use a stability-indicating high-performance liquid chromatography (HPLC) method.
-
Analyze the samples to determine the concentration of NAC.
-
Monitor for the appearance of degradation products, such as the NAC dimer.
-
-
Stability Criteria: A solution is typically considered stable if it maintains at least 90% of its initial concentration.
-
Physical Assessment: In addition to chemical analysis, visually inspect the solutions at each time point for changes in color, odor, and the presence of particulate matter.
Visualizations
References
- 1. droracle.ai [droracle.ai]
- 2. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 4. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges with N-Acetylcysteine's short half-life in experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Acetylcysteine (NAC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with NAC's short half-life and other experimental variables.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of NAC and how does it vary between administration routes and models?
N-Acetylcysteine has a relatively short half-life, which can vary significantly depending on the route of administration and the experimental model. Following oral administration in humans, the terminal half-life of reduced NAC is approximately 6.25 hours.[1][2][3][4][5] Intravenous administration results in a shorter terminal half-life of about 5.58 hours for total NAC. It's important to note that the oral bioavailability of NAC is low, generally between 4% and 10%.
Pharmacokinetic parameters can differ in animal models. For instance, in healthy cats, the half-life of NAC was found to be 0.78 ± 0.16 hours after IV administration and 1.34 ± 0.24 hours following oral administration. In Sprague-Dawley rats, plasma NAC has a half-life of about 2-3 hours. These variations underscore the importance of considering the specific model and administration route when designing experiments.
Pharmacokinetic Data for N-Acetylcysteine (NAC)
| Parameter | Human | Cat | Rat |
| Oral Half-life | ~6.25 hours | 1.34 ± 0.24 hours | ~2-3 hours |
| Intravenous Half-life | ~5.58 hours (total NAC) | 0.78 ± 0.16 hours | Not specified |
| Oral Bioavailability | 4-10% | 19.3 ± 4.4% | Not specified |
Q2: My NAC solution seems to be losing efficacy or causing unexpected cytotoxicity. What could be the issue?
The stability of NAC in solution is a critical factor that can impact experimental outcomes. Several factors can lead to NAC degradation, including:
-
Oxidation: NAC is susceptible to oxidation, which can be accelerated by factors like vortexing, exposure to oxygen, and certain storage conditions. This oxidation can lead to the formation of dimers and other degradation products, potentially reducing its antioxidant activity or even inducing cytotoxicity.
-
pH: The pH of the solution can affect NAC stability. Acidic and basic conditions can lead to degradation. It is advisable to check and adjust the pH of your NAC-containing medium, as dissolving NAC can make it acidic.
-
Temperature and Light: Exposure to heat and light, especially UV light, can also promote the degradation of NAC.
NAC Stability Under Various Conditions
| Condition | Degradation | Reference |
| Heating (80°C, 3h) | ~24% decrease in NAC content | |
| Light (sunlamp, 4 weeks) | ~3% decrease in NAC content | |
| Acidic (HCl 0.5M, 1 min) | ~15% decrease in NAC content | |
| Basic (NaOH 0.1M, 10 min) | ~23% decrease in NAC content | |
| Oxidative (H₂O₂ 0.3%, 3h) | ~6% decrease in NAC content |
To troubleshoot, prepare fresh solutions for each experiment, avoid vigorous vortexing, store stock solutions in a cool, dark place, and consider sterile filtering the final medium containing NAC.
Q3: How can I overcome the challenge of NAC's short half-life in my experiments?
Several strategies can be employed to address the limitations imposed by NAC's short half-life:
-
Frequent Dosing: For in vivo studies, a frequent administration schedule may be necessary to maintain therapeutic concentrations.
-
Sustained-Release Formulations: Novel drug delivery systems have been developed to provide prolonged NAC release. These include:
-
Solid Lipid Nanoparticles (SLNs): These formulations can encapsulate NAC and provide a controlled release over an extended period.
-
Electrospun Nanofibers: NAC-loaded nanofibers, for example using poly(lactic-co-glycolic acid) (PLGA), have shown a biphasic release pattern with an initial burst followed by sustained release.
-
-
Alternative Compounds: In some experimental contexts, other antioxidants or cysteine donors with longer half-lives could be considered. However, it's crucial to ensure they are appropriate for the specific research question.
Troubleshooting Guides
Problem: Inconsistent results in cell culture experiments with NAC.
| Possible Cause | Troubleshooting Step |
| NAC Degradation | Prepare NAC solutions fresh for each experiment. Avoid prolonged storage of diluted solutions. Store stock solutions at low temperatures and protected from light. |
| pH Fluctuation | Measure and adjust the pH of the cell culture medium after adding NAC, as it can be acidic. |
| Oxidation during Preparation | Instead of vortexing, dissolve NAC by gentle swirling or warming to 37°C. |
| Inappropriate Concentration | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental conditions. |
Problem: Lack of expected in vivo efficacy of NAC.
| Possible Cause | Troubleshooting Step |
| Short Half-Life | Increase the frequency of NAC administration based on the pharmacokinetic profile in your animal model. |
| Low Bioavailability | Consider alternative routes of administration, such as intravenous or intraperitoneal injection, which offer higher bioavailability than oral administration. |
| Suboptimal Dosing | Consult literature for effective dose ranges in similar animal models and for the specific condition being studied. Doses can range from 106 mg/kg to 800 mg/kg in some animal studies. |
| Timing of Administration | The timing of NAC administration relative to the experimental insult is critical. Prophylactic administration has shown to be effective in some models. |
Experimental Protocols
Protocol 1: Preparation of a Stable N-Acetylcysteine (NAC) Stock Solution for Cell Culture
-
Materials:
-
N-Acetylcysteine powder
-
Sterile, deoxygenated phosphate-buffered saline (PBS) or cell culture medium
-
Sterile 0.22 µm syringe filter
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of NAC powder in a sterile environment.
-
Dissolve the NAC powder in deoxygenated PBS or serum-free medium to the desired stock concentration (e.g., 200 mM). To deoxygenate, bubble nitrogen gas through the solvent.
-
Gently swirl the solution or place it in a 37°C water bath to aid dissolution. Avoid vigorous vortexing to minimize oxidation.
-
Measure the pH of the solution and adjust to physiological pH (~7.4) using sterile NaOH if necessary.
-
Sterile-filter the NAC stock solution using a 0.22 µm syringe filter into a sterile, amber-colored tube.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light, for short-term storage. For optimal results, prepare fresh solutions.
-
Protocol 2: In Vitro Assay for Assessing NAC's Protective Effect Against Oxidative Stress
-
Cell Seeding:
-
Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to attach for 24 hours.
-
-
NAC Pre-treatment:
-
Prepare fresh NAC solutions in cell culture medium at various concentrations (e.g., 0.125, 0.25, 0.5 mM).
-
Remove the old medium from the cells and add the NAC-containing medium. Incubate for a predetermined time (e.g., 1-2 hours).
-
-
Induction of Oxidative Stress:
-
Introduce an oxidative stressor (e.g., H₂O₂, lead nitrate) to the cells at a pre-determined toxic concentration.
-
Include control wells with cells only, cells with NAC only, and cells with the stressor only.
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 24-48 hours).
-
-
Assessment of Cell Viability:
-
Measure cell viability using a standard method such as the MTT assay. Add MTT solution to each well and incubate. Then, add a solubilizing agent and read the absorbance.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Signaling Pathways and Experimental Workflows
References
- 1. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. jvsmedicscorner.com [jvsmedicscorner.com]
- 4. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics of N-Acetylcysteine | Semantic Scholar [semanticscholar.org]
a process for removing N-Acetylcysteine from samples post-treatment
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for effectively removing N-Acetylcysteine (NAC) from various samples post-treatment.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove N-Acetylcysteine (NAC) from my samples?
A1: N-Acetylcysteine is a reducing agent and antioxidant that can interfere with several downstream applications. Its presence can lead to inaccurate results in many biochemical and clinical assays, particularly those based on the Trinder reaction, which is used for measuring analytes like cholesterol, triglycerides, lactate, and uric acid.[1][2][3] NAC can cause clinically significant negative bias in these assays in a dose-dependent manner.[1] For example, significant interference has been observed with NAC concentrations ranging from 250 to 1250 mg/L for various analytes.[1] It can also interfere with enzymatic assays for creatinine (B1669602) measurement, leading to falsely low readings. Therefore, removing NAC is a critical step to ensure the accuracy and reliability of your experimental results.
Q2: What are the common methods for removing NAC from protein samples?
A2: The most common methods for removing small molecules like NAC (Molecular Weight: 163.19 g/mol ) from samples containing macromolecules like proteins are based on size differences. These include:
-
Dialysis: A technique that uses a semi-permeable membrane to separate small molecules from larger ones based on differential diffusion rates.
-
Desalting (Size-Exclusion Chromatography): This method uses a gel filtration resin to separate molecules based on size. Larger molecules (like proteins) pass through the column quickly, while smaller molecules (like NAC) are retarded.
-
Ultrafiltration: This technique uses centrifugal force to push a sample through a semi-permeable membrane, retaining larger molecules while smaller ones pass through into the filtrate.
Q3: How do I choose the best NAC removal method for my experiment?
A3: The choice of method depends on several factors, including your sample volume, protein concentration, desired purity, and the time available.
-
Dialysis is thorough and gentle on proteins but can be time-consuming.
-
Desalting columns are much faster than dialysis, making them ideal for quickly processing samples and preventing protein instability that can occur during long dialysis procedures.
-
Ultrafiltration (Spin Columns) is also rapid and can simultaneously concentrate your sample, but may have a higher risk of protein loss due to non-specific binding to the membrane.
Below is a decision tree to help guide your choice:
Data Presentation: NAC Interference in Assays
Residual NAC can significantly impact the accuracy of common biochemical assays. The table below summarizes the concentrations of NAC that have been shown to cause significant interference.
| Analyte / Assay Type | Assay Principle | NAC Concentration Causing ≥10% Inhibition | Reference |
| Triglycerides (TRIG) | Trinder-based | 570 mg/L | |
| Cholesterol (CHOL) | Trinder-based | 740 mg/L | |
| Creatinine (enzymatic) | Trinder-based | 790 mg/L | |
| Uric Acid (UA) | Trinder-based | 1100 mg/L | |
| HDL-Cholesterol (HDL-C) | Trinder-based | 1760 mg/L | |
| LDL-Cholesterol (LDL-C) | Trinder-based | 2900 mg/L | |
| Prothrombin Time (PT) / INR | Coagulation Assay | 500 - 1000 mg/L |
Troubleshooting Guides
Problem: My protein precipitated during dialysis for NAC removal.
| Possible Cause | Recommended Solution |
| Drastic Change in Buffer Conditions: A sudden and large change in ionic strength or pH can cause proteins to become unstable and aggregate. | Perform a stepwise dialysis. Start by dialyzing against a buffer with an intermediate salt concentration before moving to the final, low-salt buffer. |
| Low Ionic Strength: Many proteins require a certain concentration of salt (e.g., 50-150 mM NaCl) to remain soluble. Dialyzing against a buffer with very low or no salt can lead to precipitation. | Ensure your final dialysis buffer contains an adequate salt concentration (e.g., at least 150 mM NaCl) unless your downstream application requires its absence. If low salt is necessary, try adding stabilizing agents. |
| pH is close to Protein's Isoelectric Point (pI): At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and increasing the likelihood of aggregation. | Adjust the pH of the dialysis buffer to be at least 1-2 units away from your protein's pI. |
| High Protein Concentration: Overly concentrated protein samples are more prone to precipitation when buffer conditions change. | Dilute your protein sample before dialysis. You can re-concentrate it later using ultrafiltration if needed. |
| Presence of Contaminants: Co-purified contaminants from previous steps (e.g., nickel ions from His-tag purification) can cause aggregation once the chelating/competing agent (imidazole) is removed. | If using His-tag purification, consider a dialysis step with 0.5-1 mM EDTA in the buffer to chelate any leached nickel ions before proceeding with further buffer exchange. |
| Instability Over Time: Some proteins are inherently unstable and may denature or aggregate during the lengthy dialysis process. | Switch to a faster method like a desalting column (e.g., PD-10) to rapidly exchange the buffer. |
Problem: I still detect NAC in my sample after removal.
| Possible Cause | Recommended Solution |
| Insufficient Dialysis Time/Buffer Exchange: Equilibrium may not have been reached, or the concentration gradient is no longer favorable for NAC diffusion. | Increase the dialysis time. Perform at least three buffer changes, with the last one running overnight at 4°C. |
| Inadequate Buffer Volume: A small volume of dialysis buffer (dialysate) will quickly become saturated with NAC, stopping the diffusion process. | Use a large excess of dialysis buffer. The recommended ratio of buffer volume to sample volume is at least 100:1, and ideally 200:1 or greater. |
| Improper Desalting Column Usage: The sample may have been loaded incorrectly, or the column capacity was exceeded. | Ensure you are following the manufacturer's protocol for your specific desalting column. Do not exceed the recommended sample volume. |
Experimental Protocols
General Workflow Visualization
The following diagram illustrates the general process from sample treatment to analysis, highlighting the NAC removal step.
Protocol 1: NAC Removal by Dialysis
This protocol is ideal for thoroughly removing NAC from protein samples when processing time is not a major constraint.
Materials:
-
Dialysis tubing or cassette (e.g., Slide-A-Lyzer™) with a Molecular Weight Cut-Off (MWCO) of 2-3.5 kDa.
-
Dialysis Buffer (e.g., PBS, Tris buffer), chilled to 4°C.
-
Magnetic stir plate and stir bar.
-
Appropriate container for dialysis (e.g., glass beaker).
Methodology:
-
Select Dialysis Membrane: Choose a membrane with an MWCO that is significantly smaller than your protein of interest but large enough to allow NAC (163.19 Da) to pass through freely. An MWCO of 2-3.5 kDa is generally a safe choice for most proteins.
-
Prepare Membrane: Hydrate the dialysis tubing or cassette according to the manufacturer's instructions. This typically involves rinsing with deionized water to remove any preservatives.
-
Load Sample: Carefully pipette your NAC-containing sample into the dialysis tubing/cassette, ensuring no sample is lost. Securely close the tubing with clips or cap the cassette, leaving some headspace to allow for potential sample dilution.
-
First Dialysis Step: Submerge the sealed sample in a beaker containing the chilled dialysis buffer. The buffer volume should be at least 100-200 times the sample volume. Place the beaker on a magnetic stir plate at 4°C and stir gently. Dialyze for 2-4 hours.
-
Buffer Exchange 1: Discard the used buffer and replace it with an equal volume of fresh, chilled buffer. Continue to stir at 4°C for another 2-4 hours.
-
Buffer Exchange 2 (Overnight): Perform a final buffer exchange and allow the dialysis to proceed overnight at 4°C.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Place it on a clean surface and use a pipette to gently remove the dialyzed sample, which is now free of NAC.
Protocol 2: NAC Removal by Desalting Column (Size-Exclusion Chromatography)
This method is ideal for rapid buffer exchange and NAC removal, especially for proteins that may be unstable during long dialysis procedures.
Materials:
-
Pre-packed desalting column (e.g., Zeba™ Spin Desalting Columns, PD-10 columns).
-
Exchange Buffer (your desired final buffer), at room temperature or 4°C as required by your protein.
-
Collection tubes.
-
Centrifuge (for spin columns) or column stand (for gravity-flow columns).
Methodology:
-
Prepare Column: Remove the column's storage buffer. For spin columns, this is typically done by centrifugation. For gravity-flow columns, allow the storage buffer to drain. Follow the manufacturer's specific instructions.
-
Equilibrate Column: Add your desired exchange buffer to the column. Typically, this involves adding 3-5 column volumes of the buffer. Allow the buffer to pass through the column either by gravity or centrifugation. This step replaces the storage buffer with your final buffer.
-
Load Sample: Carefully apply your NAC-containing sample to the center of the packed resin bed. Do not exceed the maximum recommended sample volume for the column.
-
Elute and Collect Protein:
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's protocol. The eluate will contain your protein, while NAC and other small molecules are retained in the column resin.
-
For Gravity-Flow Columns: After the sample has entered the resin bed, add your exchange buffer and begin collecting fractions. Your protein will elute in the void volume (early fractions), while NAC will elute later.
-
-
Confirm Removal (Optional): You can analyze the collected fractions using an appropriate method (e.g., HPLC) to confirm the absence of NAC and the presence of your protein (e.g., Bradford assay).
Protocol 3: General Protocol for NAC Removal by Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) can be adapted to remove NAC, particularly from complex biological fluids like plasma, prior to analysis by methods like LC-MS. This is a general guide, and optimization is required. A polymeric reversed-phase or a weak anion-exchange sorbent would be a logical starting point.
Materials:
-
SPE Cartridges (e.g., Polymeric Reversed-Phase or Anion-Exchange).
-
SPE manifold.
-
Conditioning, Wash, and Elution Solvents.
Methodology:
-
Sample Pre-treatment: Dilute your sample (e.g., plasma) with a suitable buffer to reduce viscosity and ensure proper binding to the SPE sorbent. For anion exchange, adjust the pH to ensure NAC (an acidic compound) is charged.
-
Condition Sorbent: Rinse the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous buffer (e.g., water or equilibration buffer) to activate the sorbent.
-
Load Sample: Pass the pre-treated sample through the SPE cartridge at a slow, controlled flow rate (e.g., 1 mL/min). NAC will be retained by the sorbent. If your protein of interest is not retained, it can be collected at this stage.
-
Wash Sorbent: Wash the cartridge with a weak solvent to remove any non-specifically bound impurities without eluting the retained NAC.
-
Elute Analyte (if NAC is the target) or Discard Cartridge: If the goal was to purify the sample by removing NAC, the flow-through and wash fractions containing the purified sample are kept, and the cartridge containing the bound NAC is discarded. If you need to quantify the removed NAC, it can be eluted with a strong solvent.
References
Technical Support Center: Enhancing Cellular Uptake of N-Acetylcysteine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when developing and applying methods to enhance the cellular uptake of N-Acetylcysteine (NAC).
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of standard N-Acetylcysteine (NAC) often low?
A1: Standard NAC is a hydrophilic molecule, which limits its ability to passively diffuse across the lipophilic cell membrane. Its low bioavailability is a primary obstacle to its therapeutic efficacy. Furthermore, after oral administration, NAC is rapidly absorbed and metabolized by the liver, which reduces the amount of intact NAC that reaches target tissues.[1][2][3][4][5]
Q2: What are the primary strategies to enhance the cellular uptake of NAC?
A2: The two main strategies to improve NAC cellular uptake are:
-
Prodrugs: Modifying the NAC molecule to create more lipophilic derivatives, such as N-Acetylcysteine Ethyl Ester (NACET) and N-Acetylcysteine Amide (NACA). These prodrugs can more easily cross cell membranes and are then intracellularly converted to NAC.
-
Nanoparticle Encapsulation: Encapsulating NAC within nanoparticle-based delivery systems. This approach protects NAC from degradation and can facilitate its entry into cells.
Q3: How does N-Acetylcysteine Ethyl Ester (NACET) improve cellular uptake compared to NAC?
A3: NACET is an esterified form of NAC that increases its lipophilicity, thereby significantly improving its ability to cross cell membranes. Once inside the cell, it is rapidly converted into NAC and cysteine. This leads to a higher intracellular concentration of NAC and subsequently, a more significant increase in glutathione (B108866) (GSH) levels compared to treatment with NAC alone.
Q4: What are the advantages of using N-Acetylcysteine Amide (NACA) for cellular delivery?
A4: NACA is another lipophilic derivative of NAC designed to improve membrane permeability. Studies have shown that NACA can readily cross cell membranes and replenish intracellular GSH, offering protection against oxidative stress.
Q5: What types of nanoparticles can be used for NAC delivery?
A5: Researchers have successfully used various types of nanoparticles to encapsulate NAC, including:
-
Silica nanoparticles
-
Poly(lactic-co-glycolic acid) (PLGA) nanoparticles
-
Pluronic F68 (P68) and dequalinium (B1207927) (DQA) nanocarriers
Troubleshooting Guides
Issue 1: Low intracellular NAC concentration despite using a prodrug like NACET.
| Possible Cause | Troubleshooting Step |
| Suboptimal Prodrug Concentration | Titrate the concentration of NACET used in your experiment. While NACET is more permeable, an insufficient concentration will result in low intracellular NAC levels. |
| Incorrect Incubation Time | Optimize the incubation time. The conversion of NACET to NAC intracellularly is a time-dependent process. |
| Cell Line Variability | Different cell lines may have varying efficiencies in internalizing and metabolizing NACET. Consider testing the uptake in your specific cell line using a fluorescently labeled NACET or by measuring downstream effects like GSH levels. |
| Improper Prodrug Storage | Ensure NACET is stored under appropriate conditions (as recommended by the manufacturer) to prevent degradation. |
Issue 2: High cytotoxicity observed with nanoparticle-based NAC delivery.
| Possible Cause | Troubleshooting Step |
| Inherent Nanoparticle Toxicity | The nanoparticle material itself may be cytotoxic at certain concentrations. Perform a dose-response experiment with empty nanoparticles (without NAC) to determine the cytotoxic threshold. |
| Surface Charge Effects | The surface charge of nanoparticles can influence their interaction with cell membranes and potentially lead to toxicity. Consider modifying the nanoparticle surface, for example, by coating with biocompatible polymers like BSA. |
| High Nanoparticle Concentration | Reduce the concentration of the nanoparticles used for delivery. |
| Solvent/Surfactant Residues | Residual solvents or surfactants from the nanoparticle synthesis process can be cytotoxic. Ensure a thorough purification process (e.g., dialysis, centrifugation) to remove any contaminants. |
Issue 3: Inconsistent results in downstream antioxidant assays after NAC/prodrug treatment.
| Possible Cause | Troubleshooting Step |
| Timing of Assay | The antioxidant effects of NAC are often linked to the replenishment of intracellular glutathione (GSH). The timing of your downstream assay relative to NAC/prodrug administration is critical. Perform a time-course experiment to determine the optimal time point for measuring antioxidant effects. |
| Direct Reaction with Assay Reagents | NAC and its derivatives are thiol-containing compounds and can directly react with certain redox-sensitive fluorescent probes, leading to misleading results. Use multiple methods to assess oxidative stress and consider using genetically encoded sensors. |
| pH of NAC Solution | NAC is acidic in solution. Ensure that the pH of your NAC-containing media is adjusted to physiological levels (typically 7.4) to avoid inducing cellular stress from pH changes. |
| Cellular Redox State | The baseline redox state of your cells can influence their response to NAC. Ensure consistent cell culture conditions to minimize variability. |
Quantitative Data Summary
Table 1: Comparison of Intracellular Glutathione (GSH) Levels after NAC and NACET Treatment in ARPE-19 Cells
| Treatment | Concentration | Intracellular GSH (nmol/mg protein) | Fold Increase vs. Control |
| Control | - | ~25 | - |
| NAC | 1 mM | ~30 | ~1.2 |
| NACET | 1 mM | ~55 | ~2.2 |
Data adapted from studies on retinal pigment epithelial cells.
Table 2: Characteristics of NAC-Loaded Nanoparticles
| Nanoparticle Type | Mean Particle Size (nm) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | 307.50 ± 9.54 | 55.46 ± 2.40 | 9.05 ± 0.22 | |
| P68 + DQA | ~150-200 | >90 | Not specified | |
| Silica | 20 ± 4.5 | Not specified | Not specified |
Experimental Protocols
Protocol 1: Preparation of NAC-Loaded PLGA Nanoparticles via Double Emulsion Method
This protocol is a generalized representation based on published methods.
-
Primary Emulsion (w/o):
-
Dissolve a specific amount of NAC in an aqueous solution (e.g., deionized water).
-
Dissolve PLGA in an organic solvent (e.g., dichloromethane).
-
Add the aqueous NAC solution to the organic PLGA solution.
-
Emulsify using a probe sonicator to form a water-in-oil (w/o) emulsion.
-
-
Secondary Emulsion (w/o/w):
-
Prepare an aqueous solution of a surfactant (e.g., 0.5% PVA).
-
Add the primary emulsion to the surfactant solution.
-
Sonify again to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Evaporation:
-
Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Wash the nanoparticles multiple times with deionized water to remove excess surfactant and un-encapsulated NAC.
-
-
Lyophilization (Optional):
-
For long-term storage, the purified nanoparticles can be lyophilized to obtain a dry powder.
-
Protocol 2: Assessment of Cellular Uptake by Measuring Intracellular Glutathione (GSH)
This protocol outlines a general method to indirectly assess NAC uptake by measuring its effect on a key downstream molecule, GSH.
-
Cell Seeding:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to the desired confluency.
-
-
Treatment:
-
Treat the cells with different concentrations of NAC or NAC derivatives (e.g., NACET) for a predetermined duration (e.g., 16-24 hours). Include an untreated control group.
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the cell lysates.
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) for normalization.
-
-
GSH Measurement:
-
Measure the intracellular GSH concentration using a commercially available GSH assay kit, which is typically based on a colorimetric or fluorometric reaction.
-
-
Data Analysis:
-
Normalize the GSH concentration to the total protein concentration for each sample.
-
Compare the normalized GSH levels in the treated groups to the control group to determine the effect of the treatment on intracellular GSH.
-
Visualizations
References
- 1. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bluelight.org [bluelight.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. N-Acetylcysteine (NAC): Impacts on Human Health [mdpi.com]
Technical Support Center: Overcoming the Limitations of N-Acetylcysteine (NAC) as a Research Chemical
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using N-Acetylcysteine (NAC) in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Stability and Storage
Q1: My NAC solution turned yellow/pink in my cell culture media. Is it still usable?
A1: A color change in your cell culture medium (e.g., DMEM with phenol (B47542) red) upon adding NAC is often due to a pH shift. NAC is acidic, and adding it to the medium can lower the pH, causing the phenol red indicator to change color.[1] This does not necessarily mean the NAC has degraded, but it is crucial to adjust the pH of your NAC stock solution to ~7.4 before adding it to your cells to avoid cellular stress from the acidity.[1][2] However, NAC is also prone to oxidation, which can lead to discoloration. It is always best to prepare fresh solutions.[3]
Q2: I'm seeing inconsistent results with my NAC experiments. Could this be a stability issue?
A2: Yes, inconsistent results are a hallmark of NAC instability. NAC is susceptible to degradation from several factors:
-
Oxidation: The thiol group of NAC is readily oxidized, especially in solution when exposed to air.[4] This can be accelerated by the presence of trace metals.
-
Temperature: NAC is more stable at lower temperatures. Storing solutions at 4°C is preferable to room temperature.
-
pH: NAC is more stable in acidic conditions. At neutral or alkaline pH, oxidation to its disulfide form, N,N'-Diacetyl-L-Cystine (Di-NAC), is more rapid.
-
Light: Exposure to light can promote the degradation of NAC.
Troubleshooting Stability Issues:
| Issue | Potential Cause | Recommended Solution |
| Inconsistent antioxidant effect | NAC oxidation in solution. | Prepare fresh NAC solutions for each experiment. Store stock solutions at -20°C for no longer than one month. Protect solutions from light. |
| Variable cell viability | pH shift in culture medium. | Adjust the pH of the NAC stock solution to 7.4 with NaOH before adding it to the culture medium. |
| Loss of potency over time | Degradation of NAC in stock solutions. | Aliquot stock solutions and store them at -20°C to avoid repeated freeze-thaw cycles. Discard any unused solution after one month. |
Quantitative Data on NAC Degradation:
| Condition | % Degradation | Time | Reference |
| Heating (80°C) | 24% | 3 hours | |
| Light (sunlamp) | 3% | 4 weeks | |
| Acidic (0.5 M HCl) | 15% | 1 minute | |
| Basic (0.1 M NaOH) | 23% | 10 minutes | |
| Oxidative (0.3% H₂O₂) | 6% | 3 hours | |
| In DMEM at 37°C | ~21.2% | 24 hours | |
| In DMEM at room temp | ~15.6% | 24 hours | |
| In DMEM at 4°C | ~3.6% | 24 hours |
2. Bioavailability and Efficacy
Q3: Why am I not observing the expected antioxidant effects of NAC in my in vivo experiments?
A3: A significant limitation of NAC is its low oral bioavailability, which is estimated to be between 4% and 10%. This is due to extensive first-pass metabolism in the liver and small intestine. Therefore, the concentration of active NAC reaching the target tissues may be insufficient to elicit a strong antioxidant response.
Q4: Are there alternatives to NAC with better bioavailability?
A4: Yes, several strategies can be employed to overcome NAC's low bioavailability:
-
N-Acetylcysteine Amide (NACA): This amide derivative of NAC has a neutral charge, which increases its lipophilicity and ability to cross cell membranes, including the blood-brain barrier. Studies have shown that NACA is more effective than NAC at replenishing intracellular glutathione (B108866) and protecting against oxidative stress.
-
Liposomal NAC: Encapsulating NAC in liposomes can protect it from degradation and improve its absorption and cellular uptake.
Comparative Data: NAC vs. Alternatives
| Compound | Key Advantage | Supporting Evidence |
| N-Acetylcysteine Amide (NACA) | Higher bioavailability and blood-brain barrier permeability. | NACA restored 91% of endogenous GSH compared to 15% with NAC in an in vitro model of oxidative stress. |
| Liposomal NAC | Enhanced stability and cellular uptake. | Liposomal NAC formulations have been shown to increase the plasma half-life of NAC. |
3. Experimental Design and Interpretation
Q5: I'm observing a pro-oxidant effect (increased ROS) with NAC treatment in my cell culture experiments. Is this possible?
A5: Yes, paradoxically, NAC can exhibit pro-oxidant effects under certain conditions. This can occur when NAC auto-oxidizes, particularly in a pro-oxidant milieu, such as in the absence of serum in cell culture media, or in the presence of transition metals. This can lead to the generation of reactive oxygen species. It is crucial to carefully control experimental conditions to avoid this confounding effect.
Q6: My results for some biochemical assays are unexpectedly low after treating my samples with NAC. Why is this happening?
A6: NAC can interfere with certain laboratory assays, leading to falsely low results. This is particularly true for Trinder-based enzymatic assays, which are commonly used to measure analytes like cholesterol, triglycerides, uric acid, and creatinine. NAC's thiol group can interfere with the enzymatic reactions in these assays. If possible, collect samples for these assays before NAC administration or use an alternative assay method that is not affected by NAC.
Troubleshooting Inconsistent Experimental Outcomes:
| Issue | Potential Cause | Recommended Solution |
| Increased ROS with NAC treatment | Pro-oxidant effect of NAC. | Ensure the presence of serum in cell culture media, as it contains antioxidants that can prevent NAC auto-oxidation. Consider the timing and dose of NAC, as high concentrations can be toxic. |
| Unexpectedly low biochemical assay results | Interference of NAC with the assay. | If using Trinder-based assays, collect samples before NAC treatment. Alternatively, use a different assay methodology that is not susceptible to NAC interference. |
| Variable cellular response to NAC | Inconsistent intracellular uptake and metabolism. | Consider using a more bioavailable alternative like NACA or liposomal NAC for more consistent results. |
Key Experimental Protocols
Protocol 1: Preparation of N-Acetylcysteine (NAC) Stock Solution for Cell Culture
Methodology:
-
Weigh out the desired amount of NAC powder in a sterile conical tube.
-
Add sterile, deionized water or DMSO to dissolve the NAC. NAC is soluble in water up to 100 mg/mL, though gentle warming or sonication may be required.
-
Crucially, adjust the pH of the solution to 7.4 using sterile 1 M NaOH. This is essential to prevent a drop in the pH of your cell culture medium.
-
Sterile filter the NAC solution through a 0.22 µm filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Protocol 2: Measurement of Intracellular Glutathione (GSH) using the Glutathione Reductase Recycling Assay
Methodology:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in an appropriate volume of cold 50 mM phosphate (B84403) buffer (pH 7.5) containing 1 mM EDTA.
-
Lyse the cells by sonication or repeated freeze-thaw cycles.
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve of known GSH concentrations.
-
To each well, add your sample or standard.
-
Add the reaction mixture containing 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance for each sample and standard.
-
Determine the GSH concentration in your samples by comparing their reaction rates to the standard curve.
-
Protocol 3: Assessment of Mitochondrial Reactive Oxygen Species (ROS) using MitoSOX Red and Flow Cytometry
Methodology:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Treat cells with NAC or control vehicle for the desired time.
-
Include a positive control for mitochondrial ROS production (e.g., Antimycin A or Menadione).
-
-
MitoSOX Staining:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the MitoSOX stock solution to a final working concentration of 1-5 µM in pre-warmed HBSS or cell culture medium without phenol red.
-
Remove the culture medium from the cells and add the MitoSOX working solution.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
-
Sample Acquisition:
-
Wash the cells twice with warm PBS.
-
Harvest the cells (e.g., by trypsinization) and resuspend them in FACS buffer (PBS with 1-2% FBS).
-
Analyze the cells on a flow cytometer, detecting the MitoSOX Red fluorescence in the PE channel (typically around 585/42 nm).
-
-
Data Analysis:
-
Gate on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of the MitoSOX signal in the PE channel for each sample.
-
Compare the MFI of NAC-treated cells to control and positive control groups.
-
Visualizations
Caption: NAC's primary antioxidant mechanism.
Caption: General workflow for evaluating NAC's antioxidant effects.
Caption: NAC modulates multiple cellular signaling pathways.
References
- 1. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. Comparative evaluation of N-acetylcysteine (NAC) and N-acetylcysteine amide (NACA) on glutamate and lead-induced toxicity in CD-1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposomal N-Acetylcysteine - CD Bioparticles [cd-bioparticles.net]
a strategy to minimize the variability of N-Acetylcysteine's effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the variability of N-Acetylcysteine's (NAC) effects in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving NAC, leading to inconsistent results.
Issue 1: High Variability in In Vitro Experimental Outcomes
| Potential Cause | Troubleshooting Steps |
| NAC Solution Instability | NAC solutions are prone to oxidation and degradation, which can affect their potency. Prepare fresh NAC solutions for each experiment. Protect solutions from light and store them at 4°C for short-term use.[1] For longer-term storage, aliquots can be stored at -20°C for a maximum of one month.[2] Since NAC is acidic, ensure the solution is buffered to a neutral pH (7.4) with NaOH to avoid adding stress to the cells.[2] |
| Inconsistent Dosing | The effects of NAC are dose-dependent.[3] In vitro, concentrations ranging from 500µM to 25mM have been used, with higher doses often required to see anti-inflammatory effects compared to the physiological concentrations achieved in vivo.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. |
| Variable Incubation Time | The duration of NAC treatment can significantly impact the results. NAC can be transported into cells almost instantly. However, the time required to observe specific effects will vary. For example, replenishing intracellular glutathione (B108866) may occur relatively quickly, while modulating gene expression will take longer. Optimize the incubation time for your experiment by performing a time-course study. |
| Cell Line Differences | Different cell lines can have varying sensitivities to NAC and different baseline levels of oxidative stress and antioxidant capacity. The optimal concentration of NAC can vary between cell lines. It is important to characterize the response of your specific cell line to NAC. |
| Interference with Assays | NAC, as a thiol-containing compound, can interfere with certain assays, such as those measuring reactive oxygen species (ROS) or cell viability assays that rely on redox indicators. Ensure that NAC itself does not interfere with your chosen assay by running appropriate controls (e.g., adding NAC to the assay system in the absence of cells). |
Issue 2: Inconsistent Results in In Vivo Animal Studies
| Potential Cause | Troubleshooting Steps |
| Route of Administration | The bioavailability and efficacy of NAC are highly dependent on the route of administration. Oral administration has low bioavailability (<10%) due to extensive first-pass metabolism in the liver. Intravenous (IV) and intra-arterial (IA) routes provide higher and more consistent plasma concentrations. The choice of administration route should be carefully considered based on the target tissue and the desired systemic exposure. |
| Dosage and Timing | The protective effects of NAC are influenced by the dose and the timing of administration relative to the insult (e.g., toxin or injury). High doses are often required to achieve therapeutic effects. The optimal dosing regimen and timing should be determined through pilot studies for your specific animal model and disease state. |
| Animal Strain and Health Status | The genetic background and health status of the animals can influence their response to NAC. Factors such as age, sex, and underlying health conditions can affect drug metabolism and the severity of the experimental insult. Ensure that animals are properly randomized and that their health status is monitored throughout the experiment. |
| Pharmacokinetics and Metabolism | NAC is rapidly metabolized in the body. Its half-life is relatively short, which may necessitate frequent dosing or the use of sustained-release formulations to maintain therapeutic levels. Consider performing pharmacokinetic studies in your animal model to understand the absorption, distribution, metabolism, and excretion of NAC. |
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store NAC solutions for my experiments?
A1: NAC is water-soluble and can be dissolved in water or DMSO. For cell culture experiments, it is recommended to dissolve NAC in water and adjust the pH to 7.4 with NaOH to avoid acidic stress on the cells. Prepare fresh solutions for each experiment if possible. Unopened vials should be stored at 20°-25°C. Once opened, the undiluted portion can be stored in a refrigerator and used within 96 hours. Diluted solutions should be used within one hour. For longer-term storage of stock solutions, aliquots can be stored at -20°C for up to one month. Protect NAC solutions from light, as it is light-sensitive.
Q2: What is the best route of administration for NAC in animal studies?
A2: The optimal route of administration depends on the experimental goal.
-
Oral (PO): Has very low bioavailability (<10%) due to first-pass metabolism. This route may not be effective for achieving high systemic concentrations.
-
Intraperitoneal (IP): Bypasses first-pass metabolism to some extent but can still result in variable absorption.
-
Intravenous (IV): Provides 100% bioavailability and allows for precise control over plasma concentrations. This is often the preferred route for ensuring consistent systemic exposure.
-
Intra-arterial (IA): Can deliver high concentrations of NAC directly to a specific organ or tissue, which may be beneficial in certain models.
Q3: What are the key signaling pathways modulated by NAC?
A3: NAC's effects are mediated through various signaling pathways:
-
Glutathione (GSH) Synthesis: NAC provides the precursor cysteine for the synthesis of the major intracellular antioxidant, glutathione.
-
NF-κB Pathway: NAC can suppress the activation of NF-κB, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines.
-
MAPK Pathways: NAC can modulate the activity of mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses, proliferation, and apoptosis.
-
Nrf2 Pathway: NAC can activate the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
-
Notch3 Signaling: In some contexts, NAC has been shown to down-regulate Notch3 receptor levels, which can inhibit malignant signaling in cancer cells.
Q4: Can NAC act as a pro-oxidant?
A4: Yes, under certain conditions, NAC can exhibit pro-oxidant activity. For instance, in the presence of transition metals, NAC can react with hydrogen peroxide to generate hydroxyl radicals, which can cause cellular damage. It is important to be aware of the experimental conditions and the potential for pro-oxidant effects, especially at high concentrations.
Quantitative Data Summary
Table 1: Recommended NAC Concentrations for In Vitro Studies
| Cell Type | Concentration Range | Observed Effect | Reference |
| A549 human epithelial cells | 16 µM - 5 mM | Dose-dependent antioxidant and anti-inflammatory effects. | |
| Macrophages | 0.001 mM - 2.5 mM | Modulation of adherence, ingestion, ROS production, and TNFα release. | |
| Various cell lines (general) | 500 µM - 25 mM | Rescue of ROS-induced cell death. | |
| Small antral follicles | 1.0 mM - 5.0 mM | Reduction of ROS levels. |
Table 2: Pharmacokinetic Parameters of NAC in Humans
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | <10% | 100% |
| Time to Max. Concentration (Tmax) | 1 - 2 hours | Rapid |
| Terminal Half-life (Total NAC) | ~6.25 hours | ~5.58 hours |
| Protein Binding | ~50% at 4 hours | Significant after 60 minutes |
| Reference |
Experimental Protocols
Protocol 1: Preparation of NAC Solution for In Vitro Experiments
-
Weigh out the desired amount of N-Acetylcysteine powder using an analytical balance.
-
Dissolve the NAC powder in sterile, deionized water to create a stock solution (e.g., 1 M).
-
Adjust the pH of the stock solution to 7.4 using 1 M NaOH. Monitor the pH using a calibrated pH meter.
-
Sterile-filter the stock solution through a 0.22 µm filter into a sterile container.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month.
-
For experiments, thaw an aliquot and dilute it to the desired final concentration in the cell culture medium immediately before use.
Protocol 2: In Vivo Administration of NAC via Intravenous Injection in a Rat Model
-
Prepare the NAC solution for injection by dissolving NAC in sterile saline (0.9% NaCl) to the desired concentration. Ensure the pH is adjusted to 7.4.
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the rat on a heating pad to maintain body temperature.
-
Expose the lateral tail vein.
-
Slowly inject the NAC solution into the tail vein using a 27-gauge needle at a controlled rate.
-
Monitor the animal for any adverse reactions during and after the injection.
-
Follow the approved animal care and use protocol for post-procedural monitoring and care.
Visualizations
Caption: A generalized workflow for an in vitro experiment using N-Acetylcysteine.
Caption: Key signaling pathways modulated by N-Acetylcysteine.
Caption: A logical troubleshooting guide for variable N-Acetylcysteine results.
References
- 1. How to quickly solve the stability defects of natural N - acetyl - L - cysteine (NAC)? [plantextractwholesale.com]
- 2. researchgate.net [researchgate.net]
- 3. Influence of dose and exposition time in the effectiveness of N-Acetyl-l-cysteine treatment in A549 human epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
N-Acetylcysteine's Cardioprotective Efficacy Against Doxorubicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetylcysteine's (NAC) protective effects against doxorubicin-induced cardiotoxicity, drawing upon experimental data from in vivo and in vitro studies. We will objectively assess its performance against other potential alternatives and present the supporting evidence in a clear, structured format for easy evaluation.
Unveiling the Cardiotoxic Effects of Doxorubicin (B1662922)
Doxorubicin (DOX), a potent anthracycline antibiotic, is a cornerstone of chemotherapy for numerous cancers.[1] However, its clinical utility is significantly hampered by a dose-dependent cardiotoxicity, which can lead to severe and irreversible heart failure.[2][3] The mechanisms underlying this cardiac damage are multifaceted, involving oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation.[2][4]
DOX promotes the generation of reactive oxygen species (ROS), leading to an imbalance between oxidants and the heart's antioxidant defense systems. This oxidative stress damages cellular components, including lipids, proteins, and DNA, and triggers apoptotic pathways in cardiomyocytes. Key signaling pathways implicated in DOX-induced cardiotoxicity include the p53 pathway, which can inhibit mTOR signaling, a crucial regulator of cell growth and survival, and pathways involving the dysregulation of calcium homeostasis.
N-Acetylcysteine as a Cardioprotective Agent
N-Acetylcysteine, a precursor of the antioxidant glutathione (B108866) (GSH), has been extensively investigated for its ability to mitigate doxorubicin-induced cardiotoxicity. Its primary mechanism of action is thought to be the replenishment of intracellular GSH stores, thereby enhancing the heart's capacity to neutralize ROS and reduce oxidative damage.
Comparative Efficacy of N-Acetylcysteine: In Vivo Studies
Animal models, primarily in mice and rats, have provided substantial evidence for NAC's cardioprotective effects.
Survival and Cardiac Function
Pre-treatment with NAC has been shown to significantly improve survival rates in mice receiving high doses of doxorubicin. In one study, NAC pre-treatment decreased lethality from 100% to 37.7%. Long-term survival in animals receiving multiple doxorubicin doses was also significantly higher in the NAC-pretreated group (51.4%) compared to the saline-treated group (16.7%). Furthermore, NAC administration helped to diminish doxorubicin-related losses in total body and heart weight.
| Parameter | Doxorubicin Only | Doxorubicin + NAC | NAC Only | Control | Reference |
| Mortality (Single Dose) | 100% | 37.7% | - | - | |
| Mortality (Multiple Doses) | 83.3% | 48.6% | - | - | |
| Change in Body Weight | Significant Loss | Attenuated Loss | No Significant Change | No Significant Change | |
| Change in Heart Weight | Significant Loss | Attenuated Loss | No Significant Change | No Significant Change |
Biochemical Markers of Cardiac Damage and Oxidative Stress
NAC has been demonstrated to effectively counteract the biochemical markers of doxorubicin-induced cardiac injury. Studies in rats have shown that doxorubicin administration leads to a significant increase in serum levels of lactate (B86563) dehydrogenase (LDH), creatine (B1669601) kinase-MB (CK-MB), and cardiac troponin I (cTn-I), all indicators of cardiomyocyte damage. Co-administration of NAC significantly reduced these levels.
Moreover, NAC treatment effectively combats oxidative stress by reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the levels of the endogenous antioxidant glutathione (GSH) and the activity of glutathione peroxidase (GSH-Px).
| Biomarker | Doxorubicin Only | Doxorubicin + NAC | NAC Only | Control | Reference |
| LDH (U/L) | Significantly Increased | Significantly Decreased | No Significant Change | Baseline | |
| CK-MB (U/L) | Significantly Increased | Significantly Decreased | No Significant Change | Baseline | |
| cTn-I (ng/mL) | Significantly Increased | Significantly Decreased | No Significant Change | Baseline | |
| MDA (nmol/mL) | Significantly Increased | Significantly Decreased | No Significant Change | Baseline | |
| GSH (mg/dL) | Significantly Decreased | Significantly Increased | No Significant Change | Baseline | |
| GSH-Px (U/L) | Significantly Decreased | Significantly Increased | No Significant Change | Baseline |
Comparative Efficacy of N-Acetylcysteine: In Vitro Studies
Studies using H9c2 cardiomyocytes, a cell line derived from rat heart tissue, have further elucidated the cellular mechanisms of NAC's protective effects.
Oxidative Stress and Cell Viability
In H9c2 cells, doxorubicin induces a significant increase in ROS generation and lipid peroxidation, coupled with a decrease in the levels and activities of antioxidant enzymes like catalase, glutathione peroxidase, and glutathione reductase. While N-acetylcysteine amide (NACA), a derivative of NAC, was shown to effectively reduce ROS levels and lipid peroxidation and restore antioxidant enzyme activities, it had minimal protective effects on doxorubicin-induced cell death. This suggests that while NAC and its derivatives are potent antioxidants, other oxidative stress-independent pathways may also contribute to doxorubicin-induced cardiomyocyte death.
| Parameter | Doxorubicin (5 µM) | Doxorubicin + NACA (750 µM) | NACA Only | Control | Reference |
| ROS Generation | Increased by 56% | Reduced to control levels | No significant change | Baseline | |
| Lipid Peroxidation (TBA-MDA) | Significantly Increased | Significantly Reduced | No significant change | Baseline | |
| Catalase Activity | Decreased by 61% | Restored to near control levels | No significant change | Baseline | |
| Glutathione Peroxidase Activity | Decreased by 50% | Fully restored | No significant change | Baseline | |
| Glutathione Reductase Activity | Decreased by 84% | Significantly restored | No significant change | Baseline | |
| Cell Viability | Significantly Decreased | Minimal protective effect | No significant change | Baseline |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved, the following diagrams illustrate the key signaling pathways in doxorubicin-induced cardiotoxicity and a typical experimental workflow for evaluating cardioprotective agents.
Caption: Doxorubicin-induced cardiotoxicity signaling pathways and the protective mechanism of NAC.
Caption: A generalized experimental workflow for evaluating cardioprotective agents against doxorubicin.
Experimental Protocols
The following are generalized protocols based on the reviewed literature. Specific details may vary between studies.
In Vivo Animal Studies
-
Animal Model: Male albino rats or CDF1 mice are commonly used.
-
Housing: Animals are typically housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycles, with ad libitum access to food and water.
-
Experimental Groups:
-
Group 1: Control (saline or vehicle).
-
Group 2: Doxorubicin only.
-
Group 3: N-Acetylcysteine only.
-
Group 4: Doxorubicin + N-Acetylcysteine.
-
-
Drug Administration:
-
Doxorubicin: Administered intraperitoneally (i.p.). Dosages can range from a single high dose (e.g., 20 mg/kg) to multiple lower doses (e.g., 5 mg/kg at intervals).
-
N-Acetylcysteine: Administered orally (p.o.) or i.p. Dosages and timing vary, but pre-treatment is common (e.g., 1 hour before doxorubicin). Doses can range from 200 mg/kg to 2000 mg/kg.
-
-
Endpoint Analysis:
-
Blood Collection: Blood samples are collected for biochemical analysis of cardiac enzymes and oxidative stress markers.
-
Tissue Collection: Hearts are excised for histopathological examination and measurement of tissue-specific markers.
-
In Vitro Cell Culture Studies
-
Cell Line: H9c2 rat cardiomyocyte cell line.
-
Cell Culture: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Treatment:
-
Cells are seeded in culture plates and allowed to attach.
-
Cells are pre-treated with NAC or NACA for a specified period (e.g., 2 hours) before the addition of doxorubicin.
-
Doxorubicin is added at various concentrations (e.g., 5 µM) for a specified duration (e.g., 24 hours).
-
-
Endpoint Assays:
-
Cell Viability: Assessed using methods like the MTT assay.
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes like DCFH-DA.
-
Biochemical Assays: Cell lysates are used to measure the activity of antioxidant enzymes and levels of markers like MDA and GSH.
-
Conclusion
The available experimental evidence strongly supports the protective effects of N-Acetylcysteine against doxorubicin-induced cardiotoxicity. In animal models, NAC has been shown to improve survival, reduce cardiac damage markers, and mitigate oxidative stress. In vitro studies confirm its potent antioxidant activity at the cellular level. While NAC demonstrates significant promise, further research is warranted to optimize dosing strategies and to explore its efficacy in combination with other cardioprotective agents. The insights from these studies provide a solid foundation for the development of therapeutic strategies to prevent or treat doxorubicin-induced heart failure in cancer patients.
References
- 1. The Role of N-Acetyl Cysteine in Ameliorating Doxorubicin Induced Cardiotoxicity in Rats [journals.ekb.eg]
- 2. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of N-Acetylcysteine and Its Derivatives in Research
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a well-established antioxidant and mucolytic agent.[[“]][2] Its therapeutic potential, however, is often hampered by limitations such as low oral bioavailability and poor membrane permeability.[3][4] To overcome these drawbacks, researchers have developed several derivatives of NAC, with N-Acetylcysteine Amide (NACA) and N-Acetylcysteine Ethyl Ester (NACET) emerging as the most promising alternatives. This guide provides a comprehensive comparative analysis of NAC, NACA, and NACET, supported by experimental data, to inform research and development decisions.
Physicochemical and Pharmacokinetic Properties
The primary motivation for developing NAC derivatives was to improve its pharmacokinetic profile. NAC possesses a free carboxyl group, which is ionized at physiological pH, making it less lipophilic and hindering its passage across cell membranes. Derivatives like NACA and NACET modify this carboxyl group to enhance lipophilicity and, consequently, bioavailability.
Table 1: Comparison of Physicochemical and Pharmacokinetic Parameters
| Parameter | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | N-Acetylcysteine Ethyl Ester (NACET) |
| Structural Modification | Parent compound | Carboxyl group replaced with an amide group | Carboxyl group esterified |
| Lipophilicity | Low | Increased (neutral molecule at physiological pH)[3] | Significantly Increased |
| Oral Bioavailability | Low (approx. 6-10%) | Improved compared to NAC | High (approx. 60%) |
| Blood-Brain Barrier (BBB) Permeability | Poor | Capable of crossing the BBB | Capable of crossing the BBB |
| Cellular Uptake | Limited | Enhanced | Rapidly enters cells and is trapped |
Comparative Efficacy: Antioxidant and Protective Effects
The primary mechanism of action for NAC and its derivatives is their ability to bolster the cell's primary antioxidant defense, glutathione (B108866) (GSH), and to directly scavenge reactive oxygen species (ROS). Experimental data consistently shows that the enhanced bioavailability of NACA and NACET translates to superior efficacy in cellular and animal models.
In Vitro Antioxidant Capacity
Direct comparisons of antioxidant activity in cell-free assays demonstrate the enhanced properties of the derivatives, particularly NACA.
Table 2: In Vitro Antioxidant Activity Comparison
| Assay | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | Key Findings |
| DPPH Radical Scavenging | Effective | Higher scavenging ability than NAC at all tested concentrations. | NACA is a more potent direct radical scavenger. |
| Reducing Power | Moderate | Superior reducing power compared to NAC. | NACA has a greater capacity to donate electrons. |
| H₂O₂ Scavenging | More effective at lower concentrations | More effective at higher concentrations | Scavenging capacity is concentration-dependent for both. |
| Metal Chelating Activity | Present | Superior metal-chelating capacity compared to NAC. | NACA is more effective at binding metal ions that can catalyze oxidative reactions. |
Cellular Protective Effects and Glutathione Replenishment
The most significant advantage of the derivatives lies in their ability to efficiently deliver cysteine into the cell for GSH synthesis.
Table 3: Cellular Efficacy and Glutathione (GSH) Replenishment
| Model / Assay | N-Acetylcysteine (NAC) | N-Acetylcysteine Amide (NACA) | N-Acetylcysteine Ethyl Ester (NACET) | Key Findings |
| GSH Replenishment (Oxidatively Stressed RBCs) | Restored 15% of endogenous GSH. | Restored 91% of endogenous GSH. | N/A | NACA is vastly superior at replenishing GSH stores. |
| Acetaminophen-Induced Hepatotoxicity (HepaRG cells) | Less effective at 250 µM. Did not significantly decrease LDH release. | Offered significantly better protection than NAC at 250 µM. Significantly decreased LDH release. | N/A | NACA provides superior protection against drug-induced liver injury in vitro. |
| Oxidative Damage in Retinal Pigment Epithelial (RPE) Cells | Less efficient at increasing cell viability. | N/A | More efficient at increasing cell viability. | NACET is more effective in protecting retinal cells from oxidative stress. |
| Reactivity with Oxidants (H₂O₂) | Slower reaction (t½: 8.81 min) | N/A | Faster reaction (t½: 1.16 min) | NACET reacts directly and more rapidly with oxidizing agents. |
| Lipid Peroxidation (MDA levels in lead-exposed mice) | Effective | Showed better efficacy than NAC in decreasing MDA levels. | N/A | NACA is more effective at preventing lipid damage in vivo. |
Key Signaling Pathways
NAC and its derivatives exert their effects by modulating critical cellular signaling pathways involved in oxidative stress and inflammation. Their superior cellular uptake allows for more potent modulation of these intracellular pathways.
Inhibition of the NF-κB Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory stimuli, such as TNF-α, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation marks IκBα for degradation, freeing NF-κB to enter the nucleus and activate the transcription of inflammatory genes. NAC has been shown to inhibit this pathway by suppressing the activation of the IKK complex.
Activation of the Nrf2-ARE Pathway
The Nrf2-ARE pathway is the primary cellular defense against oxidative stress. The transcription factor Nrf2 is normally kept in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress causes modification of cysteine residues on Keap1, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) on DNA, and initiates the transcription of a wide array of protective genes, including enzymes involved in glutathione synthesis and recycling. NACA has been specifically shown to activate this protective pathway.
Experimental Protocols
Reproducible and standardized methodologies are essential for the comparative evaluation of antioxidant compounds. Below are detailed protocols for key assays cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, quenching its violet color.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
Test compounds (NAC, NACA, etc.)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
-
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol or ethanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a series of dilutions for each test compound and the positive control in the same solvent.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of each sample dilution (e.g., 100 µL). Add an equal volume of the 0.1 mM DPPH working solution (e.g., 100 µL) to each well. A blank containing only the solvent and DPPH solution should be included.
-
Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can then be determined from a dose-response curve.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay quantifies malondialdehyde (MDA), a major end-product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct.
-
Reagents:
-
Sample (e.g., tissue homogenate, plasma)
-
Thiobarbituric acid (TBA) solution
-
Acid solution (e.g., Trichloroacetic acid (TCA) or Acetic Acid)
-
MDA standard for calibration curve
-
-
Procedure:
-
Sample Preparation: Homogenize tissue samples in a suitable buffer (e.g., RIPA buffer) on ice and centrifuge to collect the supernatant.
-
Reaction Mixture: To a microcentrifuge tube, add the sample or MDA standard (e.g., 250 µL).
-
Add the acid reagent (e.g., 250 µL) and the TBA reagent (e.g., 250 µL).
-
Incubation: Vortex the tubes vigorously and incubate at 60-100°C for 60 minutes.
-
Cooling & Centrifugation: Cool the tubes to room temperature and centrifuge at 10,000 x g for 2-3 minutes to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new tube or cuvette and measure the absorbance of the pink-colored adduct at 532 nm.
-
Quantification: Calculate the MDA concentration in the samples by comparing their absorbance to the standard curve generated with known MDA concentrations.
-
HPLC Method for Glutathione (GSH and GSSG) Quantification
High-Performance Liquid Chromatography (HPLC) allows for the precise separation and quantification of both reduced (GSH) and oxidized (GSSG) glutathione.
-
Equipment and Reagents:
-
HPLC system with UV or fluorescence detector
-
C8 or C18 reverse-phase column
-
Mobile Phase A: Aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5)
-
Mobile Phase B: Organic solvent (e.g., Acetonitrile)
-
GSH and GSSG standards
-
Metaphosphoric acid or perchloric acid for deproteinization
-
-
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold deproteinization acid (e.g., 5% metaphosphoric acid) to precipitate proteins and prevent auto-oxidation. Centrifuge at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the acid-soluble supernatant, which contains GSH and GSSG.
-
Chromatography:
-
Inject the prepared sample (e.g., 20-35 µL) into the HPLC system.
-
Run a gradient elution, starting with a high percentage of aqueous mobile phase A and gradually increasing the percentage of organic mobile phase B to elute the compounds.
-
Set the flow rate to approximately 0.8-1.0 mL/min.
-
-
Detection: Monitor the column eluent at ~210 nm for UV detection of the peptide bond or use fluorescence detection after derivatization for higher sensitivity.
-
Quantification: Identify and quantify the GSH and GSSG peaks by comparing their retention times and peak areas to those of the known standards. The GSH/GSSG ratio, a key indicator of oxidative stress, can then be calculated.
-
Conclusion and Future Directions
The available research strongly indicates that derivatives of N-Acetylcysteine, particularly NACA and NACET, represent a significant improvement over the parent compound. Their enhanced lipophilicity and membrane permeability lead to superior bioavailability and greater efficacy in preclinical models of oxidative stress and inflammation.
-
NACA has demonstrated exceptional ability to replenish intracellular glutathione stores and exhibits potent direct antioxidant and metal-chelating properties.
-
NACET shows remarkable bioavailability and reacts more rapidly with oxidants, making it highly effective in protecting against acute oxidative insults.
While NAC remains a valuable and cost-effective therapeutic, its derivatives offer the potential for lower effective doses and broader applications, especially in diseases of the central nervous system where blood-brain barrier penetration is crucial. Further clinical investigation is warranted to translate the clear preclinical advantages of NACA and NACET into therapeutic benefits for patients. Researchers should consider these advanced derivatives for studies where efficient cellular delivery and potent antioxidant activity are paramount. Other emerging derivatives, such as N-acetylcysteine methyl ester (NACme), also show promise and merit further investigation.
References
N-Acetylcysteine Shows Promise in Niemann-Pick Type C Disease Model, Offering a New Therapeutic Avenue
A comparative analysis of N-Acetylcysteine (NAC) in a murine model of Niemann-Pick disease type C (NPC) reveals its potential as a therapeutic agent, demonstrating significant improvements in key pathological markers. This guide provides a comprehensive comparison of NAC's efficacy against other investigational treatments, supported by experimental data and detailed protocols for researchers in drug development and biomedical sciences.
Niemann-Pick disease type C is a rare, inherited neurodegenerative disorder characterized by the accumulation of cholesterol and other lipids in various tissues, leading to progressive neurological damage and hepatosplenomegaly. Oxidative stress is increasingly recognized as a key contributor to the pathophysiology of NPC.[1][2][3][4][5] N-Acetylcysteine, a well-known antioxidant and glutathione (B108866) precursor, has been investigated for its potential to mitigate the effects of this disease.
This guide compares the efficacy of NAC with other therapeutic alternatives investigated for NPC, including Miglustat, Arimoclomol, and 2-hydroxypropyl-β-cyclodextrin (HPβCD), in preclinical mouse models. The data presented herein is collated from various studies to provide a comparative overview.
Comparative Efficacy of N-Acetylcysteine and Alternatives in NPC Mouse Models
The following tables summarize the quantitative data from preclinical studies on the efficacy of N-Acetylcysteine and other therapeutic agents in mouse models of Niemann-Pick disease type C.
| Treatment Group | Mouse Model | Key Efficacy Endpoint | Result | Reference Study |
| N-Acetylcysteine (NAC) | Npc1-/- | Liver/Body Weight Ratio | Reduced compared to untreated | Fu et al., 2013 |
| Plasma ALT (U/L) | Significantly reduced compared to untreated | Fu et al., 2013 | ||
| Plasma AST (U/L) | Significantly reduced compared to untreated | Fu et al., 2013 | ||
| Liver Glutathione (GSH) (µmol/g) | Increased compared to untreated | Fu et al., 2013 | ||
| Miglustat | Npc1-/- | Lifespan | Increased compared to untreated | |
| Brain Ganglioside Levels | Reduced compared to untreated | |||
| Neurological Symptom Onset | Delayed compared to untreated | |||
| Arimoclomol | Npc1-/- | NPC Clinical Severity Score | Reduced progression compared to placebo | |
| Lifespan | Extended in combination with HPβCD | |||
| 2-hydroxypropyl-β-cyclodextrin (HPβCD) | Npc1-/- | Lifespan | Significantly increased compared to untreated | |
| Liver Cholesterol (mg/organ) | Reduced from 33.0 to 9.1 in treated symptomatic mice | |||
| Plasma ALT and AST | Reduced in treated symptomatic mice |
Table 1: Comparative Efficacy of Therapeutic Agents in NPC Mouse Models. Note: Data is compiled from different studies and direct head-to-head comparisons may not be available for all parameters. Experimental conditions and mouse strains may vary between studies.
Experimental Protocols
Detailed methodologies for the key experiments cited in the efficacy studies are provided below to facilitate reproducibility and further investigation.
Determination of Liver Cholesterol Content
This protocol is adapted from established methods for quantifying cholesterol in liver tissue.
Materials:
-
Liver tissue sample (approx. 50 mg)
-
Phosphate-buffered saline (PBS)
-
Chloroform:Methanol solution (2:1)
-
0.9% NaCl solution
-
2-propanol
-
Commercial cholesterol quantification kit (e.g., Wako Chemicals USA, Cholesterol E)
-
Homogenizer
-
Centrifuge
Procedure:
-
Excise and weigh approximately 50 mg of liver tissue.
-
Homogenize the tissue sample in ice-cold PBS.
-
Add 20 volumes of Chloroform:Methanol (2:1) to the homogenate.
-
Vortex the mixture vigorously for 1 minute and incubate at room temperature for 20 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the lipid extract in 2-propanol.
-
Determine the cholesterol concentration using a commercial enzymatic kit according to the manufacturer's instructions.
Measurement of Plasma Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels
This protocol outlines the standard procedure for measuring liver enzyme levels in mouse plasma.
Materials:
-
Mouse plasma sample
-
Commercial ALT and AST assay kits (e.g., Transaminase CII-Test Wako, Abcam SimpleStep ELISA® Kit)
-
Microplate reader
Procedure:
-
Collect blood from mice via cardiac puncture or tail vein into heparinized tubes.
-
Centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
On the day of the assay, thaw the plasma samples on ice.
-
Perform the ALT and AST assays using a commercial kit following the manufacturer's protocol. The general principle involves a colorimetric or fluorometric reaction where the enzyme activity is proportional to the rate of color or fluorescence generation, which is measured using a microplate reader.
Quantification of Liver Glutathione (GSH) Levels
This protocol describes a common method for measuring the concentration of reduced glutathione in liver tissue.
Materials:
-
Liver tissue sample (approx. 50 mg)
-
5% Sulfosalicylic acid (SSA)
-
Reaction buffer (containing NADPH and DTNB)
-
Glutathione reductase
-
Homogenizer
-
Centrifuge
-
Microplate reader
Procedure:
-
Excise and weigh approximately 50 mg of liver tissue.
-
Homogenize the tissue in 10 volumes of ice-cold 5% SSA.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
In a 96-well plate, add a small volume of the supernatant.
-
Add the reaction buffer containing NADPH and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding glutathione reductase.
-
Measure the absorbance at 412 nm at multiple time points using a microplate reader.
-
The rate of change in absorbance is proportional to the GSH concentration, which can be calculated by comparison to a standard curve of known GSH concentrations.
Visualizing the Mechanism: Signaling Pathways and Experimental Workflow
To illustrate the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: NAC's role in mitigating NPC pathophysiology.
Caption: Workflow for evaluating therapeutic efficacy.
Caption: Glutathione synthesis pathway and NAC's contribution.
References
- 1. Oxidative Stress: A Pathogenic Mechanism for Niemann-Pick Type C Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Oxidative Stress: A Pathogenic Mechanism for Niemann-Pick Type C Disease | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress in Niemann-Pick disease, type C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling N-Acetylcysteine's Protective Mechanisms: A Validation Through Genetic Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-Acetylcysteine's (NAC) mechanisms of action, validated through genetic models. By leveraging data from studies utilizing knockout and transgenic animals, we delve into the core pathways through which NAC exerts its therapeutic effects, offering a critical perspective for future research and drug development.
N-Acetylcysteine, a derivative of the amino acid cysteine, is a well-established antioxidant and mucolytic agent. Its therapeutic potential is attributed to several key mechanisms: replenishing intracellular glutathione (B108866) (GSH) stores, modulating glutamatergic neurotransmission, and exerting anti-inflammatory effects. While extensively studied, the precise validation of these mechanisms has been significantly advanced by the use of genetic models. These models, where specific genes are inactivated or altered, provide a powerful tool to dissect the necessity of particular pathways for NAC's efficacy.
Antioxidant Effects: Restoring Balance in the Face of Oxidative Stress
One of the most recognized functions of NAC is its ability to combat oxidative stress, primarily by acting as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. Genetic models of diseases characterized by elevated oxidative stress have been instrumental in validating this mechanism.
A key example comes from studies on Ataxia telangiectasia (AT), a rare neurodegenerative disorder caused by mutations in the Atm gene. Atm-deficient mice exhibit increased oxidative DNA damage and genomic instability. Treatment of these mice with NAC has been shown to significantly ameliorate these defects, providing strong evidence for its antioxidant activity in a genetically defined context.[1][2][3][4][5]
Quantitative Data from Atm-Deficient Mouse Models
| Biomarker | Genotype/Treatment | Result | Fold Change vs. Atm-/- (Untreated) | p-value | Reference |
| 8-OHdG Levels (lesions/10^6 dG) | Atm+/+ (Wild-Type) | 2.5 ± 0.5 | ~0.5x | <0.05 | |
| Atm-/- (Untreated) | 5.0 ± 0.8 | 1.0x | - | ||
| Atm-/- + NAC | 2.8 ± 0.6 | ~0.56x | <0.05 | ||
| DNA Deletion Frequency (events/10^5 cells) | Atm+/+ (Wild-Type) | 1.2 ± 0.3 | ~0.4x | <0.01 | |
| Atm-/- (Untreated) | 3.0 ± 0.5 | 1.0x | - | ||
| Atm-/- + NAC | 1.5 ± 0.4 | 0.5x | <0.01 |
Experimental Protocol: Assessment of Oxidative DNA Damage and Genetic Instability in Atm-Deficient Mice
Animal Model: Male and female Atm heterozygous (Atm+/-) mice on a C57BL/6J background were intercrossed to generate Atm homozygous null (Atm-/-) and wild-type (Atm+/+) littermates.
NAC Administration: NAC was administered in the drinking water at a concentration of 0.4% (w/v), starting at 4 weeks of age and continuing for the duration of the experiment.
8-OHdG Quantification: DNA was isolated from liver tissue and digested to nucleosides. The levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) and deoxyguanosine (dG) were quantified by high-performance liquid chromatography with electrochemical detection (HPLC-ECD). The results were expressed as the number of 8-OHdG lesions per 10^6 dG residues.
DNA Deletion Analysis: Spontaneous DNA deletions were quantified using the pink-eyed unstable (p-un) reversion assay. The frequency of somatic reversion events in retinal pigment epithelium cells, which indicates DNA deletion events, was scored by microscopy.
Statistical Analysis: Data were analyzed using a two-tailed Student's t-test or ANOVA, with a p-value of <0.05 considered statistically significant.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of antioxidants on cancer prevention and neuromotor performance in Atm deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Effect of N-Acetyl Cysteine on Oxidative DNA Damage and the Frequency of DNA Deletions in Atm-Deficient Mice | Semantic Scholar [semanticscholar.org]
- 5. Effect of N-acetyl cysteine on oxidative DNA damage and the frequency of DNA deletions in atm-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Oral Versus Intraperitoneal N-Acetylcysteine Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of oral and intraperitoneal (IP) administration routes for N-Acetylcysteine (NAC), a potent antioxidant and mucolytic agent. The following sections detail the pharmacokinetic profiles, efficacy in preclinical models, and experimental protocols to inform study design and drug development decisions.
Pharmacokinetic Profile: A Tale of Two Routes
The route of administration significantly impacts the bioavailability and subsequent therapeutic efficacy of N-Acetylcysteine. While extensive data exists for oral and intravenous (IV) routes, direct pharmacokinetic comparisons between oral and intraperitoneal (IP) administration are less common in published literature. The available data suggests substantial differences in systemic exposure.
Table 1: Pharmacokinetic Parameters of N-Acetylcysteine via Different Administration Routes in Humans
| Parameter | Oral Administration | Intravenous Administration |
| Bioavailability | < 10%[1] | 100% |
| Peak Plasma Concentration (Cmax) | 0.35 - 4 mg/L (200-400 mg dose)[2] | 36.1 mg/L (600 mg dose)[3] |
| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | ~10 minutes |
| Terminal Half-life (t½) | ~6.25 hours | ~5.58 hours |
Note: Data for intraperitoneal administration in humans is not available.
Table 2: Pharmacokinetic and Lethality Data of N-Acetylcysteine in Animal Models
| Parameter | Oral Administration | Intraperitoneal Administration |
| Species | Rat | Mouse |
| Bioavailability | Very low serum levels with 1200 mg/kg dose | - |
| Species | Cat | - |
| Bioavailability | 19.3 ± 4.4% (100 mg/kg dose) | - |
| Species | Mouse | Mouse |
| LD50 | - | Male: 800 mg/kg, Female: 933 mg/kg |
Efficacy in Preclinical Models: Route-Dependent Outcomes
The choice of administration route has demonstrated a profound impact on the therapeutic efficacy of NAC in various preclinical models.
Cisplatin-Induced Nephrotoxicity in Rats
A key study directly comparing oral, IP, and intravenous (IV) administration of NAC for protection against cisplatin-induced kidney damage in rats found that at a dose of 400 mg/kg, only the IV route provided significant renal protection. Both oral and IP administration of NAC at this dose were found to be ineffective, showing results similar to the control group that received no NAC. This suggests that for this specific application, achieving a sufficiently high and rapid systemic concentration of NAC is crucial, which is not adequately met by oral or IP routes at the tested dosage.
Table 3: Efficacy of N-Acetylcysteine in a Rat Model of Cisplatin-Induced Nephrotoxicity
| Administration Route (400 mg/kg) | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Serum Creatinine (B1669602) (CR) (mg/dL) | Protective Efficacy |
| Oral (PO) | 123.3 ± 8.2 | 1.77 ± 0.21 | No significant protection |
| Intraperitoneal (IP) | 131.8 ± 8.2 | 2.3 ± 0.38 | No significant protection |
| Intravenous (IV) | 26.3 ± 6.8 | 0.47 ± 0.15 | Significant protection |
| No NAC (Control) | >140 | ~2.89 | - |
Other Preclinical Applications
Intraperitoneal administration of NAC has been shown to be effective in other animal models, including reducing mortality in acute iron intoxication in rats and decreasing postoperative intra-abdominal adhesions. These findings suggest that for localized or certain systemic conditions, the IP route may provide therapeutic benefit.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of protocols used in key studies.
Protocol 1: Comparison of NAC Routes for Cisplatin-Induced Nephrotoxicity in Rats
-
Animal Model: Male Long-Evans rats.
-
Induction of Toxicity: A single intraperitoneal injection of cisplatin (B142131) (10 mg/kg).
-
NAC Administration:
-
Oral (PO): 400 mg/kg administered via gavage 30 minutes prior to cisplatin injection.
-
Intraperitoneal (IP): 400 mg/kg injected into the peritoneal cavity 30 minutes prior to cisplatin injection.
-
Intravenous (IV): 400 mg/kg infused via the femoral vein 30 minutes prior to cisplatin injection.
-
-
Outcome Measures: Blood urea nitrogen (BUN) and creatinine (CR) levels were measured 3 days after treatment. Serum NAC levels were analyzed 15 minutes after NAC administration.
Protocol 2: Intraperitoneal NAC for Acute Iron Intoxication in Rats
-
Animal Model: Male Wistar rats.
-
Induction of Toxicity: Oral gavage of 400 mg/kg elemental iron.
-
NAC Administration:
-
Intraperitoneal (IP): 150 mg/kg of NAC administered following the iron challenge.
-
-
Outcome Measures: Survival rates were observed, and in a separate cohort, serum iron and transaminase levels were measured.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams have been generated.
Caption: Mechanism of action of N-Acetylcysteine (NAC).
Caption: Workflow for comparing NAC administration routes.
Conclusion
The available evidence strongly indicates that the route of N-Acetylcysteine administration is a critical determinant of its systemic availability and subsequent therapeutic efficacy. Oral administration is hampered by low bioavailability due to extensive first-pass metabolism. While intraperitoneal administration bypasses this initial metabolic hurdle, preclinical data in a nephrotoxicity model suggests it may not achieve therapeutic concentrations comparable to intravenous administration, at least at the dosages studied.
For systemic conditions requiring rapid and high concentrations of NAC, the intravenous route remains the gold standard. However, for localized conditions within the peritoneal cavity or in research settings where IV administration is not feasible, IP administration may be a viable alternative, though dose optimization is critical. Further direct pharmacokinetic and pharmacodynamic comparative studies between oral and IP routes are warranted to fully elucidate their respective profiles and guide the selection of the most appropriate administration route for specific research and clinical applications.
References
- 1. N-Acetylcysteine and Its Immunomodulatory Properties in Humans and Domesticated Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Pharmacokinetic Profile and Bioavailability of Enteral N-Acetylcysteine in Intensive Care Unit - PMC [pmc.ncbi.nlm.nih.gov]
N-Acetylcysteine's Anti-inflammatory Efficacy Confirmed in Epithelial Cells, Echoing Macrophage Response
A comparative analysis of N-Acetylcysteine's (NAC) anti-inflammatory effects reveals a consistent mechanism of action across different cell types. Initially observed in macrophages, the ability of NAC to suppress key pro-inflammatory cytokines has been confirmed in epithelial cells, highlighting its broad therapeutic potential. This guide provides a detailed comparison of NAC's performance in these two distinct cell lineages, supported by experimental data and protocols.
N-Acetylcysteine is a well-established antioxidant and mucolytic agent.[1] Its therapeutic effects are largely attributed to its ability to replenish intracellular glutathione (B108866) (GSH) and directly scavenge reactive oxygen species (ROS).[1] Beyond its antioxidant properties, NAC exhibits significant anti-inflammatory activity, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][2][3] This pathway is a critical regulator of the inflammatory response, controlling the expression of various pro-inflammatory cytokines.
This guide focuses on the confirmation of NAC's anti-inflammatory effects, first reported in macrophages, in a different and highly relevant cell type: epithelial cells. Both cell types are key players in the inflammatory processes of various diseases.
Comparative Efficacy of NAC in Macrophages and Epithelial Cells
Experimental data demonstrates that NAC effectively reduces the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in both macrophages and epithelial cells subjected to inflammatory stimuli.
In a study involving lipopolysaccharide (LPS)-activated THP-1 macrophages, treatment with 15 mM NAC resulted in a significant reduction in the secretion of TNF-α and IL-6 over a 24-hour period. Similarly, in primary cultured human conjunctival epithelial cells (pHCECs) exposed to a high-glucose (HG) environment to induce inflammation, treatment with 3 mM NAC markedly reduced the levels of TNF-α and IL-6.
| Cell Type | Inflammatory Stimulus | NAC Concentration | Target Cytokine | % Reduction (Compared to Stimulated Control) | Reference |
| THP-1 Macrophages | Lipopolysaccharide (LPS) | 15 mM | TNF-α | Data not quantified as percentage in source | |
| IL-6 | Data not quantified as percentage in source | ||||
| Human Conjunctival Epithelial Cells | High Glucose (25 mM) | 3 mM | TNF-α | ~50% | |
| IL-6 | ~45% |
Underlying Mechanism: Inhibition of the NF-κB Signaling Pathway
The consistent anti-inflammatory effect of NAC in both macrophages and epithelial cells is attributed to its ability to suppress the activation of the NF-κB signaling pathway. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS or high glucose, trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like TNF-α and IL-6.
NAC intervenes in this pathway by inhibiting the kinases responsible for IκBα phosphorylation, thus preventing NF-κB translocation and subsequent gene expression.
Figure 1. NAC's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are summaries of the methodologies used in the cited studies to evaluate the anti-inflammatory effects of NAC.
Study 1: Anti-inflammatory Properties of N-acetylcysteine on Lipopolysaccharide-activated Macrophages
-
Cell Culture: Human monocytic cell line THP-1 were differentiated into macrophages.
-
Inflammatory Stimulus: Macrophages were activated with Lipopolysaccharide (LPS) at concentrations of 0.1 and 1 µg/ml for up to 24 hours.
-
NAC Treatment: The effect of 15 mM NAC was evaluated at 2, 4, 6, and 24 hours post-LPS stimulation.
-
Cytokine Measurement:
-
mRNA Expression: The mRNA expression of TNF-α, IL-1β, IL-6, IL-8, and IL-10 was assessed by real-time PCR.
-
Protein Secretion: The secretion of the corresponding cytokines plus IL-12p70 was analyzed using a bead array for flow cytometry.
-
Study 2: The Antioxidant N-Acetylcysteine Inhibits Inflammatory and Apoptotic Processes in Human Conjunctival Epithelial Cells in a High-Glucose Environment
-
Cell Culture: Primary human conjunctival epithelial cells (pHCECs) were cultured.
-
Inflammatory Stimulus: Cells were exposed to a high-glucose (HG) environment (25 mM) for 24 hours to induce an inflammatory response. A normal glucose (NG) concentration of 5 mM was used as a control.
-
NAC Treatment: Cells were treated with 3 mM NAC in the presence of high glucose.
-
Cytokine Measurement: The expression levels of IL-6 and TNF-α were quantified by multiplex cytokine analysis.
-
NF-κB Activation Assessment: NF-κB activation and IκB-α degradation were assessed by Western blot analysis of the nuclear fraction of cell lysates.
Figure 2. General experimental workflow for assessing NAC's effects.
Conclusion
The confirmation of N-Acetylcysteine's anti-inflammatory effects in epithelial cells, mirroring the well-documented response in macrophages, underscores a conserved mechanism of action centered on the inhibition of the NF-κB pathway. This consistency across different cell types involved in inflammatory responses strengthens the rationale for the therapeutic use of NAC in a wide range of inflammatory conditions. The provided data and protocols offer a framework for researchers and drug development professionals to further investigate and leverage the anti-inflammatory properties of NAC.
References
An analysis comparing the cost-effectiveness of N-Acetylcysteine to other antioxidants
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antioxidant therapies, N-Acetylcysteine (NAC) presents a compelling case for its cost-effectiveness and broad therapeutic potential. This guide provides a comprehensive analysis of NAC in comparison to other widely used antioxidants—Vitamin C, Vitamin E, and Glutathione (B108866)—supported by experimental data and detailed methodologies to inform research and drug development.
Executive Summary
N-Acetylcysteine, a precursor to the master antioxidant glutathione, distinguishes itself through its excellent bioavailability, low cost, and multifaceted mechanisms of action.[1] While direct, head-to-head cost-effectiveness studies across all major antioxidants are limited, this analysis, based on available clinical efficacy data and market pricing, suggests that NAC offers a significant therapeutic window at a comparatively lower economic burden for several chronic conditions. Its established role in replenishing intracellular glutathione stores, coupled with its direct radical scavenging and anti-inflammatory properties, positions it as a versatile and economically viable option in the antioxidant armamentarium.[1]
Comparative Analysis of Antioxidant Efficacy and Cost
The following table summarizes the available data on the efficacy of N-Acetylcysteine, Vitamin C, Vitamin E, and Glutathione in various clinical contexts, alongside their approximate market costs. This data is intended to provide a comparative overview for research and development purposes.
| Antioxidant | Therapeutic Application | Efficacy Data | Typical Daily Dosage | Estimated Cost per Day (USD) |
| N-Acetylcysteine (NAC) | Chronic Obstructive Pulmonary Disease (COPD) | Reduces exacerbations and improves symptoms.[2][3] A cost-effectiveness analysis in chronic bronchitis showed NAC treatment to be cost-effective from both the payer's and a social point of view.[4] | 600-1200 mg | $0.20 - $0.80 |
| Non-Alcoholic Fatty Liver Disease (NAFLD) | Significantly decreased serum alanine (B10760859) aminotransferase compared to Vitamin C. | 1200 mg | $0.40 - $0.80 | |
| Vitamin C (Ascorbic Acid) | Non-Alcoholic Fatty Liver Disease (NAFLD) | Daily supplementation of 1,000 mg/day was associated with improved liver function. | 1000 mg | $0.10 - $0.50 |
| Cardiovascular Disease Prevention | Large-scale trials have shown no significant benefit in preventing major cardiovascular events. | 500 mg | $0.05 - $0.25 | |
| Vitamin E (α-tocopherol) | Cardiovascular Disease Prevention | Generally shown to have no beneficial effect on cardiovascular outcomes in large clinical trials. However, one study suggested cost-effectiveness in patients with proven coronary narrowing due to reduced hospital admissions for acute myocardial infarction. | 400 IU | $0.15 - $0.60 |
| Non-Alcoholic Steatohepatitis (NASH) | Used as a standard therapy, but a recent trial showed NAC to have more significant antifibrotic effects. | 800 IU | $0.30 - $1.20 | |
| Glutathione | General Antioxidant Support/Detoxification | Poor oral bioavailability limits its efficacy when taken as a supplement. Intravenous administration is more effective but significantly more expensive. | 500-1000 mg (oral) | $1.00 - $3.00 (oral) |
| 1000-2000 mg (IV) | $125 - $200+ (per IV session) |
Note: Costs are estimated based on a range of publicly available prices for supplements and raw materials and can vary significantly based on brand, formulation, and purchasing volume. IV therapy costs are per session and do not include associated clinical fees.
Mechanisms of Action and Signaling Pathways
N-Acetylcysteine exerts its antioxidant effects through both direct and indirect mechanisms. As a precursor to L-cysteine, it is a rate-limiting substrate for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant. By replenishing intracellular GSH levels, NAC enhances the body's natural defense against oxidative stress.
Furthermore, NAC can directly scavenge reactive oxygen species (ROS) through its free thiol group. It also modulates key inflammatory signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB), which plays a central role in the inflammatory response.
A critical pathway influenced by NAC is the Keap1-Nrf2 antioxidant response element (ARE) pathway. Under conditions of oxidative stress, NAC can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide range of antioxidant and cytoprotective genes.
References
- 1. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role for N-acetylcysteine in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cost-effectiveness analysis of oral N-acetylcysteine as a preventive treatment in chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetylcysteine: A Comparative Guide to the Reproducibility of its Benefits in Research
For Researchers, Scientists, and Drug Development Professionals
N-Acetylcysteine (NAC), a precursor to the antioxidant glutathione (B108866), has been the subject of extensive research for a wide range of therapeutic applications. Its proposed benefits stem from its ability to replenish intracellular glutathione levels, directly scavenge reactive oxygen species, and modulate inflammatory and glutamatergic pathways. Despite numerous clinical trials, the reproducibility of NAC's efficacy remains a topic of considerable discussion within the scientific community. This guide provides a comparative analysis of the research on NAC's benefits, with a focus on data from systematic reviews and meta-analyses, detailed experimental protocols from representative clinical trials, and a discussion of the factors that may influence the variability of its effects.
Quantitative Data Summary
The following tables summarize the quantitative data from meta-analyses of clinical trials investigating the efficacy of N-Acetylcysteine across various conditions. These tables are intended to provide a comparative overview of the evidence and highlight the inconsistencies in reported outcomes.
Table 1: N-Acetylcysteine in Respiratory Diseases
| Indication | Outcome Measure | Number of Studies (Patients) | Key Finding | Statistical Significance (p-value) | Heterogeneity (I²) | Reference |
| Chronic Obstructive Pulmonary Disease (COPD) | Reduction in exacerbations | 13 (4,155) | Significant reduction in exacerbations | < 0.001 | 68% | [1] |
| Chronic Obstructive Pulmonary Disease (COPD) | Improvement in FEV1 | 9 (2,147) | No significant improvement | 0.29 | 90% | [1] |
| Chronic Bronchitis | Prevention of exacerbations | Not Specified | Significant benefit | Not Specified | Not Specified | [2] |
| Acute Exacerbation of COPD (AECOPD) | Symptom improvement rate | 15 | Promotion of symptom improvement | < 0.0001 | 0% | [3] |
| Acute Exacerbation of COPD (AECOPD) | Improvement in FEV1 | Not Specified | Improvement in lung function | 0.0004 | 91% | [3] |
Table 2: N-Acetylcysteine in Psychiatric Disorders
| Indication | Outcome Measure | Number of Studies (Patients) | Key Finding | Statistical Significance (p-value) | Heterogeneity (I²) | Reference |
| Schizophrenia (adjunctive therapy) | Reduction in total and negative symptoms | 3 (307) | Significant improvement in total symptom scores | Not Specified | Not Specified | |
| Bipolar Disorder (adjunctive therapy) | Reduction in depressive symptoms | 2 | Significant effects on depressive symptoms | Not Specified | Not Specified | |
| Substance Use Disorders | Reduction in craving | 11 | Reduction in craving rating | 0.03 | 85% | |
| Obsessive-Compulsive and Related Disorders | Symptom reduction | Multiple | Unclear with mixed reviews | Not Specified | Not Specified | |
| Mood Disorders | Symptom reduction | Multiple | Unclear with mixed reviews | Not Specified | Not Specified |
Table 3: N-Acetylcysteine in Other Conditions
| Indication | Outcome Measure | Number of Studies (Patients) | Key Finding | Statistical Significance (p-value) | Heterogeneity (I²) | Reference |
| Exercise-Induced Fatigue | Time to fatigue | 8 | 26.3% increase in time to fatigue | < 0.05 | Not Specified | |
| Non-Acetaminophen-Induced Acute Liver Failure | Transplant-free survival | 5 (672) | Improved transplant-free survival | Not Specified | Not Specified | |
| Contrast-Induced Nephropathy | Prevention | 22 (2,746) | No supportive evidence for efficacy | 0.28 | 37% |
Experimental Protocols
To facilitate the replication and critical evaluation of research on N-Acetylcysteine, this section provides detailed methodologies from representative clinical trials for three key areas of investigation: respiratory diseases, psychiatric disorders, and exercise performance.
Protocol for N-Acetylcysteine in Chronic Obstructive Pulmonary Disease (COPD)
This protocol is based on a randomized, placebo-controlled trial investigating the efficacy of high-dose NAC in patients with COPD and chronic bronchitis.
-
Study Design: Randomized, controlled, double-blinded trial.
-
Participants: Patients with a diagnosis of COPD and chronic bronchitis. Key inclusion criteria include a smoking history of at least 10 pack-years and a post-bronchodilator FEV1/FVC ratio of less than 0.70. Key exclusion criteria include an exacerbation within the last 8 weeks, current smoking, and allergy to NAC.
-
Intervention:
-
Treatment Group: Oral N-Acetylcysteine (1,800 mg) administered twice daily for 8 weeks.
-
Control Group: Matching placebo administered twice daily for 8 weeks.
-
Both groups continue their usual respiratory medications.
-
-
Primary Outcome: Change in respiratory health status, as assessed by the St. George's Respiratory Questionnaire (SGRQ).
-
Secondary Outcomes:
-
Changes in lung function (e.g., FEV1, FVC).
-
Circulating markers of oxidative stress and inflammation (e.g., CRP, IL-6, 8-isoprostane).
-
-
Data Analysis: The primary outcome is analyzed by comparing the change in the SGRQ total score between the NAC and placebo groups using an appropriate statistical test (e.g., ANCOVA), adjusting for baseline values.
Protocol for N-Acetylcysteine in Bipolar Depression
This protocol is based on a randomized, double-blind, placebo-controlled multicenter trial of add-on NAC for bipolar depression.
-
Study Design: 24-week randomized, double-blind, parallel-group, placebo-controlled multicenter trial.
-
Participants: Individuals diagnosed with bipolar disorder currently experiencing a depressive episode.
-
Intervention:
-
Treatment Group: Adjunctive N-Acetylcysteine (dosage not specified in the abstract) administered for 24 weeks.
-
Control Group: Adjunctive placebo for 24 weeks.
-
-
Primary Outcome: Change in depressive symptoms, typically measured using a standardized rating scale such as the Montgomery-Åsberg Depression Rating Scale (MADRS) or the Bipolar Depression Rating Scale (BDRS).
-
Secondary Outcomes:
-
Biological markers of oxidative stress in urine samples.
-
-
Data Analysis: The primary outcome is analyzed by comparing the change in depression scores from baseline to the end of the treatment period between the NAC and placebo groups using mixed-model repeated measures analysis.
Protocol for N-Acetylcysteine in Exercise Performance
This protocol is based on a double-blind, randomized, crossover trial investigating the effects of NAC on fatigue during prolonged exercise in endurance-trained individuals.
-
Study Design: Double-blind, randomized, crossover trial.
-
Participants: Endurance-trained individuals.
-
Intervention:
-
Treatment Condition: Intravenous infusion of N-Acetylcysteine (Parvolex) before and during exercise.
-
Control Condition: Intravenous infusion of saline before and during exercise.
-
A washout period is included between the two experimental trials.
-
-
Exercise Protocol: Cycling for 45 minutes at 71% of peak oxygen consumption (VO2 peak), followed by cycling to fatigue at 92% VO2 peak.
-
Primary Outcome: Time to fatigue at 92% VO2 peak.
-
Secondary Outcomes:
-
Muscle and blood levels of cysteine, cystine, and glutathione.
-
-
Data Analysis: The primary outcome (time to fatigue) is compared between the NAC and control conditions using a paired t-test or a similar statistical test for crossover designs.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of Action of N-Acetylcysteine (NAC).
Caption: Experimental Workflow for a COPD Clinical Trial of NAC.
Discussion on the Reproducibility of N-Acetylcysteine's Benefits
The variability in the clinical trial outcomes for N-Acetylcysteine highlights the challenges in establishing its definitive therapeutic efficacy. Several factors may contribute to the inconsistent findings and impact the reproducibility of its benefits:
-
Dosage and Route of Administration: The dosage of NAC used in clinical trials has varied significantly, from 600 mg/day to over 3,000 mg/day. The bioavailability of oral NAC is low, and it is plausible that higher doses are required to achieve therapeutic concentrations in target tissues. The route of administration (oral vs. intravenous) also significantly impacts bioavailability and the speed of onset of action.
-
Duration of Treatment: The duration of NAC supplementation in studies has ranged from a single dose to several months or even years. Chronic conditions may require long-term treatment to observe significant clinical benefits, and short-term studies may not be sufficient to detect meaningful changes.
-
Patient Population and Disease Severity: The heterogeneity of patient populations in terms of disease severity, comorbidities, and underlying pathophysiology can influence the response to NAC. For example, in exercise performance studies, the training status of the participants appears to be a crucial factor.
-
Outcome Measures: The choice of primary and secondary outcome measures can affect the interpretation of study results. Some studies have relied on subjective patient-reported outcomes, which can be more variable than objective physiological or biochemical markers.
-
Underlying Mechanisms: The multifaceted mechanisms of action of NAC, including its antioxidant, anti-inflammatory, and neuromodulatory effects, may be more relevant in certain disease states than others. The predominant pathophysiological process in a particular condition will likely determine the potential for NAC to exert a therapeutic effect.
Conclusion
The existing body of research on N-Acetylcysteine presents a complex picture. While there is promising evidence for its benefits in certain conditions, particularly as an antioxidant and mucolytic agent, the inconsistency in clinical trial results underscores the need for further well-designed studies. To improve the reproducibility of research in this area, future clinical trials should consider optimizing dosage and treatment duration, carefully characterizing patient populations, and utilizing standardized and objective outcome measures. A deeper understanding of the specific patient phenotypes that are most likely to respond to NAC therapy will be crucial for translating its therapeutic potential into consistent clinical benefits.
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind randomized controlled trial of N-acetylcysteine (NAC) for the treatment of acute exacerbation of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Add-on treatment with N-acetylcysteine for bipolar depression: a 24-week randomized double-blind parallel group placebo-controlled multicentre trial (NACOS-study protocol) | springermedizin.de [springermedizin.de]
Safety Operating Guide
Proper Disposal of N-Acetylcysteine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of N-Acetylcysteine (NAC) is a critical aspect of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle the disposal of NAC in compliance with regulatory standards.
I. Core Principles of N-Acetylcysteine Disposal
The primary directive for the disposal of N-Acetylcysteine, as outlined in its Safety Data Sheets (SDS), is to adhere to all national and local regulations. While NAC is noted for being readily biodegradable and having a low potential for bioaccumulation, uncontrolled release into the environment must be avoided.[1] It is the responsibility of the chemical waste generator to accurately classify their waste to ensure full compliance.[2]
II. Step-by-Step Disposal Protocol
The following protocol outlines the decision-making process and necessary steps for the proper disposal of N-Acetylcysteine.
-
Waste Identification and Classification:
-
Determine if the N-Acetylcysteine waste is contaminated with other substances.
-
Consult local, regional, and national hazardous waste regulations to determine if your NAC waste is classified as hazardous.[1][2] In the United States, the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) provides guidelines for hazardous waste classification.[3]
-
-
Segregation of Waste:
-
Do not mix N-Acetylcysteine waste with other chemical waste streams.
-
Keep NAC in its original or a properly labeled container.
-
-
Container Management:
-
Ensure waste containers are suitable, closed, and properly labeled for disposal.
-
For spills, use appropriate tools to collect the solid material into a convenient waste disposal container.
-
-
Disposal Route Determination:
-
Non-Hazardous Waste: If classified as non-hazardous, dispose of it as an unused product through a licensed disposal company. Non-hazardous pharmaceutical waste should ideally be disposed of in a solid waste landfill or incinerated, not sewered.
-
Hazardous Waste: If the waste meets the criteria for hazardous waste, it must be managed according to stringent regulations. In the U.S., this includes adherence to the EPA's Subpart P regulations for hazardous waste pharmaceuticals.
-
Sewer Disposal Prohibition: As of August 21, 2019, the EPA has enacted a ban on sewering hazardous waste pharmaceuticals for all healthcare facilities in the United States. Therefore, drain disposal of NAC classified as hazardous is prohibited.
-
-
Documentation and Record-Keeping:
-
Maintain records of all waste disposal activities, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements.
-
III. Quantitative and Ecological Data Summary
While specific quantitative limits for disposal are determined by local regulations, the following table summarizes key ecological and toxicological data for N-Acetylcysteine.
| Parameter | Value | Reference |
| Biodegradability | Readily biodegradable (76% in 28 days) | |
| Bioaccumulation Potential | Bioaccumulation is not expected (log Pow: -0.6) | |
| Aquatic Toxicity (Daphnia magna) | EC50 > 100 mg/l (48h) | |
| Aquatic Toxicity (Algae) | ErC50 > 100 mg/l (72h) | |
| Acute Oral Toxicity (Rat) | LD50: 5,050 mg/kg |
IV. Logical Workflow for N-Acetylcysteine Disposal
The following diagram illustrates the decision-making process for the proper disposal of N-Acetylcysteine.
References
Essential Safety and Operational Guide for Handling N-Acetylcysteine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetylcysteine. It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling and disposal, and a logical workflow for operational safety.
Personal Protective Equipment (PPE) for N-Acetylcysteine
When handling N-Acetylcysteine, particularly in its solid form, appropriate personal protective equipment is crucial to prevent exposure. The primary hazard identified is serious eye irritation[1][2]. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Recommendations and Standards |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Should comply with European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations. A face shield may be necessary for tasks with a high risk of splashing[3][4][5]. |
| Hand Protection | Protective gloves | Nitrile rubber, Neoprene, or PVC gloves are recommended. Always inspect gloves before use and follow the manufacturer's instructions regarding permeability and breakthrough time. Dispose of contaminated gloves after use in accordance with good laboratory practices. |
| Skin and Body Protection | Lab coat or protective gown | Wear appropriate protective clothing to prevent skin exposure. For more extensive handling, a disposable gown made of low-permeability fabric is recommended. |
| Respiratory Protection | Dust mask or respirator | Not typically required under normal use conditions with adequate ventilation. If dust is generated or in case of insufficient ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator (such as N95 or P1 type dust masks). |
Operational Plan: Handling N-Acetylcysteine
Adherence to a strict operational protocol is vital for safety and to maintain the integrity of your research.
Step-by-Step Handling Protocol
-
Ventilation : Always handle N-Acetylcysteine in a well-ventilated area. Using a chemical fume hood is recommended, especially when working with the powder form, to minimize dust generation and accumulation.
-
Hygiene Measures : Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the substance, before breaks, and at the end of the workday.
-
Preventing Dust Formation : When working with the powdered form, take care to avoid creating dust clouds.
-
Spill Management : In case of a spill, immediately clean it up to avoid generating dust. Use appropriate tools to sweep or vacuum the material into a suitable, labeled disposal container. Ensure proper PPE is worn during cleanup.
-
Storage : Store N-Acetylcysteine in a tightly closed container in a cool, dry, and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
Disposal Plan for N-Acetylcysteine
Proper disposal of N-Acetylcysteine and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol
-
Waste Characterization : N-Acetylcysteine and its container must be treated as potentially hazardous waste.
-
Container Management : Do not mix with other waste. Leave the chemical in its original container where possible. Uncleaned containers should be handled in the same manner as the product itself.
-
Disposal Method : Offer surplus and non-recyclable solutions to a licensed disposal company. All disposal practices must be in accordance with local, regional, and national regulations.
-
Avoid Environmental Release : Do not empty N-Acetylcysteine into drains or release it into the environment.
Safety Workflow Diagram
The following diagram illustrates the logical workflow for ensuring safety when handling N-Acetylcysteine.
Caption: Workflow for the safe handling and disposal of N-Acetylcysteine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
